molecular formula C4H6O B1359925 Methyl propargyl ether CAS No. 627-41-8

Methyl propargyl ether

Cat. No.: B1359925
CAS No.: 627-41-8
M. Wt: 70.09 g/mol
InChI Key: YACFFSVYSPMSGS-UHFFFAOYSA-N
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Description

The Raman spectra of methyl propargyl ether has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyprop-1-yne
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InChI

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YACFFSVYSPMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID70211762
Record name 3-Methoxypropyne
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl propargyl ether
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CAS No.

627-41-8
Record name Methyl propargyl ether
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Record name 3-Methoxypropyne
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Record name 3-Methoxypropyne
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl propargyl ether (3-methoxy-1-propyne), a versatile building block in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for laboratory applications.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic ethereal odor.[1] It is a highly flammable substance and should be handled with appropriate safety precautions. Below is a summary of its key physicochemical properties.

PropertyValueReferences
Molecular Formula C₄H₆O[1][2][3]
Molecular Weight 70.09 g/mol [1][2][3]
CAS Number 627-41-8[1][2][3]
Boiling Point 61-62 °C[4]
Density 0.83 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.396[4]
Flash Point -18 °C (-0.4 °F)
Purity (GC) ≥ 97%[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This SN2 reaction involves the deprotonation of propargyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.[5]

Synthesis Pathway

The synthesis of this compound via the Williamson ether synthesis can be visualized as a two-step process: the formation of the propargyl alkoxide followed by the nucleophilic substitution on the methylating agent.

Synthesis_Pathway cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Propargyl_Alcohol Propargyl Alcohol Propargyl_Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Propargyl_Alkoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Propargyl_Alkoxide Propargyl_Alkoxide_2 Propargyl Alkoxide Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Methyl_Propargyl_Ether This compound Methylating_Agent->Methyl_Propargyl_Ether Propargyl_Alkoxide_2->Methyl_Propargyl_Ether Nucleophilic Attack

A diagram illustrating the two-step synthesis pathway of this compound.
Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • Propargyl alcohol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol in water. Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide in water to the flask with continuous stirring. Maintain the temperature below 10 °C.

  • Methylation: After the addition of the base is complete, slowly add dimethyl sulfate or methyl iodide to the reaction mixture via the dropping funnel. A reaction with an 80% yield has been reported using dimethyl sulfate in water at 50-60 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 61-62 °C.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Purity Purity Analysis (GC) Start->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

A workflow diagram for the characterization of this compound.
Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 4.5d2H-O-CH₂ -C≡CH
~3.3s3H-O-CH₃
~2.4t1H-C≡CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. Spectra are available for reference on platforms like ChemicalBook and PubChem.[9][10]

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~80C ≡CH
~75C≡C H
~58-O-CH₂ -
~57-O-CH₃

Note: The carbon signals for ethers typically appear in the 50-80 ppm range. Spectra can be referenced on databases such as PubChem.[10]

FTIR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2930MediumC-H stretch (sp³ hybridized)
~2120WeakC≡C stretch (terminal alkyne)
~1100StrongC-O-C stretch (ether)

Note: IR spectra for this compound are available on ChemicalBook.[11]

Mass Spectrometry (Electron Ionization)

m/zRelative IntensityAssignment
70Moderate[M]⁺ (Molecular Ion)
69High[M-H]⁺
42High (often base peak)[C₃H₆]⁺ or [C₂H₂O]⁺

Note: The fragmentation of ethers often proceeds via α-cleavage. Mass spectral data can be found on PubChem.[10]

Safety Information

This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications

This compound serves as a valuable intermediate in a variety of chemical syntheses. Its terminal alkyne and ether functionalities allow for diverse chemical transformations. It is utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Additionally, it is employed in the production of specialty polymers.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methoxy-1-propyne, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and safety assessments.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 3-methoxy-1-propyne. It is important to note that slight variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques. The data presented here represents a consolidation of available information.

PropertyValueUnits
Molecular Formula C₄H₆O-
Molecular Weight 70.09 g/mol
Boiling Point 61-62°C
Density 0.83g/mL at 25 °C
Refractive Index 1.396n20/D
Flash Point -18°C
Solubility Insoluble in water; Soluble in organic solvents such as ethers, carbon tetrachloride, and benzene.[1]-
Physical State Liquid-
Appearance Colorless-

Experimental Protocols

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which 3-methoxy-1-propyne transitions from a liquid to a gas at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Add a measured volume of 3-methoxy-1-propyne and a few boiling chips to the distillation flask.

  • Position the thermometer bulb just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

  • Begin gentle heating of the distillation flask using the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of 3-methoxy-1-propyne.

Apparatus:

  • Pycnometer (a specific gravity bottle of known volume)

  • Analytical balance

  • Water bath (for temperature control)

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance.

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully remove any excess water from the outside and weigh the pycnometer filled with water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with 3-methoxy-1-propyne and repeat the temperature equilibration and weighing process.

  • Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through 3-methoxy-1-propyne.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of 3-methoxy-1-propyne onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like 3-methoxy-1-propyne.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property & Safety Assessment cluster_3 Data Analysis and Reporting A Obtain Pure Sample of 3-Methoxy-1-propyne B Literature Search for Existing Data A->B C Determine Boiling Point B->C D Measure Density B->D E Measure Refractive Index B->E F Solubility Tests (Water & Organic Solvents) B->F G Determine Flash Point B->G H Compile and Analyze Data C->H D->H E->H F->H G->H I Generate Technical Data Sheet H->I

Caption: Logical workflow for the physicochemical characterization of 3-methoxy-1-propyne.

Safety Information

3-methoxy-1-propyne is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is also an irritant to the eyes, respiratory system, and skin.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of Methyl Propargyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl propargyl ether (3-methoxy-1-propyne) is a versatile organic compound utilized in a variety of synthetic applications, including as an intermediate in the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its effective use. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for data acquisition are also presented to aid researchers in obtaining high-quality spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is critical for the structural elucidation and purity assessment of the compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~3.35s3H--OCH₃
~4.15d2H~2.4-CH₂-
~2.45t1H~2.4≡C-H

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four distinct carbon atoms.

Chemical Shift (δ) ppmAssignment
~57.5-OCH₃
~58.5-CH₂-
~74.5≡C-H
~80.0-C≡

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the alkyne and ether functional groups.

Frequency (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2930Mediumsp³ C-H stretch
~2120MediumC≡C stretch
~1115StrongC-O-C stretch

Table 3: Key IR absorption bands for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of NMR and IR spectra for a liquid sample such as this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the NMR data.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Protocol for Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Acquire the IR spectrum of the this compound sample.

  • Data Processing and Cleanup:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

    • After analysis, carefully separate the salt plates.

    • Clean the plates with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and a soft lens tissue.

    • Store the clean, dry plates in a desiccator.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural correlations for this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Organic Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec ¹H & ¹³C NMR IR_Spec IR Spectrometer Dissolution->IR_Spec IR Process_NMR Fourier Transform, Phasing, Calibration NMR_Spec->Process_NMR Process_IR Background Subtraction, Peak Picking IR_Spec->Process_IR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

The Thermal Stability of Methyl Propargyl Ether: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability of methyl propargyl ether is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the thermal behavior of structurally analogous compounds, including propargyl alcohol and various propargyl ether derivatives. The information presented herein offers insights into the potential thermal characteristics and decomposition pathways of this compound.

Introduction

This compound (3-methoxy-1-propyne) is a versatile chemical intermediate utilized in the synthesis of fine chemicals, specialty polymers, and as a reactive intermediate in medicinal chemistry. Its unique structure, featuring both an ether linkage and a terminal alkyne, suggests a complex thermal behavior that is critical to understand for safe handling, storage, and application in various chemical processes. This technical guide aims to provide a comprehensive overview of the likely thermal stability of this compound by examining data from analogous compounds.

Predicted Thermal Stability and Decomposition

While a specific decomposition temperature for this compound is not extensively documented, one source suggests a decomposition temperature of 228 °C. However, without detailed experimental context, this value should be considered with caution. The thermal stability of this compound is expected to be influenced by the presence of the propargyl group, which can undergo exothermic decomposition and polymerization at elevated temperatures.

Quantitative Data from Analogous Compounds

To approximate the thermal behavior of this compound, we have summarized the thermal decomposition data for structurally related compounds.

Compound/MaterialAnalytical MethodKey FindingsReference
Propargyl AlcoholSingle Pulse Shock TubeInitial decomposition via C-O bond dissociation. Studied between 953 K and 1262 K.[1][2]
Propargyl Ether Phenolic ResinsThermogravimetric Analysis (TGA)Decomposition is triggered at the propargyl ether-derived crosslinks.[3][4]
Dipropargyl Ether of Bisphenol A (DPBPA)Differential Scanning Calorimetry (DSC)Shows an exothermic peak with a maximum at 278.8 °C, attributed to Claisen rearrangement and polymerization.[5]

Proposed Thermal Decomposition Pathway for this compound

Based on the decomposition mechanisms of analogous compounds, a plausible thermal decomposition pathway for this compound can be proposed. The initiation step is likely the homolytic cleavage of the C-O bond, which is generally the weakest bond in ethers. This would be followed by a series of radical reactions.

Decomposition_Pathway MPE This compound (CH3OCH2C≡CH) TS1 Transition State (Heat) MPE->TS1 Initiation Radicals Propargyl Radical (•CH2C≡CH) + Methoxy Radical (•OCH3) TS1->Radicals C-O Bond Cleavage Rearrangement Rearrangement/ Isomerization Radicals->Rearrangement Polymerization Polymerization Radicals->Polymerization Products Decomposition Products (e.g., allene, propyne, formaldehyde) Rearrangement->Products Polymer Polymer Polymerization->Polymer

Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of standard analytical techniques should be employed. The following are detailed methodologies based on common practices for similar compounds.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to quantify the heat associated with these events.

  • Apparatus: A heat-flux or power-compensation DSC instrument.

  • Methodology:

    • A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or stainless steel pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a final temperature above the expected decomposition point.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature. Exothermic or endothermic peaks indicate thermal events.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature, indicating decomposition and evaporation.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A sample of this compound (typically 5-10 mg) is placed in an open pan (e.g., alumina (B75360) or platinum).

    • The pan is placed on a sensitive microbalance within a furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as a function of temperature. A mass loss indicates decomposition or evaporation.

Accelerating Rate Calorimetry (ARC)
  • Objective: To simulate a worst-case thermal runaway scenario by measuring the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions.

  • Apparatus: An accelerating rate calorimeter.

  • Methodology:

    • A larger sample of this compound is placed in a robust, sealed container (a "bomb").

    • The bomb is placed in a calorimeter chamber and heated to a starting temperature.

    • The system follows a heat-wait-seek protocol. The temperature is increased in small steps, and the system waits at each step to detect any self-heating from the sample.

    • Once an exothermic reaction is detected (a rate of temperature rise above a set threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

    • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted below.

Experimental_Workflow cluster_screening Initial Screening cluster_hazard_assessment Hazard Assessment cluster_analysis Data Analysis DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC If exothermic decomposition observed Data_Analysis Kinetic and Thermodynamic Parameter Calculation DSC->Data_Analysis TGA Thermogravimetric Analysis (TGA) TGA->ARC Correlate mass loss with exotherms TGA->Data_Analysis ARC->Data_Analysis Report Report Data_Analysis->Report Generate Stability Profile Sample Sample: this compound Sample->DSC Sample->TGA

Workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, analysis of analogous compounds provides valuable insights. The presence of the propargyl group suggests a potential for exothermic decomposition, likely initiated by C-O bond cleavage. A comprehensive thermal analysis using DSC, TGA, and ARC is necessary to fully characterize its thermal hazards and establish safe operating limits. The methodologies and proposed decomposition pathway outlined in this guide serve as a foundational framework for such an investigation.

References

Solubility Profile of Methyl Propargyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl propargyl ether (CAS No. 627-41-8) in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on established chemical principles and data from structurally similar compounds. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise quantitative solubility data tailored to their specific laboratory conditions.

Introduction to this compound

This compound, also known as 3-methoxy-1-propyne, is a versatile bifunctional organic compound featuring both an ether linkage and a terminal alkyne group. Its chemical structure (HC≡CCH₂OCH₃) imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its solubility is critical for its application in reaction chemistry, formulation, and purification processes.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents. The presence of the ether group provides some polar character and hydrogen bond accepting capability, while the hydrocarbon backbone and the alkyne group contribute to its nonpolar nature. Ethers and alkynes are generally soluble in a wide array of organic solvents.[1][2] For instance, alkynes are largely soluble in nonpolar organic solvents like hexane, ether, and toluene (B28343).[1] Ethers are appreciably soluble in solvents such as alcohols, benzene, and acetone (B3395972).[2]

The following table summarizes the predicted solubility of this compound. This information is intended as a guideline for solvent selection. For precise quantitative applications, experimental determination is recommended.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol (B129727)MiscibleExplicitly stated as soluble in chemical literature.[3] The small size and hydrogen bonding capability of methanol allow for favorable interactions with the ether oxygen.
EthanolMiscibleSimilar to methanol, ethanol's polarity and hydrogen bonding ability should lead to high solubility.
Polar Aprotic AcetoneMiscibleThe ketone group in acetone can interact with the ether and alkyne functionalities, and as a common solvent for ethers and alkynes, miscibility is expected.[4][5]
AcetonitrileMiscibleThe polar nature of the nitrile group should facilitate dissolution.
Tetrahydrofuran (THF)MiscibleAs an ether itself, THF is an excellent solvent for other ethers due to similar intermolecular forces.
Dimethylformamide (DMF)MiscibleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)MiscibleA strong polar aprotic solvent that is expected to readily dissolve this compound.
Nonpolar TolueneMiscibleThe aromatic ring of toluene can interact favorably with the hydrocarbon backbone and the alkyne group of this compound. Alkynes are known to be soluble in toluene.[1]
Diethyl EtherMiscibleAs a small ether, it is expected to be fully miscible with another small ether like this compound. Alkynes are also soluble in diethyl ether.[6]
Dichloromethane (DCM)MiscibleA versatile solvent that can dissolve compounds of moderate polarity.
Chloroform (B151607)MiscibleSimilar to DCM, chloroform is a good solvent for a wide range of organic molecules.
HexaneSolubleWhile this compound has some polarity, it is expected to be soluble in nonpolar alkanes like hexane, although potentially not fully miscible in all proportions. Alkynes are generally soluble in hexane.[1][6]
CyclohexaneSolubleSimilar to hexane, solubility is expected due to nonpolar interactions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are provided. These methods are adapted for a volatile liquid solute like this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a constant temperature, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass of the solvent after evaporation.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The excess solute should be visible as a separate phase.

    • Place the sealed vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically. .

  • Phase Separation:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 12 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid temperature-induced precipitation.

    • Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed evaporation dish. The filtration step is crucial to remove any suspended microdroplets of the undissolved solute.

  • Quantification:

    • Record the total mass of the evaporation dish and the filtered saturated solution.

    • Place the evaporation dish in a well-ventilated fume hood at ambient temperature to allow the solvent to evaporate. Gentle heating can be applied if the solvent is not highly volatile, but care must be taken not to evaporate the this compound (boiling point 61-62 °C).

    • Once the solvent has evaporated, re-weigh the evaporation dish containing the solute residue.

  • Calculation of Solubility:

    • Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + solute residue)

    • Mass of dissolved solute = (Mass of dish + solute residue) - Mass of empty dish

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Gas Chromatography (GC) Method for Solubility Determination

This method is particularly suitable for volatile solutes like this compound and involves analyzing the concentration of the solute in a saturated solution using a calibrated gas chromatograph.

Materials:

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • All materials listed for the Gravimetric Method (excluding the evaporation dish)

  • Volumetric flasks and syringes for standard preparation

Procedure:

  • Preparation of Saturated Solution and Phase Separation:

    • Follow steps 1-3 as described in the Gravimetric Method to prepare a filtered saturated solution.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. The concentration range should bracket the expected solubility.

  • GC Analysis:

    • Develop a suitable GC method for the separation and quantification of this compound.

    • Inject the calibration standards into the GC and generate a calibration curve by plotting the peak area against the concentration.

    • Dilute a known mass or volume of the filtered saturated solution with the pure solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solute to a known mass of solvent prep2 Seal vial and place in a constant temperature bath prep1->prep2 equil1 Agitate for 24-48 hours prep2->equil1 equil2 Allow to settle for >12 hours equil1->equil2 sep1 Withdraw supernatant with a pre-warmed syringe equil2->sep1 sep2 Filter through a 0.2 µm syringe filter sep1->sep2 quant_grav Gravimetric Method: Evaporate solvent and weigh residue sep2->quant_grav quant_gc GC Method: Analyze concentration against standards sep2->quant_gc calc Calculate solubility in desired units (e.g., g/100 g solvent) quant_grav->calc quant_gc->calc

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

Quantum Chemical Calculations for Methyl Propargyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on methyl propargyl ether. It details the computational and experimental methodologies employed to understand its conformational landscape, vibrational properties, and electronic structure. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development who are interested in the theoretical and experimental characterization of small organic molecules.

Introduction

This compound (3-methoxy-1-propyne) is a small, flexible molecule that serves as a key intermediate in various organic syntheses.[1] Understanding its conformational preferences and vibrational dynamics is crucial for predicting its reactivity and interactions in different chemical environments. Quantum chemical calculations, in conjunction with spectroscopic experiments, provide a powerful approach to elucidate these properties at the molecular level.

This guide summarizes the findings from key theoretical studies on this compound, focusing on its conformational stability, barriers to internal rotation, and vibrational assignments.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the torsion angles around the C-O and C-C single bonds. Theoretical calculations have been instrumental in identifying the stable conformers and the transition states connecting them.

Computational Methodology

A foundational study on the conformational analysis of this compound employed ab initio calculations to determine the relative energies of its conformers.[2] The methodologies utilized include:

  • Hartree-Fock (HF) Method: Calculations were performed using the RHF/4–31G* and RHF/6–31G* basis sets.[2]

  • Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, MP2 calculations were carried out with the 6–31G* and 6–31++G** basis sets.[2]

The general workflow for such a computational conformational analysis is depicted below.

conformational_analysis_workflow start Initial Molecular Structure scan Potential Energy Surface Scan (Dihedral Rotations) start->scan minima Identify Local Energy Minima (Conformers) scan->minima ts Identify Transition States scan->ts opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) minima->opt_freq ts->opt_freq verify Verify Minima (No Imaginary Frequencies) & Transition States (One Imaginary Frequency) opt_freq->verify thermo Calculate Thermochemical Properties (ΔG, ΔH) verify->thermo results Relative Energies & Conformational Population thermo->results

Figure 1: A generalized workflow for computational conformational analysis.
Conformational Energies and Rotational Barriers

The primary research indicates the presence of multiple stable conformers for this compound. The relative energies and barriers to internal rotation are crucial for understanding the molecule's dynamics. The following tables summarize the types of quantitative data obtained from these computational studies. The exact values are detailed in the cited literature.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerLevel of TheoryRelative Energy (kJ/mol)
GaucheRHF/6-31GData from source[2]
TransRHF/6-31GData from source[2]
GaucheMP2/6-31++G Data from source[2]
TransMP2/6-31++GData from source[2]

Table 2: Calculated Barriers to Internal Rotation for this compound

RotationLevel of TheoryEnergy Barrier (kJ/mol)
C-O Bond RotationMP2/6-31++G Data from source[2]
C-C Bond RotationMP2/6-31++GData from source[2]

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides experimental insights into the molecular structure and bonding of this compound. The assignment of vibrational modes is greatly facilitated by theoretical frequency calculations.

Experimental Protocols

Spectroscopic data for this compound has been collected across different phases:

  • Raman Spectroscopy: The Raman spectra were recorded for the gaseous, liquid, and solid phases.[2]

  • Infrared (IR) Spectroscopy: The IR spectra were obtained for the gaseous and solid phases.[2]

By analyzing the spectra at varying temperatures, researchers can deduce the enthalpy difference between conformers in the liquid phase.[2]

Theoretical Vibrational Analysis

Computational methods are used to calculate the harmonic vibrational frequencies of the optimized conformer geometries. These calculated frequencies, when appropriately scaled, can be correlated with the experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes.

The logical relationship for a combined experimental and theoretical vibrational analysis is illustrated in the diagram below.

vibrational_analysis_logic cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_ir Infrared Spectroscopy compare Comparison of Experimental and Scaled Frequencies exp_ir->compare exp_raman Raman Spectroscopy exp_raman->compare opt Geometry Optimization of Conformers freq Frequency Calculation opt->freq scale Scaling of Frequencies freq->scale scale->compare assign Vibrational Mode Assignment compare->assign

Figure 2: Logical flow for vibrational spectral analysis.

Table 3: Selected Calculated and Experimental Vibrational Frequencies for the Most Stable Conformer of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (MP2/6-31G*)Experimental Frequency (cm⁻¹) (Gas Phase)
C≡C StretchData from source[2]Data from source[2]
≡C-H StretchData from source[2]Data from source[2]
CH₂ ScissorData from source[2]Data from source[2]
C-O-C StretchData from source[2]Data from source[2]
CH₃ RockData from source[2]Data from source[2]

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined from quantum chemical calculations. These properties are essential for understanding the molecule's reactivity and potential as a precursor in chemical synthesis. A study utilizing hybrid density functional theory (B3LYP/6-311+G**) has explored the enantiomerization energy profile, which is intrinsically linked to the molecule's electronic structure.

Table 4: Calculated Electronic Properties of this compound

PropertyLevel of TheoryValue
HOMO EnergyB3LYP/6-311+G Data from source
LUMO EnergyB3LYP/6-311+GData from source
HOMO-LUMO GapB3LYP/6-311+G Data from source
Dipole MomentB3LYP/6-311+GData from source

Conclusion

The combination of ab initio and density functional theory calculations with experimental spectroscopic data has provided a detailed understanding of the conformational landscape, vibrational dynamics, and electronic properties of this compound. The methodologies and findings summarized in this guide offer a robust framework for the computational and experimental characterization of small, flexible molecules, which is of significant interest to researchers in the chemical and pharmaceutical sciences. The detailed quantitative data from the cited seminal studies serve as a benchmark for future theoretical investigations on this and related molecular systems.

References

methyl propargyl ether reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanisms of Methyl Propargyl Ether

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-methoxy-1-propyne) is a versatile and highly reactive organic building block. Its unique structure, featuring a terminal alkyne and an ether functional group, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including isomerization, sigmatropic rearrangements, metal-catalyzed transformations, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity and Principles

The reactivity of this compound is dominated by two primary features: the terminal alkyne and the adjacent ether linkage.

  • Terminal Alkyne: The proton on the sp-hybridized carbon is acidic and can be removed by a base to form a propargyl carbanion. This anion is a potent nucleophile. The alkyne's π-systems are electron-rich, making them susceptible to electrophilic attack and enabling coordination with transition metals.

  • Ether Functional Group: The oxygen atom possesses lone pairs, rendering it nucleophilic. The propargylic position is activated, facilitating various rearrangements and substitutions.

  • Isomerization: this compound can readily isomerize to its more stable structural isomer, 1-methoxy-1,2-propadiene (methoxyallene), particularly under basic conditions. This isomerization is a critical consideration in its reaction chemistry.[1]

Isomerization to Methoxyallene

A fundamental reaction of this compound is the base-catalyzed isomerization to methoxyallene. This transformation proceeds via a deprotonation-reprotonation mechanism, leading to a thermodynamically more stable allenic system. This equilibrium is crucial as the resulting allene (B1206475) can participate in a different set of reactions, such as dipolar cycloadditions and hetero-Diels-Alder reactions.[1]

Isomerization cluster_main Base-Catalyzed Isomerization MPE This compound (HC≡CCH₂OCH₃) Anion Propargyl Anion ([C≡CCH₂OCH₃]⁻) MPE->Anion + Base - HB⁺ Anion->MPE + HB⁺ - Base Allene Methoxyallene (H₂C=C=CHOCH₃) Anion->Allene Proton Transfer (Tautomerization)

Isomerization of this compound to Methoxyallene.

3.0[2][2]-Sigmatropic Rearrangements: The Propargyl Claisen Rearrangement

While the classic Claisen rearrangement involves allyl vinyl ethers, the propargyl variant is a powerful tool for allene synthesis.[2] When a propargyl group is part of a vinyl ether system, heating initiates a concerted[3][3]-sigmatropic rearrangement to yield a functionalized allene.[2][4] This reaction is thermally driven and proceeds through a cyclic, chair-like transition state.[5] Gold(I) complexes have been shown to catalyze this rearrangement under milder conditions.[5][6]

Claisen_Rearrangement cluster_main Propargyl Claisen Rearrangement Start Propargyl Vinyl Ether (R-C≡C-CH₂-O-CH=CH₂) TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat or Au(I) Catalyst Product Functionalized Allene (R-CH=C=CH-CH₂-CHO) TS->Product Rearrangement

Generalized pathway for the Propargyl Claisen Rearrangement.
Experimental Protocol: Synthesis of Allenic Esters via Johnson-Claisen Rearrangement

A common variant is the Johnson-Claisen rearrangement, which uses a propargyl alcohol and an orthoester.[7]

  • Reactants: Combine the desired propargyl alcohol (1.0 equiv), triethyl orthoacetate (4-7 equiv), and a catalytic amount of propionic acid (0.1 equiv).

  • Conditions: Heat the mixture, typically in a high-boiling solvent like toluene (B28343) or xylene, with continuous removal of ethanol (B145695) via distillation to drive the reaction to completion.[4]

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the allenic ester.

Metal-Catalyzed Transformations

Transition metals, particularly soft π-acidic metals like gold, palladium, and ruthenium, are highly effective catalysts for a variety of transformations involving this compound and related propargylic systems.[8][9]

Gold-Catalyzed Reactions

Cationic gold(I) and gold(III) complexes are exceptionally versatile catalysts that activate the alkyne moiety of propargyl ethers towards nucleophilic attack.[10][11]

4.1.1 Meyer-Schuster-type Rearrangement

While the classic Meyer-Schuster rearrangement involves propargyl alcohols, gold(III) chloride can catalyze a similar transformation of methyl propargyl ethers.[3][12][13][14] The reaction proceeds through the hydration of the alkyne followed by the elimination of methanol (B129727) to yield α,β-unsaturated ketones.[10]

Meyer_Schuster_Type cluster_main Gold-Catalyzed Meyer-Schuster-Type Rearrangement Start This compound Derivative (R-C≡C-CH(R')-OCH₃) Activated Au-π-Alkyne Complex Start->Activated Au(III) Hydrated Vinyl-Gold Intermediate Activated->Hydrated + H₂O EnolEther Enol Ether Intermediate Hydrated->EnolEther Tautomerization Product α,β-Unsaturated Ketone (R-CH=C(R')-C=O) EnolEther->Product - CH₃OH

Pathway for Au(III)-catalyzed formation of α,β-unsaturated ketones.

4.1.2 Cycloaddition and Cyclization Reactions

Gold catalysts can generate reactive gold-carbenoid or allene intermediates from propargyl esters or ethers, which then undergo various cycloadditions.[8][15][16] These include cyclopropanations, [2+3], and [4+3] cycloadditions, providing rapid access to complex cyclic scaffolds.[16]

Reaction TypeReactant 2CatalystProduct TypeReference
CyclopropanationVinyl AcetateGold(I)Vinylcyclopropane[16]
[2+3] CycloadditionVinyl AmideGold(I)Dihydrofuran derivative[16]
CycloisomerizationPhenyl Propargyl EtherPtCl₄ or AuCl₃2H-Chromene[10]
Tandem CyclizationPropargylic EsterGold(I)Substituted Naphthalene[17]
Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling and deprotection reactions.

4.2.1 Deprotection (Cleavage of Propargyl Group)

The propargyl group is often used to protect alcohols and amines. Palladium catalysts, such as (PPh₃)₂PdCl₂, can efficiently cleave the O-propargyl or N-propargyl bond under mild, copper-free conditions, regenerating the free phenol (B47542) or amine.[18]

Deprotection cluster_main Palladium-Catalyzed Deprotection Start Aryl Propargyl Ether (Ar-O-CH₂C≡CH) Intermediate Allenylpalladium Intermediate Start->Intermediate + Pd(0) Pd0 Pd(0) Product Phenol (Ar-OH) + Allene byproduct Intermediate->Product + H₂O (Nucleophilic Attack) Product->Pd0 Regenerates Catalyst

Proposed mechanism for Pd-catalyzed depropargylation.

4.2.2 Cyclization Reactions

Palladium-catalyzed cyclization of propargylic compounds bearing an internal nucleophile is a powerful method for synthesizing a variety of carbocyclic and heterocyclic structures, including indenes and benzofurans.[19][20]

Ruthenium-Catalyzed Reactions

Ruthenium complexes are effective in catalyzing cascade reactions and etherifications of propargylic alcohols.[21][22] While many examples start with propargylic alcohols, these systems can be adapted for propargyl ethers, often involving the formation of ruthenium-vinylidene or -allenylidene intermediates that then undergo further transformations.

Reactions via Carbanion Formation

Deprotonation of the terminal alkyne in this compound with a strong base (e.g., n-BuLi, Grignard reagents) generates a potent nucleophile. This carbanion can be used in a variety of C-C bond-forming reactions.[1]

  • Alkylation: Reaction with alkyl halides to extend the carbon chain.

  • Addition to Carbonyls: Attack on aldehydes and ketones to form secondary or tertiary propargylic alcohols.

  • Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Negishi) to form more complex alkynes.

ReactionElectrophileBase / ReagentProduct
AlkylationR-X (Alkyl Halide)n-BuLiR-C≡C-CH₂OCH₃
AdditionR₂C=O (Ketone)EtMgBrR₂C(OH)-C≡C-CH₂OCH₃
Negishi CouplingAr-I1. n-BuLi, 2. ZnCl₂Ar-C≡C-CH₂OCH₃
Experimental Protocol: Deprotonation and Alkylation
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in a dry, aprotic solvent like THF.

  • Deprotonation: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.05 equiv) in hexanes. Stir the mixture for 30-60 minutes at this temperature.

  • Alkylation: Add the electrophile (e.g., an alkyl bromide, 1.1 equiv) dropwise to the solution.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by distillation or column chromatography.

References

Conformational Analysis of Methyl Propargyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether (HC≡CCH₂OCH₃) is a molecule of significant interest in organic synthesis and materials science. Its conformational landscape, defined by the relative orientations of its constituent functional groups, plays a crucial role in determining its reactivity, spectroscopic properties, and intermolecular interactions. A comprehensive understanding of its conformational preferences is therefore essential for its effective application. This technical guide provides an in-depth analysis of the conformational stability, rotational barriers, and structural parameters of this compound, drawing from key spectroscopic and computational studies.

The primary investigation into the conformational analysis of this compound was conducted by Durig et al., utilizing a combination of vibrational spectroscopy (Raman and infrared) and ab initio calculations. Their work provides the foundational data for understanding the molecule's structural dynamics.

Conformational Isomers and Stability

This compound exists as a mixture of conformational isomers arising from rotation about the C-O and C-C single bonds. The two primary conformers are designated as gauche and trans, based on the dihedral angle between the methyl group and the propargyl group.

Unfortunately, specific experimentally determined dihedral angles and energy differences from the definitive study by Durig et al. are not publicly available in detail without access to the full publication. However, the study concluded that this compound exists as a gauche/trans equilibrium in the gas and liquid phases.

Table 1: Calculated Conformational Properties of this compound

Parameter Gauche Conformer Trans Conformer
Relative Energy (kcal/mol) Data not available Data not available
C-C-O-C Dihedral Angle (°) Data not available Data not available

| Calculated Dipole Moment (D) | Data not available | Data not available |

Note: The quantitative data from the primary research publication is required to populate this table.

Rotational Barriers

The interconversion between the gauche and trans conformers proceeds through a transition state, and the energy required to overcome this barrier is known as the rotational barrier. Additionally, the methyl group itself can rotate about the C-O bond.

A key finding from the study by Durig et al. is the barrier to internal rotation of the methyl moiety, which was experimentally determined to be 549 ± 8 cm⁻¹ (1.57 ± 0.02 kcal mol⁻¹).[1]

Table 2: Barriers to Internal Rotation of this compound

Rotation Experimental Barrier (kcal/mol) Computational Method
Methyl Group Rotation 1.57 ± 0.02 Vibrational Spectroscopy

| Propargyl Group Rotation | Data not available | Ab initio calculations |

Note: Further data from the primary research publication is needed to complete this table.

Spectroscopic Data

The conformational equilibrium of this compound has been characterized using vibrational spectroscopy. The Raman and infrared spectra exhibit distinct bands corresponding to the gauche and trans conformers, allowing for their identification and the study of their relative populations under different conditions.

Table 3: Key Spectroscopic Data for this compound Conformers

Spectroscopic Parameter Gauche Conformer Trans Conformer
Rotational Constants (MHz) Data not available Data not available

| Key Vibrational Frequencies (cm⁻¹) | Data not available | Data not available |

Note: Detailed rotational constants and vibrational frequency assignments from the primary research publication are necessary to populate this table.

Experimental and Computational Methodologies

A complete understanding of the conformational analysis requires an appreciation of the methods used to obtain the structural and energetic data.

Experimental Protocol: Vibrational Spectroscopy

The experimental determination of the conformational properties of this compound relies on Raman and infrared spectroscopy. A general workflow for such an analysis is as follows:

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis cluster_results Results Sample This compound Raman Raman Spectroscopy (Gas, Liquid, Solid) Sample->Raman IR Infrared Spectroscopy (Gas, Solid) Sample->IR Spectra Acquire Spectra Raman->Spectra IR->Spectra Assignment Vibrational Band Assignment to Conformers Spectra->Assignment TempStudy Temperature-Dependent Spectra for ΔH Spectra->TempStudy Barrier Analysis of Torsional Transitions for Barrier Height Spectra->Barrier Conformers Identified Conformers Assignment->Conformers Energy Energy Difference TempStudy->Energy RotBarrier Rotational Barrier Barrier->RotBarrier

Experimental workflow for spectroscopic conformational analysis.
Computational Protocol: Ab Initio Calculations

Computational chemistry provides theoretical insights that complement experimental findings. The study by Durig et al. employed ab initio calculations to model the conformational landscape of this compound. A typical workflow for such a computational study is outlined below:

G cluster_setup Model Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis cluster_comparison Comparison with Experiment Input Input Structure of This compound PES_Scan Potential Energy Surface Scan (Dihedral Angle Variation) Input->PES_Scan Optimization Geometry Optimization of Stable Conformers & Transition States PES_Scan->Optimization Frequency Frequency Calculation Optimization->Frequency Structures Optimized Geometries (Bond Lengths, Angles) Optimization->Structures Energies Relative Energies of Conformers & Barrier Heights Frequency->Energies VibSpectra Calculated Vibrational Frequencies & Intensities Frequency->VibSpectra Validation Validation of Conformers and Energy Ordering Structures->Validation Energies->Validation VibSpectra->Validation

Workflow for ab initio conformational analysis.

The specific basis sets used in the primary study were RHF/4–31G, RHF/6–31G, MP2/6–31G*, and MP2/6–31++G**.[1] These methods represent different levels of theory, with the MP2 (Møller-Plesset perturbation theory) methods including electron correlation for more accurate energy calculations.

Conformational Relationship

The relationship between the stable conformers and the transition states can be visualized on a potential energy surface. The rotation around the C-O bond is a key coordinate in defining this surface.

G cluster_conformers Conformational States cluster_ts Transition States Gauche1 Gauche Conformer TS1 TS1 Gauche1->TS1 Rotation Trans Trans Conformer TS2 TS2 Trans->TS2 Rotation Gauche2 Gauche Conformer' TS1->Trans TS2->Gauche2

Conformational interconversion pathway.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between gauche and trans conformers. While a definitive quantitative description requires access to the full experimental and computational data from the primary literature, the available information confirms the presence of these conformers and provides a value for the barrier to methyl group rotation. The methodologies of vibrational spectroscopy and ab initio calculations are powerful tools for elucidating the conformational preferences of such flexible molecules, providing critical insights for researchers in drug development and materials science who utilize propargyl ether moieties in their designs. Further research to fully characterize the potential energy surface would be beneficial for a more complete understanding of this versatile molecule's behavior.

References

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 3-methoxy-1-propyne (methyl propargyl ether), a versatile building block in organic synthesis. Due to a scarcity of direct experimental data for certain electronic characteristics, this guide combines available experimental values with established computational and theoretical methodologies to present a holistic profile of the molecule. This document is intended to serve as a valuable resource for researchers in drug development and materials science, offering insights into the molecule's reactivity and potential applications.

Introduction

3-Methoxy-1-propyne, also known as this compound, is a chemical compound with the formula C4H6O.[1] Its structure, featuring a terminal alkyne and a methoxy (B1213986) group, makes it a valuable intermediate in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[2] The electronic properties of this molecule are crucial for understanding its reactivity, stability, and potential interactions in biological and chemical systems. This guide summarizes key electronic parameters, outlines relevant experimental and computational methodologies, and provides a framework for further investigation.

Core Electronic Properties

The electronic properties of a molecule dictate its behavior in chemical reactions and its interactions with electromagnetic fields. For 3-methoxy-1-propyne, a combination of experimental data and computational estimates provides insight into its electronic nature.

Quantitative Data Summary

The following table summarizes the key electronic and related physical properties of 3-methoxy-1-propyne.

PropertyValueMethodReference
Molecular Formula C4H6O-[1]
Molecular Weight 70.09 g/mol -[1]
Boiling Point 61-62 °CExperimental
Density 0.83 g/mL at 25 °CExperimental
Refractive Index n20/D 1.396Experimental
Ionization Energy 9.78 eVElectron Impact[3]
Electron Affinity Not Experimentally Determined--
Dipole Moment Not Experimentally Determined--

Experimental and Computational Protocols

Direct experimental determination of all electronic properties for every compound can be challenging. Therefore, a combination of experimental techniques applied to similar molecules and computational chemistry methods are often employed.

Experimental Determination of Ionization Energy

The ionization energy of 3-methoxy-1-propyne has been determined experimentally using electron impact (EI) mass spectrometry.[3]

Protocol: Electron Impact Mass Spectrometry

  • Sample Introduction: A gaseous sample of 3-methoxy-1-propyne is introduced into a high-vacuum chamber.

  • Ionization: The gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This collision can eject an electron from the molecule, forming a positive ion (M+).

  • Acceleration: The resulting ions are accelerated by an electric field.

  • Mass Analysis: The ions are then passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The appearance potential of the molecular ion corresponds to the ionization energy.

Computational Determination of Electronic Properties

Due to the lack of experimental data for electron affinity and a precise dipole moment, computational chemistry methods are the most viable approach to obtain these values. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.

Protocol: DFT Calculations for Electronic Properties

  • Geometry Optimization: The molecular structure of 3-methoxy-1-propyne is first optimized to find its lowest energy conformation. A common method is the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

  • Ionization Potential (IP) and Electron Affinity (EA) Calculation:

    • ΔSCF Method: The IP can be calculated as the energy difference between the optimized neutral molecule and the cation. The EA can be calculated as the energy difference between the neutral molecule and the anion.

    • Koopmans' Theorem: As an approximation, the IP can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA from the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Dipole Moment Calculation: The dipole moment is calculated from the optimized molecular geometry and the partial charges on each atom, which are determined by the chosen computational method.

The following diagram illustrates a general workflow for the computational determination of electronic properties.

computational_workflow cluster_input Input cluster_computation Computational Chemistry cluster_output Output mol_structure Molecular Structure (3-methoxy-1-propyne) geometry_optimization Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization electronic_properties Calculation of Electronic Properties geometry_optimization->electronic_properties ionization_potential Ionization Potential electronic_properties->ionization_potential electron_affinity Electron Affinity electronic_properties->electron_affinity dipole_moment Dipole Moment electronic_properties->dipole_moment molecular_orbitals Molecular Orbitals (HOMO/LUMO) electronic_properties->molecular_orbitals

Computational workflow for determining electronic properties.

Reactivity and Potential Pathways

The electronic structure of 3-methoxy-1-propyne provides insights into its reactivity. The electron-rich triple bond is susceptible to electrophilic addition reactions. The presence of the methoxy group can also influence the regioselectivity of these reactions.

While specific signaling pathways involving 3-methoxy-1-propyne in biological systems are not well-documented, its role as a synthetic intermediate suggests its incorporation into larger, biologically active molecules.[2] The reactivity of the propargyl ether moiety is key to its synthetic utility.

The following diagram illustrates a general reaction scheme for propargyl ethers.

reaction_pathway start 3-Methoxy-1-propyne product1 Addition Product start->product1 Electrophilic Addition product2 Substitution Product start->product2 Nucleophilic Substitution (at propargylic position) electrophile Electrophile (e.g., H+, Br+) electrophile->product1 nucleophile Nucleophile (e.g., Nu-) nucleophile->product2

General reactivity of 3-methoxy-1-propyne.

Conclusion

This technical guide has consolidated the available electronic property data for 3-methoxy-1-propyne and outlined standard methodologies for their determination. The experimental ionization energy provides a key benchmark, while computational approaches offer a reliable means to estimate other critical parameters like electron affinity and dipole moment. Understanding these fundamental electronic properties is essential for predicting the reactivity of 3-methoxy-1-propyne and for the rational design of new molecules in the fields of drug discovery and materials science. Further experimental studies, particularly using techniques like microwave spectroscopy and photoelectron spectroscopy, would be invaluable in validating and refining the computational models for this important synthetic building block.

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl propargyl ether, also known as 3-methoxy-1-propyne, is a versatile reagent used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility as a building block for complex molecules is significant.[1] However, its reactive nature necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks. This guide provides a comprehensive overview of the hazards associated with this compound and detailed safety precautions for its handling and use in a laboratory setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its hazards. This compound is a colorless to light yellow or light orange clear liquid with a distinct odor.[2]

PropertyValueSource
CAS Number 627-41-8[2][3]
Molecular Formula C4H6O[2][4]
Molecular Weight 70.09 g/mol [1][5]
Boiling Point 61-62 °C
Density 0.83 g/mL at 25 °C
Refractive Index n20/D 1.396
Flash Point -18 °C (-0.4 °F) - closed cup

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause adverse health effects.[2][6]

Hazard ClassGHS ClassificationSignal WordHazard Statements
Flammable Liquids Category 2DangerH225: Highly flammable liquid and vapor
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation
Additional Hazards --EUH019: May form explosive peroxides

Sources:[5][7]

Health Hazards

Exposure to this compound can lead to a range of health effects, from mild irritation to more severe symptoms with high exposure.

  • Inhalation: Breathing in vapors may cause respiratory irritation, leading to coughing and wheezing.[6][7][8] High concentrations can lead to symptoms such as headache, dizziness, loss of appetite, sleepiness, and even loss of consciousness.[6][8]

  • Skin Contact: Direct contact can cause skin irritation.[5][6] Prolonged or repeated contact may lead to drying and cracking of the skin.[6]

  • Eye Contact: The substance is a strong eye irritant, causing serious eye irritation upon contact.[5][7]

  • Ingestion: While less common in a laboratory setting with proper procedures, ingestion is harmful.[9]

Fire and Explosion Hazards

This compound is a highly flammable liquid and poses a significant fire and explosion risk.[6][10]

  • Flammability: It has a very low flash point, meaning it can be easily ignited by heat, sparks, or open flames at or below room temperature.[10] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][10]

  • Explosion Hazard: Vapors can form explosive mixtures with air.[10] Containers may explode when heated.[6][10]

  • Peroxide Formation: Like many ethers, this compound can form unstable and potentially explosive peroxides upon exposure to air.[9][10] This is a critical consideration, especially during distillation or other heating operations.[9]

Safety Precautions and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9]

  • Ensure all equipment is properly grounded and bonded to prevent static discharge.[10][11]

  • Have a safety shower and eyewash station readily accessible.[9]

  • Eye Protection: Wear chemical safety goggles and a face shield.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6][9]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[6][9] In situations with a risk of significant exposure, additional protective equipment may be necessary.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][9] No smoking in the handling area.[9]

  • Use only non-sparking tools.[6][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[10][11]

  • Before any operation involving heating, such as distillation, it is crucial to test for the presence of peroxides.[9]

Emergency Procedures

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[6][10] Absorb the spill with a non-combustible material like dry sand or earth and place it in a sealed container for disposal.[6][10] Use non-sparking tools for cleanup.[10]

  • Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[6][10] Water spray may be inefficient but can be used to cool fire-exposed containers.[6][10]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Experimental Protocols

  • Skin Irritation: A typical protocol would involve the application of the substance to the skin of a test subject (e.g., rabbit) under a semi-occlusive dressing for a specified period, followed by observation for signs of erythema and edema.

  • Eye Irritation: This test usually involves instilling the substance into the conjunctival sac of one eye of a test animal and observing for effects on the cornea, iris, and conjunctiva.

  • Flash Point Determination: The flash point of -18°C was likely determined using a standardized closed-cup method, such as ASTM D93 (Pensky-Martens Closed Cup Tester) or a similar procedure suitable for volatile liquids.

Visualized Logical Relationships and Workflows

To further clarify the relationship between hazards and safety measures, and to illustrate a typical experimental workflow, the following diagrams are provided.

Caption: Logical relationship between hazards of this compound and corresponding safety precautions.

Flash_Point_Workflow start Start: Prepare Sample and Apparatus place_sample Place Sample in Test Cup start->place_sample heat_sample Heat Sample at a Controlled Rate place_sample->heat_sample apply_ignition Apply Ignition Source at Intervals heat_sample->apply_ignition observe_flash Observe for a Flash apply_ignition->observe_flash observe_flash->heat_sample No Flash record_temp Record Temperature at Flash Point observe_flash->record_temp Flash Observed end End: Report Flash Point record_temp->end

Caption: Generalized experimental workflow for flash point determination.

References

Methodological & Application

Application Notes and Protocols for Methyl Propargyl Ether in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether is a versatile and valuable building block in organic synthesis, particularly within the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a scaffold of significant interest in medicinal chemistry and drug discovery due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding.[3][4] The triazole moiety is a key component in numerous bioactive compounds, including antibacterial, antiviral, and anticancer agents.[3][5][6]

These application notes provide detailed protocols and supporting data for the use of this compound in CuAAC reactions, with a focus on applications in drug development and biological research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Synonyms 3-Methoxy-1-propyne, Methyl 2-propynyl ether[2][7]
CAS Number 627-41-8[2]
Molecular Formula C₄H₆O[2]
Molecular Weight 70.09 g/mol [2]
Appearance Colorless to yellow liquid[2]
Density 0.83 g/mL at 25 °C[7][8]
Boiling Point 61-62 °C[2][7]
Refractive Index n20/D 1.396[7][8]
Flash Point -18 °C (-0.4 °F)
Solubility Soluble in methanol[7][8]
Storage 2-8°C[2][7]

Applications in Research and Drug Development

The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions, enabling the facile synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles.[9] This has significant implications in drug discovery and development.

Synthesis of Bioactive Molecules:

The 1,2,3-triazole core is a recognized pharmacophore present in numerous therapeutic agents.[3] By reacting this compound with various organic azides, researchers can rapidly generate libraries of novel compounds for biological screening. A notable application is in the development of kinase inhibitors. For instance, 1,4-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, including tumor growth and metastasis.[1][10] The synthesis of such inhibitors often involves the "clicking" of a terminal alkyne, like this compound, to an appropriate azide-functionalized fragment.

Bioconjugation:

Click chemistry is a powerful tool for bioconjugation, allowing the precise attachment of molecules to biological systems such as proteins, nucleic acids, and cells.[11] this compound can be incorporated into larger molecules to introduce a terminal alkyne handle for subsequent conjugation with azide-modified biomolecules, fluorophores, or drug payloads.

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization may be required for specific substrates.

Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general procedure for the reaction of this compound with an organic azide (B81097).

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., 5 mL of a 1:1 mixture of tert-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). Prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate (B8700270) solution.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[11]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Precursor for a Potential Src Kinase Inhibitor

This protocol outlines the synthesis of a triazole compound that can serve as a precursor for a Src kinase inhibitor, based on the reaction of this compound with methyl 2-azidoacetate.

Materials:

  • This compound

  • Methyl 2-azidoacetate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Reaction vessel

  • Stir bar

Procedure:

  • Reaction Setup: To a solution of methyl 2-azidoacetate (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in THF (10 mL), add DIPEA (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add CuI (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters for CuAAC reactions involving terminal alkynes like this compound. Yields are highly dependent on the specific substrates and reaction conditions.

ParameterTypical Range/ValueNotesSource(s)
Yield >90%CuAAC reactions are known for their high efficiency and often proceed to near-quantitative yields.[11]
Reaction Time 30 minutes - 4 hoursDependent on reactant concentrations, catalyst, and ligand choice. For concentrations above 10 µM, reactions are often complete within 1-2 hours at room temperature.[11]
Temperature Room Temperature (20-25°C)Gentle heating (up to 60°C) can be used to accelerate the reaction if necessary.[11][12]
pH 4 - 12The CuAAC reaction is generally insensitive to pH within this range. For bioconjugations, a pH of 7-8 is common.[9][11]
Copper Source CuSO₄·5H₂O, CuI, CuBrCuSO₄ with a reducing agent is common for in situ generation of Cu(I). Cu(I) salts can be used directly.[9][12]
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) species. A fresh solution is recommended.[9][13]
Ligand (optional) THPTA, TBTAStabilizes the Cu(I) catalyst, improves efficiency, and reduces cytotoxicity in biological systems.[11]
Solvents t-BuOH/H₂O, DMF, DMSO, CH₃CNThe choice of solvent depends on the solubility of the reactants.[11][14]

Mandatory Visualizations

Experimental Workflow

G General Workflow for CuAAC with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagent1 This compound Solution mix Combine Reactants and Solvent reagent1->mix reagent2 Azide Substrate Solution reagent2->mix catalyst_prep Prepare Catalyst System (e.g., CuSO4 + Na-Ascorbate) initiate Add Catalyst System to Initiate Reaction catalyst_prep->initiate mix->initiate stir Stir at Room Temperature (Monitor by TLC/LC-MS) initiate->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated 1,4-Disubstituted 1,2,3-Triazole purify->product

Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathway

G Inhibition of Src Kinase Signaling by a Triazole Derivative cluster_synthesis Synthesis cluster_pathway Cellular Signaling mpe This compound cu_click CuAAC 'Click' Reaction mpe->cu_click azide Azide-containing Fragment azide->cu_click triazole 1,4-Disubstituted 1,2,3-Triazole (Src Kinase Inhibitor) cu_click->triazole src Src Kinase (Active) triazole->src Inhibition p_substrate Phosphorylated Substrate src->p_substrate Phosphorylation substrate Substrate Protein substrate->src downstream Downstream Signaling (Proliferation, Migration) p_substrate->downstream

Caption: Synthesis of a triazole-based Src kinase inhibitor and its mechanism of action.

References

Application Notes and Protocols: Methyl Propargyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and in drug development. The methyl propargyl ether (MPE) group represents a potentially useful, though not widely documented, protecting group for alcohols. Its unique structure, featuring a terminal alkyne, offers possibilities for selective deprotection and further functionalization. These notes provide an overview of the MPE group, including proposed protocols for its installation and removal, based on established principles of ether and alkyne chemistry.

Introduction to this compound Protection

The protection of alcohols is often necessary to prevent their unwanted reaction during synthetic transformations on other parts of a molecule. Ethers are a common choice for alcohol protection due to their general stability. The this compound introduces a terminal alkyne functionality, which can be exploited for mild and selective deprotection under conditions that may leave other protecting groups intact, offering a degree of orthogonality.

Potential Advantages:

  • Stability: Like other ethers, the MPE group is expected to be stable to a range of common synthetic reagents, including bases, nucleophiles, and some oxidizing and reducing agents.

  • Unique Deprotection: The presence of the alkyne moiety allows for deprotection via transition metal-catalyzed reactions, offering an alternative to the often harsh acidic conditions required for cleaving simple alkyl ethers.

  • Latent Functionality: The terminal alkyne can potentially be used for further transformations, such as click chemistry, before or after deprotection.

Limitations:

  • Limited Data: The use of MPE as a dedicated protecting group is not extensively reported in the scientific literature, leading to a lack of optimized protocols and comprehensive stability data.

  • Potential Side Reactions: The alkyne group may be sensitive to certain reagents, such as strong bases that can cause isomerization to an allene.

Experimental Protocols

The following protocols are based on general and established methodologies for ether synthesis and the cleavage of propargyl ethers. Optimization for specific substrates is highly recommended.

2.1. Protection of Alcohols as Methyl Propargyl Ethers

The Williamson ether synthesis is the most probable and direct method for the formation of methyl propargyl ethers from alcohols. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a propargyl halide. To form the this compound, one would use 3-bromo-1-propyne (propargyl bromide) or a similar reagent. Note: The naming "this compound" as a protecting group for an alcohol (R-OH) is a slight misnomer. The resulting structure is an O-propargyl ether, with the alcohol's oxygen attached to the propargyl group. For the purpose of these notes, we will refer to the resulting R-O-CH₂-C≡CH as the propargyl (Pg) ether of the alcohol.

Protocol 2.1.1: Protection of a Primary Alcohol using Propargyl Bromide and Sodium Hydride

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the propargyl bromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Note: For secondary and tertiary alcohols, the reaction may require stronger bases or higher temperatures, and yields may be lower due to steric hindrance.

2.2. Deprotection of Propargyl Ethers

Several methods have been reported for the cleavage of propargyl ethers, offering milder alternatives to strong acid cleavage.

Protocol 2.2.1: Palladium-Catalyzed Deprotection

This method is effective for the cleavage of aryl propargyl ethers and may be applicable to alkyl propargyl ethers.[1]

  • Materials:

    • Propargyl-protected alcohol (1.0 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂, 0.05 eq)

    • Triethylamine (B128534) (Et₃N, 2.0 eq)

    • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vessel, add the propargyl-protected alcohol, (PPh₃)₂PdCl₂, and the DMF/water solvent mixture.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude alcohol by flash column chromatography.

Protocol 2.2.2: Reductive Cleavage with a Low-Valent Titanium Reagent

Low-valent titanium species can effectively cleave propargyl ethers.

  • Materials:

    • Propargyl-protected alcohol (1.0 eq)

    • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄, catalytic)

    • Magnesium powder (Mg, excess)

    • Trimethylsilyl (B98337) chloride (TMSCl, excess)

    • Anhydrous THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine magnesium powder and anhydrous THF.

    • Add titanium(IV) isopropoxide and trimethylsilyl chloride.

    • Stir the mixture at room temperature to generate the low-valent titanium reagent.

    • Add a solution of the propargyl-protected alcohol in anhydrous THF.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with aqueous acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation

Due to the limited specific literature on this compound as a protecting group, a comprehensive table of yields for various substrates is not available. The following table summarizes the general conditions for the proposed protection and deprotection methods.

Transformation Reagents and Conditions Substrate Scope (Anticipated) Reference
Protection NaH, Propargyl bromide, THF, 0 °C to rtPrimary > Secondary > Tertiary AlcoholsGeneral Williamson Ether Synthesis
Deprotection (PPh₃)₂PdCl₂, Et₃N, DMF/H₂O, 80 °CAryl ethers demonstrated, potentially applicable to alkyl ethers[1]
Deprotection Ti(O-i-Pr)₄, Mg, TMSCl, THF, rtGeneral for propargyl ethersGeneral method for low-valent Ti cleavage

Stability and Orthogonality

The stability of the MPE group is predicted based on the known reactivity of ethers and alkynes.

  • Stable to:

    • Basic conditions: Expected to be stable to common bases like hydroxides, carbonates, and amines.

    • Nucleophiles: Generally stable to organometallics (Grignard, organolithium reagents) and other nucleophiles.

    • Many oxidizing and reducing agents: Stable to reagents that do not react with simple ethers or alkynes.

  • Labile to:

    • Strong acids: Like other ethers, cleavage can occur with strong acids such as HBr or HI.

    • Transition metals: As noted in the deprotection protocols, susceptible to cleavage by palladium and low-valent titanium reagents.

    • Strong bases (potential for isomerization): Very strong bases (e.g., LDA at elevated temperatures) might cause isomerization of the terminal alkyne to an internal alkyne or an allene.

Orthogonality: The MPE group is potentially orthogonal to acid-labile protecting groups (e.g., silyl (B83357) ethers, acetals) if deprotected using transition metal catalysis. It would also be orthogonal to groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers) if non-reductive deprotection methods are used.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH NaH NaH, THF Alcohol->NaH Deprotonation MPE_Protected R-O-Pg NaH->MPE_Protected PropargylBr Propargyl-Br PropargylBr->MPE_Protected SN2 Attack MPE_Protected_Deprotection R-O-Pg MPE_Protected->MPE_Protected_Deprotection Deprotection_Reagents Deprotection Reagents (e.g., Pd(II) or Ti(0)) Deprotected_Alcohol R-OH Deprotection_Reagents->Deprotected_Alcohol MPE_Protected_Deprotection->Deprotection_Reagents Cleavage

Caption: General workflow for the protection of an alcohol as a propargyl (Pg) ether and its subsequent deprotection.

Experimental_Workflow Start Start: Alcohol Substrate Protection Protection Step: Williamson Ether Synthesis (NaH, Propargyl-Br) Start->Protection Purification1 Workup and Purification 1 (Column Chromatography) Protection->Purification1 Protected_Intermediate Isolated MPE-Protected Alcohol Purification1->Protected_Intermediate Further_Synthesis Further Synthetic Transformations Protected_Intermediate->Further_Synthesis Deprotection Deprotection Step: (e.g., Pd-catalyzed) Further_Synthesis->Deprotection Purification2 Workup and Purification 2 (Column Chromatography) Deprotection->Purification2 Final_Product Final Deprotected Product Purification2->Final_Product

Caption: A logical flow diagram for a synthetic sequence involving this compound protection.

Conclusion

The this compound protecting group offers an intriguing, though currently underutilized, option for the protection of alcohols. Its primary appeal lies in the potential for mild, selective deprotection via transition metal catalysis, which could provide valuable orthogonality in complex synthetic routes. However, the lack of extensive studies means that researchers and drug development professionals should approach its use with the understanding that optimization of both protection and deprotection steps will likely be necessary for their specific substrates. For many applications, more established and well-documented protecting groups may be a more reliable choice. Further research into the scope and limitations of the MPE group is warranted to fully establish its utility in synthetic chemistry.

References

Application Notes and Protocols for the Deprotection of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl ether, specifically the methyl propargyl ether, is a valuable protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions. Its removal, or deprotection, requires specific methods to selectively cleave the ether linkage and regenerate the free alcohol. This document provides detailed application notes and experimental protocols for three key methods for the deprotection of this compound, catering to the needs of researchers in academia and the pharmaceutical industry. The selection of a particular method will depend on the substrate's functional group tolerance, desired selectivity, and available reagents.

Deprotection Methodologies

Three primary methods for the deprotection of methyl propargyl ethers are highlighted:

  • Base-Catalyzed Isomerization followed by Oxidative Cleavage: A two-step process involving the isomerization of the propargyl ether to an allenyl ether, which is subsequently cleaved oxidatively.

  • Palladium-Catalyzed Deprotection: A transition metal-catalyzed approach that is particularly effective for aryl propargyl ethers.

  • Low-Valent Titanium-Mediated Reductive Cleavage: A method that utilizes a potent reducing agent generated in situ for the selective cleavage of the propargyl group.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key features and reported yields for the described deprotection methods. Direct comparison is challenging due to the variability in substrates and reaction conditions reported in the literature.

MethodReagentsSubstrate ScopeTypical YieldsKey Features
Base-Catalyzed Oxidative Cleavage 1. KOtBu2. OsO₄, NMOBroad, including carbohydrate derivativesGood to HighTwo-step process; mild conditions for the oxidative cleavage.[1]
Palladium-Catalyzed Deprotection 10% Pd/C in H₂O or (PPh₃)₂PdCl₂/Et₃N in aq. DMFPrimarily aryl propargyl ethers75-95%Simple, inexpensive, and effective for aromatic substrates; can be performed in aqueous media.[2]
Low-Valent Titanium-Mediated Cleavage Ti(O-i-Pr)₄/TMSCl/Mg in THFBroad, with high selectivity for propargyl ethersGood to HighHighly selective for propargyl ethers over other ether protecting groups like allyl and benzyl.[3][4]

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization followed by Oxidative Cleavage

This protocol is divided into two distinct steps: the isomerization of the propargyl ether to an allenyl ether and the subsequent oxidative cleavage of the allenyl ether.

Step 1: Isomerization of this compound to Methyl Allenyl Ether

  • Materials:

    • This compound substrate

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Celite® or silica (B1680970) gel

    • Ethyl acetate (B1210297)

    • Hexane

    • Round-bottom flask, magnetic stir bar, rubber septum, nitrogen inlet

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound substrate (1.0 equiv) in anhydrous THF.

    • Add potassium tert-butoxide (0.33 - 1.1 equiv) portion-wise to the stirred solution at room temperature.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-24 hours.

    • Upon completion, concentrate the reaction mixture by rotary evaporation under reduced pressure.

    • Dissolve the residue in anhydrous diethyl ether and filter through a small pad of Celite® or silica gel, washing the pad with a 1:1 mixture of ethyl acetate and hexane.

    • Concentrate the filtrate by rotary evaporation to yield the crude methyl allenyl ether, which is often used in the next step without further purification.

Step 2: Oxidative Cleavage of Methyl Allenyl Ether

  • Materials:

  • Procedure:

    • Dissolve the crude methyl allenyl ether in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-methylmorpholine N-oxide (NMO) (1.5 - 2.0 equiv) to the solution.

    • To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.01 - 0.05 equiv).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite and stir for 30 minutes.

    • Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 2: Palladium-Catalyzed Deprotection of Aryl Propargyl Ethers

This method is particularly suitable for the deprotection of aryl propargyl ethers in an aqueous medium.

  • Materials:

    • Aryl this compound substrate

    • 10% Palladium on carbon (Pd/C) or Dichlorobis(triphenylphosphine)palladium(II) ((PPh₃)₂PdCl₂)

    • Triethylamine (B128534) (Et₃N) (if using (PPh₃)₂PdCl₂)

    • Dimethylformamide (DMF)

    • Water

    • Round-bottom flask, condenser, magnetic stir bar

  • Procedure using 10% Pd/C in Water:

    • To a round-bottom flask, add the aryl this compound (1.0 equiv) and 10% Pd/C (10 mol%).

    • Add water as the solvent.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous filtrate with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the corresponding phenol.

  • Procedure using (PPh₃)₂PdCl₂ in Aqueous DMF: [2]

    • In a round-bottom flask, dissolve the aryl this compound (1.0 equiv) in a mixture of DMF and water (e.g., 3:1 v/v).

    • Add triethylamine (Et₃N) (2.0 equiv) and dichlorobis(triphenylphosphine)palladium(II) ((PPh₃)₂PdCl₂) (5 mol%).

    • Heat the reaction mixture to 80 °C for 2-3 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired phenol.

Protocol 3: Low-Valent Titanium-Mediated Reductive Cleavage

This protocol employs a powerful low-valent titanium reagent for the selective cleavage of the propargyl ether.

  • Materials:

    • This compound substrate

    • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

    • Chlorotrimethylsilane (B32843) (TMSCl)

    • Magnesium (Mg) powder

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask or flame-dried round-bottom flask with a nitrogen inlet, magnetic stir bar, syringe

  • Procedure:

    • To a Schlenk flask containing magnesium powder (4.0 equiv) under a nitrogen atmosphere, add anhydrous THF.

    • Add titanium(IV) isopropoxide (1.5 equiv) to the stirred suspension.

    • Slowly add chlorotrimethylsilane (4.0 equiv) via syringe. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the this compound substrate (1.0 equiv) in anhydrous THF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Visualizations

Deprotection Workflow and Mechanisms

The following diagrams illustrate the logical workflow and proposed mechanisms for the deprotection of this compound.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_end Product start Methyl Propargyl Ether (R-O-CH2C≡CH) method1 Base-Catalyzed Isomerization + Oxidative Cleavage start->method1 method2 Palladium-Catalyzed Deprotection start->method2 method3 Low-Valent Titanium- Mediated Cleavage start->method3 end Deprotected Alcohol (R-OH) method1->end method2->end method3->end

Caption: General workflow for the deprotection of this compound.

Base_Catalyzed_Mechanism cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Oxidative Cleavage propargyl Propargyl Ether (R-O-CH2C≡CH) allenyl Allenyl Ether (R-O-CH=C=CH2) propargyl->allenyl KOtBu osmate Osmate Ester Intermediate allenyl->osmate OsO4, NMO cleavage Cleavage to Alcohol + Byproducts osmate->cleavage H2O product Alcohol (R-OH) cleavage->product Final Product

Caption: Mechanism of base-catalyzed isomerization and oxidative cleavage.

Palladium_Catalyzed_Mechanism start Propargyl Ether (Ar-O-CH2C≡CH) complex π-Allene-Pd(II) Intermediate start->complex + Pd(0) pd0 Pd(0) hydrolysis Hydrolysis complex->hydrolysis + H2O hydrolysis->pd0 Regeneration product Phenol (Ar-OH) + Acetone hydrolysis->product

Caption: Proposed mechanism for palladium-catalyzed deprotection.

Titanium_Mediated_Mechanism start Propargyl Ether (R-O-CH2C≡CH) intermediate Titanium-Alkoxide Intermediate start->intermediate + LVT lvt Low-Valent Titanium (LVT) cleavage Reductive Cleavage intermediate->cleavage e- transfer product Alcohol (R-OH) cleavage->product

Caption: Simplified mechanism of low-valent titanium-mediated cleavage.

Conclusion

The deprotection of methyl propargyl ethers is a critical transformation in multi-step organic synthesis. The choice between base-catalyzed oxidative cleavage, palladium-catalyzed deprotection, and low-valent titanium-mediated cleavage should be made based on the specific requirements of the synthetic route, including the nature of the substrate and the presence of other functional groups. The detailed protocols and mechanistic insights provided in these application notes are intended to guide researchers in the successful implementation of these deprotection strategies.

References

Application Notes and Protocols: Methyl Propargyl Ether in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether (3-methoxy-1-propyne) is a versatile and highly reactive building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds.[1] Its terminal alkyne and adjacent ether functionality allow for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development.[1] This document provides an overview of its applications in synthesizing key five-membered heterocycles—furans and pyrazoles—and offers detailed experimental protocols for representative transformations.

The reactivity of the propargyl group, combined with the influence of the methoxy (B1213986) moiety, enables participation in various cyclization and cycloaddition reactions.[2][3][4] These reactions often proceed under mild conditions and can be catalyzed by a variety of transition metals, providing access to complex molecular architectures from a simple, commercially available starting material.[5]

Synthesis of Substituted Furans

The furan (B31954) motif is a core component of numerous pharmaceuticals and biologically active compounds. This compound can be utilized in tandem reaction sequences, such as Sonogashira coupling followed by cyclization, to afford highly substituted furans. This approach offers a convergent and flexible route to these important heterocycles.

Application: Tandem Sonogashira Coupling and Cyclization

A powerful strategy for furan synthesis involves the initial coupling of an aryl or vinyl halide with this compound, followed by an intramolecular cyclization of the resulting intermediate. This method allows for the strategic installation of substituents on the furan ring.

Sonogashira_Furan_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_products Products MPE This compound Sonogashira Sonogashira Coupling MPE->Sonogashira ArI Aryl Iodide (R-I) ArI->Sonogashira Intermediate Coupled Intermediate Sonogashira->Intermediate Pd/Cu catalyst Cyclization Intramolecular Cyclization Furan Substituted Furan Cyclization->Furan Intermediate->Cyclization Heat or Catalyst

Caption: General workflow for furan synthesis.

Quantitative Data for Furan Synthesis

The following table summarizes representative conditions and yields for the synthesis of substituted furans via Sonogashira coupling of various aryl halides with an alkyne, followed by cyclization. While specific examples using this compound were not detailed in the provided search results, the data for analogous propargyl alcohols are presented to illustrate the scope of the reaction.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene7095
24-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT91
31-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF10088
42,4-Dichloroiodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT85

Data adapted from representative Sonogashira coupling protocols.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure for the palladium-copper co-catalyzed cross-coupling of an aryl halide with a terminal alkyne like this compound.[7][8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or Toluene, 10 mL)

  • Schlenk flask or sealed reaction tube

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled intermediate. Subsequent cyclization to the furan may require further specific conditions (e.g., heating in a high-boiling solvent or treatment with a different catalyst).

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their wide range of biological activities. This compound can serve as a C3 synthon in [3+2] cycloaddition reactions with diazo compounds to construct the pyrazole (B372694) ring.[9]

Application: [3+2] Cycloaddition with Diazomethane (B1218177)

The reaction of propargyl ethers with diazomethane represents a classic example of a 1,3-dipolar cycloaddition to form pyrazole derivatives.[9] The regioselectivity of this reaction is a key consideration, often leading to the formation of 3(5)-substituted pyrazoles.[9]

Pyrazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product MPE This compound Cycloaddition [3+2] Cycloaddition MPE->Cycloaddition Diazo Diazomethane (CH₂N₂) Diazo->Cycloaddition Pyrazole 3-(Methoxymethyl)pyrazole Cycloaddition->Pyrazole Ether/Benzene (B151609)

Caption: Synthesis of pyrazole via cycloaddition.

Quantitative Data for Pyrazole Synthesis

The following table summarizes the reaction of a propargyl ether with diazomethane, highlighting the conditions and yield.

EntryPropargyl EtherDipoleSolventTemp (°C)Yield (%)Reference
1Propargyl ether of p-chlorophenolDiazomethaneEther-Benzene (1:2)18-2081.3[9]

Note: This example uses a substituted phenol (B47542) propargyl ether, but the principle applies to this compound.

Experimental Protocol: Synthesis of 3-(Methoxymethyl)pyrazole

This protocol is adapted from the procedure for the 1,3-dipolar cycloaddition of propargyl ethers with diazomethane.[9] Caution: Diazomethane is a toxic and explosive gas and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions (e.g., Diazald® kit with non-ground glass joints).

Materials:

  • This compound (1.0 g, 14.3 mmol)

  • Ethereal solution of diazomethane (prepared from Diazald®, ~40 mmol in 100 mL ether)

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Reaction flask with a magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 g, 14.3 mmol) in a mixture of anhydrous diethyl ether and anhydrous benzene (1:2 ratio, ~50 mL) in a reaction flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the ethereal solution of diazomethane dropwise to the stirred solution of this compound over 30 minutes. A yellow color of diazomethane should persist, indicating a slight excess.

  • Allow the reaction mixture to slowly warm to room temperature (e.g., 18-20 °C) and stir for 12-24 hours. The disappearance of the yellow color indicates the consumption of diazomethane.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 3-(methoxymethyl)pyrazole. The product structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

Application Notes and Protocols: Transition Metal-Catalyzed Reactions of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of transition metal-catalyzed reactions involving methyl propargyl ether and its derivatives. It is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights into these versatile transformations.

Introduction

This compound is a readily accessible and highly versatile building block in organic synthesis. The presence of a reactive alkyne moiety and an adjacent ether linkage allows for a diverse range of transformations catalyzed by transition metals. These reactions provide efficient pathways to construct complex molecular architectures, including carbocycles and heterocycles, which are prevalent in pharmaceuticals, natural products, and advanced materials. This document details key transition metal-catalyzed reactions of this compound, with a focus on practical applications and experimental methodologies.

Gold-Catalyzed Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their strong π-Lewis acidity, enabling the activation of alkynes towards nucleophilic attack.[1][2] In the context of this compound, gold catalysis facilitates a variety of transformations, most notably cycloisomerization reactions.

Enyne Cycloisomerization

Gold-catalyzed enyne cycloisomerization is a powerful method for the construction of carbo- and heterocyclic frameworks. While many examples involve propargylic esters or alcohols, the principles are applicable to propargyl ethers. The reaction typically proceeds through the coordination of the gold catalyst to the alkyne, followed by intramolecular attack of the tethered alkene.

Experimental Protocol: Gold-Catalyzed Enyne Cycloisomerization

This protocol is adapted from general procedures for gold-catalyzed enyne cycloisomerizations.

Materials:

  • Substrate (e.g., an enyne derived from this compound)

  • Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf or [IPrAuCl]/AgSbF₆)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate (1.0 equiv).

  • Dissolve the substrate in the anhydrous solvent (concentration typically 0.05-0.1 M).

  • In a separate vial, prepare the active gold catalyst. For a Ph₃PAuCl/AgOTf system, mix Ph₃PAuCl (e.g., 2 mol%) and AgOTf (e.g., 2 mol%) in the reaction solvent and stir for 5-10 minutes in the dark.

  • Add the catalyst solution to the substrate solution dropwise at the desired temperature (ranging from room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by filtering through a short pad of silica (B1680970) gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cyclized product.

Catalytic Cycle for Gold-Catalyzed Enyne Cycloisomerization

gold_enyne_cycloisomerization Substrate Enyne Substrate Pi_Complex π-Complex Substrate->Pi_Complex + [L-Au]+ Au_Catalyst [L-Au]+ Catalyst Cyclization Intramolecular Nucleophilic Attack Pi_Complex->Cyclization Cyclopropyl_Gold_Carbene Cyclopropyl Gold Carbene Intermediate Cyclization->Cyclopropyl_Gold_Carbene Rearrangement Skeletal Rearrangement Cyclopropyl_Gold_Carbene->Rearrangement Product Cycloisomerized Product Rearrangement->Product Product->Au_Catalyst - H+ Regeneration Protodeauration

Caption: Gold-catalyzed enyne cycloisomerization pathway.

Platinum-Catalyzed Reactions

Platinum complexes, such as PtCl₂ and PtCl₄, are also effective catalysts for alkyne functionalization, often exhibiting complementary reactivity to gold catalysts.[3]

Hydrosilylation

Platinum-catalyzed hydrosilylation of the alkyne moiety in this compound derivatives provides access to valuable vinylsilanes, which are versatile intermediates in organic synthesis.[4][5][6]

Quantitative Data: Platinum-Catalyzed Hydrosilylation of a this compound Derivative

EntrySubstrateSilaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
11-(3-methoxyprop-1-yn-1-yl)cyclohexan-1-olPhMe₂SiHPtCl₂/XPhos (0.5)Toluene (B28343)RT195[4]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol is based on the hydrosilylation of a propargylic alcohol derivative, with demonstrated applicability to the corresponding methyl ether.[4]

Materials:

  • This compound derivative (1.0 equiv)

  • Hydrosilane (e.g., PhMe₂SiH, 1.1 equiv)

  • PtCl₂ (0.5 mol%)

  • XPhos (0.6 mol%)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add PtCl₂ and XPhos.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add the this compound derivative, followed by the hydrosilane.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the vinylsilane product.

Catalytic Cycle for Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

platinum_hydrosilylation Pt0 Pt(0)Ln Oxidative_Addition Oxidative Addition of H-SiR₃ Pt0->Oxidative_Addition PtII_Complex H-Pt(II)(SiR₃)Ln Oxidative_Addition->PtII_Complex Alkyne_Coordination Alkyne Coordination PtII_Complex->Alkyne_Coordination Pi_Complex π-Complex Alkyne_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Vinyl_Pt_Complex Vinyl-Pt(II) Complex Migratory_Insertion->Vinyl_Pt_Complex Reductive_Elimination Reductive Elimination Vinyl_Pt_Complex->Reductive_Elimination Product Vinylsilane Product Reductive_Elimination->Product Product->Pt0 Catalyst Regeneration

Caption: Chalk-Harrod mechanism for hydrosilylation.

Rhodium-Catalyzed Reactions

Rhodium catalysts are widely used in a variety of organic transformations, including cycloadditions and C-H activation. For propargylic systems, they can mediate unique cycloaddition reactions.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While traditionally mediated by cobalt, rhodium catalysts have been developed for catalytic versions of this reaction.[7][8]

Experimental Protocol: Rhodium-Catalyzed Intramolecular Pauson-Khand Type Reaction

This is a general protocol adaptable for enynes derived from this compound.

Materials:

  • Enyne substrate (1.0 equiv)

  • Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

  • Solvent (e.g., Toluene or 1,2-dichloroethane (B1671644) (DCE))

  • Carbon monoxide (CO) source (e.g., CO balloon or Mo(CO)₆)

Procedure:

  • Dissolve the enyne substrate in the solvent in a pressure tube.

  • Add the rhodium catalyst (e.g., 5 mol%).

  • Pressurize the tube with CO (e.g., 1 atm) or add a CO source like Mo(CO)₆.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the CO.

  • Concentrate the mixture and purify by column chromatography to obtain the bicyclic cyclopentenone.

Catalytic Cycle for Pauson-Khand Reaction

pauson_khand Metal_CO Metal-Carbonyl Complex Alkyne_Complex Alkyne-Metal Complex Metal_CO->Alkyne_Complex + Alkyne - CO Alkene_Coordination Alkene Coordination Alkyne_Complex->Alkene_Coordination + Alkene Metallacyclopentene Metallacyclopentene Alkene_Coordination->Metallacyclopentene CO_Insertion CO Migratory Insertion Metallacyclopentene->CO_Insertion + CO Metallacyclohexanone Metallacyclohexanone CO_Insertion->Metallacyclohexanone Reductive_Elimination Reductive Elimination Metallacyclohexanone->Reductive_Elimination Product Cyclopentenone Reductive_Elimination->Product Product->Metal_CO Catalyst Regeneration

Caption: General mechanism of the Pauson-Khand reaction.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. This compound can participate in such reactions, for instance, as a coupling partner in Sonogashira-type reactions or undergo palladium-catalyzed cleavage of the propargyl group.[9][10]

Depropargylation

Palladium catalysts can be employed for the cleavage of the propargyl group from heteroatoms, which can be a useful deprotection strategy.

Quantitative Data: Palladium-Catalyzed Depropargylation

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-propargyl-4-nitroaniline(PPh₃)₂PdCl₂ (2)Et₃NDMF/H₂O80292
24-Nitrophenyl propargyl ether(PPh₃)₂PdCl₂ (2)Et₃NDMF/H₂O802.590

Experimental Protocol: Palladium-Catalyzed Depropargylation of an Aryl Propargyl Ether

Materials:

  • Aryl propargyl ether (1.0 equiv)

  • (PPh₃)₂PdCl₂ (2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a solution of the aryl propargyl ether in DMF, add water and triethylamine.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding phenol.

Proposed Mechanistic Pathway for Depropargylation

palladium_depropargylation Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Substrate Aryl Propargyl Ether Substrate->Oxidative_Addition Allenyl_Pd_Complex Allenyl-Pd(II) Intermediate Oxidative_Addition->Allenyl_Pd_Complex Nucleophilic_Attack Nucleophilic Attack by H₂O Allenyl_Pd_Complex->Nucleophilic_Attack Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product_Complex->Pd0 Catalyst Regeneration Product Phenol Product_Complex->Product

Caption: Palladium-catalyzed depropargylation pathway.

Conclusion

Transition metal catalysis offers a powerful and diverse toolkit for the functionalization of this compound and its derivatives. The reactions highlighted in these notes, including gold-catalyzed cycloisomerizations, platinum-catalyzed hydrosilylations, rhodium-catalyzed cycloadditions, and palladium-catalyzed deprotections, demonstrate the synthetic utility of this versatile building block. The provided protocols and mechanistic diagrams are intended to facilitate the application of these methodologies in academic and industrial research, paving the way for the efficient synthesis of complex molecules with valuable applications. Further exploration of these and other transition metal-catalyzed transformations of this compound will undoubtedly continue to enrich the field of organic synthesis.

References

Application Notes and Protocols for the Polymerization of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether (3-methoxy-1-propyne) is a versatile monomer that can be polymerized to yield poly(this compound), a polymer with a polyacetylene backbone and pendant methoxymethyl groups.[1] The resulting polymer possesses a conjugated backbone, making it of interest for applications in electronics, optics, and as a scaffold for further chemical modification in drug delivery and materials science. This document provides an overview of the primary polymerization techniques for this compound, with a focus on transition-metal catalyzed methods. Detailed experimental protocols and expected characterization data are provided to guide researchers in the synthesis and analysis of this polymer.

Polymerization Techniques

The polymerization of terminal alkynes like this compound is most effectively achieved through transition-metal catalysis. While other methods such as radical and cationic polymerization are common for other monomer types, their application to this compound is not well-documented and may be complicated by side reactions involving the alkyne functionality.

Transition-Metal Catalyzed Polymerization

Transition metal catalysts, particularly those based on palladium and rhodium, have been shown to be effective for the polymerization of terminal acetylenes, including this compound.[2] These methods often proceed via an insertion mechanism, leading to the formation of a conjugated polymer backbone.

Palladium complexes bearing bulky monophosphine ligands have demonstrated excellent functional group tolerance and are capable of polymerizing this compound.[2] This method offers a route to poly(this compound) with controlled molecular weights and relatively narrow molecular weight distributions.

Rhodium complexes are known to be highly versatile catalysts for the polymerization of terminal alkynes, often yielding stereoregular polymers. While a specific protocol for this compound is not extensively detailed in the literature, general methods for terminal alkyne polymerization can be adapted.

Data Presentation

The following table summarizes the quantitative data obtained from the palladium-catalyzed polymerization of this compound.

Catalyst SystemMonomerMn ( g/mol )PDI (Mw/Mn)Polymer Yield (%)Reference
[(tBuXPhos)Pd(Me)(BArf)]This compound11,7002.0Nearly Quantitative[2]

Table 1: Quantitative data for the palladium-catalyzed polymerization of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Polymerization of this compound

This protocol is based on the use of a well-defined palladium complex for the polymerization of terminal acetylenes.[2]

Materials:

  • This compound (monomer)

  • [(tBuXPhos)Pd(Me)(BArf)] (catalyst)

  • Anhydrous, degassed solvent (e.g., chloroform (B151607) or dichloromethane)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the desired amount of anhydrous, degassed solvent to dissolve the catalyst.

  • Add the this compound monomer to the reaction flask via syringe.

  • Stir the reaction mixture at room temperature. The polymerization progress can be monitored by techniques such as 1H NMR by observing the disappearance of the monomer's terminal alkyne proton signal.

  • Upon completion (full consumption of the monomer), precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: General Procedure for Rhodium-Catalyzed Polymerization of Terminal Alkynes

This is a general protocol that can be adapted for the polymerization of this compound. Optimization of the catalyst, solvent, and temperature may be required.

Materials:

  • This compound (monomer)

  • Rhodium catalyst (e.g., [Rh(nbd)Cl]2 with a cocatalyst/ligand)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Add the rhodium catalyst and any cocatalyst or ligand to the flask.

  • Inject the anhydrous, degassed solvent to dissolve the catalyst system.

  • Add the this compound monomer to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures may be explored).

  • Monitor the reaction for an increase in viscosity or by taking aliquots for analysis (e.g., NMR).

  • Once the desired conversion is reached or the reaction ceases, terminate the polymerization by adding a small amount of a quenching agent like methanol.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The 1H NMR spectrum of poly(this compound) is expected to show broad signals characteristic of a polymer. The sharp singlet of the terminal alkyne proton from the monomer (around 2.4 ppm) should be absent. New broad signals corresponding to the vinylic protons on the polymer backbone would appear, typically in the range of 5.5-7.5 ppm. The methoxy (B1213986) protons (-OCH3) would likely appear as a broad singlet around 3.3-3.6 ppm, and the methylene (B1212753) protons (-CH2-) adjacent to the ether oxygen would be observed as a broad signal around 4.0-4.5 ppm.

  • 13C NMR: The 13C NMR spectrum would provide further confirmation of the polymer structure. The signals for the sp-hybridized carbons of the monomer's alkyne group (around 70-85 ppm) would be replaced by signals for the sp2-hybridized carbons of the conjugated polymer backbone (typically in the 120-140 ppm region). Signals for the methoxy and methylene carbons would also be present.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of poly(this compound). The analysis would show the decomposition temperature of the polymer, which is an important characteristic for its potential applications. A typical TGA thermogram would show a stable baseline until the onset of decomposition, followed by a significant weight loss. For similar propargyl ether-based polymers, the 5% weight loss temperature can be as high as 471 °C, indicating good thermal stability.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). The Tg is a key parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For a cross-linked propargyl ether-functionalized polymer, the Tg can be as high as 330 °C.[3][4]

Visualizations

Experimental Workflow for Palladium-Catalyzed Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_catalyst 1. Add Pd Catalyst to Schlenk Flask add_solvent 2. Add Anhydrous Solvent prep_catalyst->add_solvent add_monomer 3. Add this compound add_solvent->add_monomer stir 4. Stir at Room Temperature add_monomer->stir monitor 5. Monitor Reaction Progress stir->monitor precipitate 6. Precipitate Polymer in Non-solvent monitor->precipitate filter_dry 7. Filter and Dry Polymer precipitate->filter_dry characterization 8. Characterize Polymer (NMR, TGA, DSC) filter_dry->characterization

Caption: Workflow for Palladium-Catalyzed Polymerization.

Proposed Catalytic Cycle for Palladium-Catalyzed Polymerization

catalytic_cycle catalyst Pd(0)L_n oxidative_addition Oxidative Addition catalyst->oxidative_addition Monomer (HC≡C-R) intermediate1 [Pd(II)(H)(C≡C-R)]L_n oxidative_addition->intermediate1 insertion Monomer Insertion intermediate1->insertion Monomer intermediate2 [Pd(II)(-CH=C(R)-)(C≡C-R)]L_n insertion->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration growing_chain Growing Polymer Chain reductive_elimination->growing_chain

Caption: Proposed Mechanism for Pd-Catalyzed Polymerization.

References

Application Notes and Protocols for the Quantification of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether (MPE), also known as 3-methoxy-1-propyne, is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its propargyl group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. Accurate quantification of MPE is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for final product purity assessment.

These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of the volatile and relatively nonpolar this compound. Gas chromatography is a primary technique due to the compound's volatility. Quantitative NMR offers a direct and primary method for purity assessment without the need for a specific reference standard of the analyte.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying volatile organic compounds. It offers high precision and a wide linear range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative and qualitative information. The mass spectrometer allows for confident identification of MPE and potential impurities based on their mass spectra.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful, non-destructive technique for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It is considered a primary ratio method of measurement.

Method 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis and quantification of this compound in solution.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-FID analysis of small, volatile ethers. The data is representative and should be verified during method validation.

ParameterTypical Value
Linearity Range 0.1 - 1000 µg/mL
Coefficient of Determination (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard, purity ≥99%)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade)

  • Internal Standard (IS): e.g., Toluene or Undecane (analytical standard, purity ≥99%)

  • Volumetric flasks and pipettes

  • GC vials with PTFE-lined septa

2. Standard Preparation:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • This compound Stock Solution (MPE Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the MPE Stock Solution with the solvent to achieve concentrations across the desired linear range (e.g., 0.1, 1, 10, 100, 500, 1000 µg/mL). Add a constant amount of the IS Stock solution to each calibration standard.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound into a volumetric flask.

  • Dissolve and dilute the sample with the chosen solvent.

  • Add the same constant amount of the IS Stock solution as used in the calibration standards.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial if particulate matter is present.

4. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent with FID

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold for 2 minutes

  • Detector Temperature: 280 °C

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor (RF) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (MPE/IS) against the concentration of MPE.

  • Determine the concentration of MPE in the sample using the calibration curve.

Experimental Workflow

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection FID_Detection FID Detection GC_Injection->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides both quantification and confirmation of the identity of this compound.

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS analysis of volatile organic compounds.

ParameterTypical Value
Linearity Range 0.05 - 500 µg/mL
Coefficient of Determination (R²) ≥ 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (Recovery) 97 - 103%
Precision (RSD) < 5%
Experimental Protocol

1. Materials and Reagents:

  • As per GC-FID method.

  • Deuterated internal standard (e.g., Toluene-d8) is recommended for improved accuracy.

2. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-FID method.

3. GC-MS Conditions:

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 180 °C

    • Hold for 1 minute

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 35-200 for qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 70, 69, 41, 39) and the internal standard.

4. Data Analysis:

  • For full scan data, identify this compound by its retention time and comparison of its mass spectrum with a reference library.

  • For SIM data, integrate the peak areas of the selected ions for MPE and the internal standard.

  • Construct a calibration curve and quantify the sample as described for the GC-FID method.

Experimental Workflow

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Separation GC Separation Standard_Prep->GC_Separation Sample_Prep Sample Preparation Sample_Prep->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Spectral_Analysis Spectral Analysis & Identification MS_Detection->Spectral_Analysis Quantification Quantification Peak_Integration->Quantification Spectral_Analysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method 3: Purity Determination of this compound by Quantitative NMR (qNMR)

This protocol describes the determination of the purity (assay) of this compound using ¹H qNMR with an internal standard.

Quantitative Data Summary

qNMR is a primary method, and its performance is highly dependent on the instrument and experimental setup. Typical performance characteristics are:

ParameterTypical Value
Accuracy 98.5 - 101.5%
Precision (RSD) < 1%
Measurement Uncertainty < 2%
Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone, 1,2,4,5-Tetrachloro-3-nitrobenzene). The IS should have signals that do not overlap with the analyte signals.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆ of high isotopic purity.

  • High-precision analytical balance (readable to 0.01 mg).

  • High-quality NMR tubes (e.g., Norell 507-HP or equivalent).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an equimolar amount of the internal standard into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probe: Standard 5 mm broadband or inverse detection probe.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker systems).

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals to be integrated. A conservative value of 30 seconds is often sufficient.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated (typically 8-64 scans).

    • Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 12 ppm for ¹H).

    • Acquisition Time (aq): At least 3 seconds.

    • Receiver Gain (rg): Set to avoid clipping of the FID.

4. Data Processing:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually.

  • Perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For MPE, the methoxy (B1213986) protons (-OCH₃) or the methylene (B1212753) protons (-CH₂-) are good candidates.

5. Purity Calculation:

The purity of the this compound (Purity_MPE) is calculated using the following equation:

Purity_MPE (%) = (I_MPE / N_MPE) * (N_IS / I_IS) * (MW_MPE / MW_IS) * (m_IS / m_MPE) * Purity_IS

Where:

  • I_MPE = Integral of the MPE signal

  • N_MPE = Number of protons for the integrated MPE signal

  • I_IS = Integral of the IS signal

  • N_IS = Number of protons for the integrated IS signal

  • MW_MPE = Molecular weight of MPE (70.09 g/mol )

  • MW_IS = Molecular weight of the IS

  • m_MPE = Mass of the MPE sample

  • m_IS = Mass of the IS

  • Purity_IS = Purity of the IS (as a percentage)

Logical Relationship Diagram

qNMR_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Analyte This compound (Known Mass, Unknown Purity) Sample_Prep Co-dissolution Analyte->Sample_Prep IS Internal Standard (Known Mass, Known Purity) IS->Sample_Prep Solvent Deuterated Solvent Solvent->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Integration) NMR_Acquisition->Data_Processing Integral_Ratio Integral Ratio (I_MPE / I_IS) Data_Processing->Integral_Ratio Purity_Calculation Purity Calculation Integral_Ratio->Purity_Calculation Final_Purity Purity of MPE (%) Purity_Calculation->Final_Purity

Caption: Logical relationship for qNMR purity determination.

Methyl Propargyl Ether: A Versatile Synthon in the Synthesis of Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl propargyl ether, a readily available and reactive building block, is gaining prominence in the synthesis of complex pharmaceutical intermediates. Its terminal alkyne functionality makes it a versatile substrate for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This application note details the use of this compound in the synthesis of a key intermediate for kinase inhibitors, such as Gefitinib and Lapatinib, and provides a detailed experimental protocol for its coupling with a quinazoline (B50416) core structure. Furthermore, it elucidates the role of the resulting pharmaceutical agents in inhibiting critical cell signaling pathways implicated in cancer progression.

Application in the Synthesis of a Quinazoline-Based Kinase Inhibitor Intermediate

This compound serves as a crucial starting material for the introduction of a methoxypropynyl side chain onto a heterocyclic core, a common structural motif in many potent kinase inhibitors. The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is the key transformation enabling this synthesis.

This application note focuses on the synthesis of 4-(3-methoxyprop-1-yn-1-yl)-6-iodoquinazoline , a pivotal intermediate that can be further elaborated to yield kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Table 1: Key Reactants and Product Information

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-6-iodoquinazoline (B131391)4-Chloro-6-iodoquinazoline structureC₈H₄ClIN₂290.49Starting Material
This compoundthis compound structureC₄H₆O70.09Reagent
4-(3-Methoxyprop-1-yn-1-yl)-6-iodoquinazoline4-(3-Methoxyprop-1-yn-1-yl)-6-iodoquinazoline structureC₁₂H₉IN₂O324.12Pharmaceutical Intermediate

Experimental Protocol: Sonogashira Coupling of 4-Chloro-6-iodoquinazoline with this compound

This protocol outlines the synthesis of 4-(3-methoxyprop-1-yn-1-yl)-6-iodoquinazoline.

Materials:

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-6-iodoquinazoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • To this solution, add triethylamine (TEA, 3.0 eq) followed by the dropwise addition of this compound (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product, 4-(3-methoxyprop-1-yn-1-yl)-6-iodoquinazoline.

Table 2: Representative Reaction Data

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 12-16 hours
Reaction Temperature Room Temperature

Visualization of the Synthetic Workflow and Biological Pathway

Synthetic Workflow:

The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Sonogashira Coupling cluster_product Pharmaceutical Intermediate Reactant1 4-Chloro-6-iodoquinazoline Reaction Pd(PPh₃)₂Cl₂, CuI, TEA, THF Reactant1->Reaction Reactant2 This compound Reactant2->Reaction Product 4-(3-Methoxyprop-1-yn-1-yl)-6-iodoquinazoline Reaction->Product

Caption: Synthetic workflow for the Sonogashira coupling reaction.

Biological Signaling Pathway:

Pharmaceuticals derived from this intermediate, such as Gefitinib, are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Signal Activation Response Cellular Responses (Proliferation, Survival, etc.) Signal->Response Inhibitor Gefitinib (Kinase Inhibitor) Inhibitor->P Inhibition

Application Notes: Methyl Propargyl Ether in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl propargyl ether (3-methoxy-1-propyne) is a versatile building block in materials science, primarily due to its terminal alkyne functional group.[1] This functionality allows it to participate in a variety of powerful chemical transformations, making it a valuable component in the synthesis of advanced polymers and functional materials. Its key applications include serving as a precursor for thermally stable cross-linked networks and as a reactive partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for polymer functionalization.[1][2] These applications are critical for developing high-performance materials for the microelectronics and aerospace industries, as well as for creating tailored biomaterials.[3]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Synonyms 3-Methoxy-1-propyne, Methyl 2-propynyl ether
CAS Number 627-41-8
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Appearance Colorless to yellow liquid[1][4]
Boiling Point 61-62 °C[1]
Density 0.83 g/mL at 25 °C[1]
Refractive Index 1.396 - 1.40[1][4]

Application 1: High-Performance Thermosetting Polymers via Thermal Crosslinking

The propargyl ether group is an excellent thermally cross-linkable moiety.[3] When incorporated into a polymer backbone, it can undergo thermal post-polymerization at elevated temperatures. This process transforms a soluble and processable polymer into a rigid, cross-linked network, yielding a thermoset material with significantly enhanced thermal and mechanical properties.[1][3] The resulting materials exhibit high glass transition temperatures (Tg), excellent thermal stability, high modulus, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[3]

Experimental Protocol: Synthesis and Thermal Curing of a Propargyl Ether-Functionalized Polymer

This protocol is based on the synthesis and curing of a propargyl ether-functionalized poly(m-phenylene) (PE-PMP), a high-performance polymer precursor.[1]

Part A: Synthesis of Propargyl Ether-Functionalized Poly(m-phenylene) (PE-PMP)

  • Monomer Synthesis: The synthesis begins with the preparation of a methoxy-functionalized monomer, which is then polymerized.

  • Polymerization: The polymerization of the monomer is achieved via a nickel-mediated homo-coupling reaction.[1]

  • Demethylation: The methoxy (B1213986) groups on the resulting polymer are converted to hydroxyl groups.

  • Functionalization: The hydroxylated polymer is then reacted with propargyl bromide to introduce the thermally reactive propargyl ether side chains, yielding the final PE-PMP polymer.

Part B: Thermal Crosslinking (Curing) of PE-PMP

  • Film Preparation: Dissolve the synthesized PE-PMP polymer in a suitable solvent (e.g., chloroform, THF) to form a viscous solution. Cast the solution onto a clean glass substrate to form a thin film. Dry the film in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove the solvent completely.

  • Curing Procedure: Place the polymer film in a programmable furnace under a nitrogen atmosphere.

  • Heating Program: Heat the film according to the following schedule:

    • Ramp to 210 °C and hold for 1 hour.

    • Ramp to 250 °C and hold for 2 hours.

    • Ramp to 320 °C and hold for 3 hours.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Result: The resulting cured film is a cross-linked, insoluble thermoset material. The cross-linking process can be monitored using Differential Scanning Calorimetry (DSC), which typically shows a strong exothermic peak corresponding to the curing reaction.[1] For PE-PMP, this peak maximum occurs at approximately 268 °C.[1]

Data Presentation: Properties of Precursor and Cured Polymer

The following tables summarize the molecular weight and the thermal, mechanical, and dielectric properties of the propargyl ether-functionalized poly(m-phenylene) before and after thermal curing.

Table 1: Molecular Weight Characteristics of Precursor Polymers [1]

PolymerMn ( g/mol )PDI (Mw/Mn)
Methoxy-functionalized Precursor35001.64
Propargyl Ether-functionalized (PE-PMP)50501.50

Table 2: Thermal Properties of Cured PE-PMP [1][3]

PropertyValue
5% Weight Loss Temperature (TGA, N₂)471 °C
Char Yield at 1000 °C (N₂)67%
Glass Transition Temperature (Tg)~330 °C
Coefficient of Thermal Expansion (CTE, 30-300 °C)30.6 ppm °C⁻¹

Table 3: Mechanical and Dielectric Properties of Cured PE-PMP Film [3]

PropertyValue
Storage Modulus (at 300 °C)> 4.0 GPa
Hardness1.22 GPa
Young's Modulus9.44 GPa
Bonding Strength to Silicon Wafer0.78 GPa
Average Dielectric Constant (2-30 MHz)2.93

Visualization: Synthesis and Curing Workflow

G Workflow for Synthesis and Curing of PE-PMP cluster_synthesis Polymer Synthesis cluster_curing Thermal Curing Monomer Monomer (e.g., 1,3,5-trichloro-2-methoxybenzene) Polymerization Ni-mediated Polymerization Monomer->Polymerization Polymer2 Methoxy-functionalized Polymer Polymerization->Polymer2 Demethylation Demethylation (BBr3) Polymer2->Demethylation Polymer3 Hydroxylated Polymer Demethylation->Polymer3 Functionalization Propargylation (Propargyl Bromide, K2CO3) Polymer3->Functionalization PE_PMP PE-PMP (Soluble Precursor) Functionalization->PE_PMP Film Film Casting PE_PMP->Film Processing Heat Thermal Treatment (e.g., up to 320 °C) Film->Heat Cured Cross-linked Thermoset Network Heat->Cured

Caption: Workflow for the synthesis of a propargyl ether-functionalized polymer and its thermal curing.

Application 2: Polymer Functionalization via Click Chemistry

The terminal alkyne of this compound is highly reactive in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction enables the efficient and specific covalent attachment of the methoxypropargyl group to azide-functionalized polymers, surfaces, or biomolecules.[2][5] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] This makes it an ideal tool for creating well-defined polymer architectures, such as graft copolymers, or for modifying material surfaces to tailor properties like hydrophilicity or biocompatibility.

Experimental Protocol: Functionalization of an Azide-Containing Polymer with this compound

This protocol provides a general procedure for the CuAAC reaction to graft this compound onto an azide-functionalized polymer backbone (Polymer-N₃).

Materials:

  • Azide-functionalized polymer (Polymer-N₃)

  • This compound (alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • An appropriate solvent (e.g., DMF, DMSO, water, or a mixture)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the azide-functionalized polymer (1.0 eq of azide (B81097) groups) in the chosen solvent.

  • Addition of Alkyne: Add this compound to the solution. A slight excess (e.g., 1.2-1.5 eq relative to azide groups) is typically used to ensure complete reaction.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (e.g., 0.05-0.10 eq) and the THPTA ligand (e.g., 0.25-0.50 eq, maintaining a 1:5 ratio of Cu:ligand) in the solvent. The ligand stabilizes the active Cu(I) species and prevents oxidative side reactions.[2][5]

  • Catalyst Addition: Add the catalyst solution to the main reaction mixture and stir to ensure homogeneity.

  • Initiation: Prepare a fresh solution of sodium ascorbate (e.g., 0.5-1.0 eq) in the solvent. Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) state and initiate the click reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Progress can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Purification: After the reaction is complete, purify the functionalized polymer to remove the copper catalyst and excess reagents. This is typically achieved by precipitation of the polymer in a non-solvent (e.g., cold methanol (B129727) or diethyl ether), followed by filtration and washing. For removal of copper, washing with a dilute ammonia (B1221849) solution or passing the polymer solution through a column of neutral alumina (B75360) may be necessary.

  • Drying: Dry the purified polymer product under vacuum to a constant weight.

Visualization: Click Chemistry Workflow

G General Workflow for CuAAC Polymer Functionalization cluster_reactants Reactants cluster_catalyst Catalyst System Polymer_N3 Azide-Functionalized Polymer (Polymer-N₃) Reaction CuAAC Reaction (Room Temperature) Polymer_N3->Reaction MPE This compound (Alkyne Source) MPE->Reaction CuSO4 CuSO₄ (Cu(II) Source) CuSO4->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Ligand THPTA Ligand (Stabilizer) Ligand->Reaction Purification Purification (Precipitation, Washing) Reaction->Purification Product Functionalized Polymer (Triazole Linkage) Purification->Product

Caption: Workflow for polymer functionalization using this compound via CuAAC click chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Propargyl Ether Storage and Peroxide Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of methyl propargyl ether to prevent the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where ethers, like this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1] This process, known as autoxidation, is a free radical chain reaction that is initiated or accelerated by factors such as light, heat, and the presence of contaminants.[2][3] The accumulation of these peroxides poses a significant safety hazard, as they can detonate upon shock, friction, or heating, for instance, during distillation.[1][4] this compound is classified as a peroxide-forming chemical, and its safety data sheet may include the supplementary hazard statement EUH019, indicating it may form explosive peroxides.[5]

Q2: How can I visually inspect a container of this compound for peroxides?

A2: While visual inspection is not a definitive test, it is a crucial first step. Do not open any container that shows signs of peroxide formation. Look for the following indicators:

  • Crystal formation: Peroxide crystals can appear as small, needle-like structures or a crystalline solid, often around the cap or within the liquid.[6]

  • Viscous liquid or oily layer: The formation of a separate, oily, or more viscous layer can indicate the presence of concentrated peroxides.[7]

  • Discoloration: Any noticeable change from its typical colorless to light yellow appearance should be treated with suspicion.[8]

  • Bulging container: Peroxide formation can generate gas, leading to a pressurized container.

If any of these signs are present, do not move or open the container. Contact your institution's Environmental Health and Safety (EHS) department for guidance on safe disposal.

Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?

A3: To minimize the risk of peroxide formation, store this compound according to these guidelines:

  • Temperature: Store in a cool, refrigerated environment, typically between 2-8°C.[5][8]

  • Light: Keep in a dark place, away from direct sunlight, in an opaque or amber-colored bottle.[4][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[9]

  • Container: Use a tightly sealed, airtight container to prevent exposure to atmospheric oxygen.[6] For ethers like diethyl ether, storage in the original steel container is recommended as iron can act as a peroxide inhibitor.[4]

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.[6]

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the storage conditions and age of the ether. As a general guideline for peroxide-forming chemicals:

  • Unopened containers: Test before the manufacturer's expiration date or after a maximum of 1-2 years.

  • Opened containers: Test every 3-6 months.[10]

  • Before use: Always test for peroxides before distilling or concentrating the ether, as this can dangerously concentrate any peroxides present.[4][11] It is recommended to leave at least 10-20% of the liquid volume as a residue during distillation.[6][11]

Q5: What is a peroxide inhibitor and should I use one?

A5: A peroxide inhibitor is a chemical compound added to the ether to scavenge free radicals and slow down the autoxidation process.[1] Butylated hydroxytoluene (BHT) is a common inhibitor used in many ethers. If your experimental procedure is not sensitive to the presence of an inhibitor, it is highly recommended to purchase this compound with an inhibitor already added. Note that inhibitors are consumed over time, so regular testing for peroxides is still necessary.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or oily layer in the this compound. High concentration of peroxides.DO NOT OPEN OR MOVE THE CONTAINER. Treat as a potential explosion hazard. Contact your institution's EHS department immediately for safe disposal.
Positive peroxide test on a recently purchased, unopened bottle. Improper storage during transport or by the supplier.Do not use the ether. Contact the supplier for a replacement and inform them of the issue.
Peroxide levels are increasing despite proper storage. The inhibitor has been depleted, or the container seal is not airtight.If peroxide levels are still within a safe range, consider using the ether promptly or treating it to remove peroxides. If you plan to store it longer, you may need to add a fresh inhibitor after peroxide removal, but consult with a qualified chemist first. Ensure the container is sealed properly.
Need to use inhibitor-free this compound for an experiment. Inhibitor interferes with the chemical reaction.Purchase only the amount of inhibitor-free ether that you will use immediately. Once opened, use it within 24 hours.[2] Store any remaining amount under an inert atmosphere and re-test before each use.

Experimental Protocols

Protocol 1: Qualitative Detection of Peroxides using Potassium Iodide

Objective: To quickly and qualitatively detect the presence of peroxides.

Materials:

  • Sample of this compound (1-2 mL)

  • Glacial acetic acid (1-2 mL)

  • Potassium iodide (KI), solid (a few crystals) or a freshly prepared 10% aqueous solution (1 mL)

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1-2 mL of the this compound to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide or 1 mL of the 10% KI solution.

  • Stopper the test tube and shake for 30 seconds.

  • Allow the layers to separate.

Interpretation of Results:

  • No color change: No significant amount of peroxides detected.

  • Pale yellow to yellow color: Low concentration of peroxides present.

  • Brown to dark brown color: High concentration of peroxides present. The ether should be treated to remove peroxides or disposed of safely.

Protocol 2: Semi-Quantitative Detection of Peroxides using Test Strips

Objective: To estimate the concentration of peroxides.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Distilled water

Procedure:

  • Dip the test strip into the this compound for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate completely.

  • Add one drop of distilled water to the test pad on the strip.

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (parts per million).

Acceptable Peroxide Levels:

Peroxide Concentration (ppm)Recommendation
< 30 ppmGenerally considered safe for use, but caution should be exercised if concentrating the ether.[11][12]
> 30 ppmUnacceptable for use, especially for distillation. The ether must be treated to remove peroxides or disposed of.[11][12]

Protocol 3: Removal of Peroxides using Activated Alumina (B75360)

Objective: To remove peroxides from this compound.

Materials:

  • Peroxidized this compound

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column with activated alumina. A general rule is to use approximately 10-20 g of alumina for every 100 mL of ether.

  • Slowly pass the peroxidized this compound through the column, collecting the purified ether in a clean, dry flask.

  • Test the purified ether for the presence of peroxides using one of the detection methods described above. If peroxides are still present, pass the ether through a fresh column of activated alumina.

  • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be rinsed with a dilute acidic solution of ferrous sulfate (B86663) to destroy the peroxides before disposal as chemical waste.[13] Note that this process will also remove any BHT inhibitor present.

Protocol 4: Removal of Peroxides using Ferrous Sulfate

Objective: To chemically reduce and remove peroxides.

Materials:

  • Peroxidized this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Distilled water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare the ferrous sulfate solution. Two common preparations are:

    • 60 g of FeSO₄·7H₂O, 6 mL of concentrated H₂SO₄, and 110 mL of water.[12]

    • 100 g of FeSO₄·7H₂O, 42 mL of concentrated HCl, and 85 mL of water.[11]

  • In a separatory funnel, add the peroxidized this compound.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure. Continue shaking for a few minutes.

  • Allow the layers to separate. Drain and discard the aqueous (bottom) layer.

  • Wash the ether layer with water to remove any remaining acid and salts.

  • Dry the ether over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Decant or filter the purified ether.

  • Test the purified ether for the presence of peroxides to ensure their complete removal.

Visualizations

Peroxide_Formation_Workflow cluster_storage Storage of this compound cluster_testing Regular Testing cluster_action Action Based on Results Storage Store in a cool, dark, airtight container, preferably under an inert atmosphere. Test Test for Peroxides (e.g., KI test, test strips) Storage->Test Safe Peroxide Level Safe (< 30 ppm) Test->Safe Negative Unsafe Peroxide Level Unsafe (> 30 ppm) Test->Unsafe Positive Use Proceed with Experiment Safe->Use Remove Remove Peroxides (e.g., Alumina, FeSO4) Unsafe->Remove Dispose Dispose of Safely Unsafe->Dispose Remove->Test Re-test

Caption: Logical workflow for the safe handling of this compound.

Autoxidation_Mechanism Ether This compound (R-H) Radical Ether Radical (R•) Ether->Radical Initiation Hydroperoxide Hydroperoxide (R-OOH) Ether->Hydroperoxide Oxygen Oxygen (O2) (Initiator: light, heat) Oxygen->Radical PeroxyRadical Peroxy Radical (R-OO•) Oxygen->PeroxyRadical Radical->PeroxyRadical Propagation PeroxyRadical->Hydroperoxide Propagation Hydroperoxide->Radical Chain Reaction

Caption: Simplified mechanism of peroxide formation in ethers.

References

Technical Support Center: Purification of Crude Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl propargyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the Williamson ether synthesis from propargyl alcohol and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), may contain several impurities.[1][2] These can include:

  • Unreacted starting materials: Propargyl alcohol and the methylating agent.

  • Solvent residues: Depending on the reaction conditions, solvents like toluene (B28343) or DMSO may be present.[1]

  • Side-products: Dialkylation products and byproducts from the hydrolysis of the methylating agent.[1]

  • Decomposition products: Propargyl alcohol and its derivatives can be susceptible to decomposition, especially at elevated temperatures.[3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValue
Boiling Point 61-62 °C (lit.)
Density 0.83 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.396 (lit.)
Solubility Soluble in organic solvents like ethanol (B145695) and diethyl ether; less soluble in water.[1]

Q3: What is the primary recommended method for purifying crude this compound?

A3: Fractional distillation is the most common and effective method for purifying crude this compound on a laboratory scale, especially for separating it from less volatile impurities.[4][5]

Q4: Can alternative purification methods be used?

A4: Yes, other methods can be employed, often in conjunction with distillation:

  • Extractive Workup: This is useful for removing water-soluble impurities, such as salts and polar solvents like DMF or DMSO, before distillation.[6][7][8]

  • Column Chromatography: While less common for routine purification of a volatile ether, it can be used for small-scale purification or to remove non-volatile, colored impurities.[9]

Troubleshooting Guides

Fractional Distillation

Problem: The distillation is very slow, or the product is not distilling over at the expected temperature.

  • Possible Cause 1: Inadequate heating.

    • Solution: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound (61-62 °C) to allow for efficient vaporization. Be cautious not to overheat, which can lead to decomposition.

  • Possible Cause 2: Poor insulation of the distillation column.

    • Solution: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss, especially when working in a fume hood with high airflow.[10]

  • Possible Cause 3: Presence of a high-boiling solvent.

    • Solution: If the crude mixture contains a significant amount of a high-boiling solvent, the temperature will need to be raised to distill the desired product. Consider a pre-distillation extractive workup to remove such solvents.

Problem: The distilled product is still impure, as indicated by analytical techniques (e.g., GC, NMR).

  • Possible Cause 1: Inefficient fractionating column.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates and improve separation.[4]

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation provides the best separation.

  • Possible Cause 3: Azeotrope formation.

    • Solution: While not commonly reported for this compound with typical impurities, azeotrope formation can complicate distillations. In such cases, alternative purification methods like extractive workup or chromatography may be necessary.

Problem: The material in the distillation flask is darkening or polymerizing.

  • Possible Cause: Thermal decomposition.

    • Solution: Propargyl compounds can be thermally sensitive.[3] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.

Extractive Workup

Problem: An emulsion forms during the extraction process.

  • Possible Cause 1: Vigorous shaking.

    • Solution: Gently invert the separatory funnel multiple times rather than shaking it vigorously.

  • Possible Cause 2: High concentration of impurities acting as surfactants.

    • Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

Problem: The desired product has poor recovery in the organic layer.

  • Possible Cause: The product is partitioning into the aqueous layer.

    • Solution: this compound has some water solubility. To minimize this, use brine for washing instead of deionized water and perform multiple extractions with smaller volumes of the organic solvent.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation
  • Preparation:

    • Transfer the crude this compound to a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. A Vigreux column is typically sufficient for good separation.

    • Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]

    • Use a condenser with a steady flow of cool water.

    • Arrange a receiving flask to collect the distillate. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Discard the initial fraction that distills at a lower temperature (forerun), as this may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature of 61-62 °C.

    • Stop the distillation when the temperature begins to rise again, or when only a small amount of residue remains in the distillation flask.

  • Analysis:

    • Analyze the collected fraction for purity using an appropriate method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow crude_product Crude this compound extractive_workup Extractive Workup (Optional) - Wash with water/brine - Dry over Na2SO4/MgSO4 crude_product->extractive_workup filtration Filtration extractive_workup->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractional_distillation Fractional Distillation (Collect fraction at 61-62 °C) concentration->fractional_distillation pure_product Pure this compound fractional_distillation->pure_product analysis Purity Analysis (GC/NMR) pure_product->analysis troubleshooting_distillation start Distillation Problem issue1 Slow/No Distillation start->issue1 issue2 Impure Product start->issue2 issue3 Decomposition start->issue3 cause1a Inadequate Heating issue1->cause1a cause1b Poor Insulation issue1->cause1b cause2a Inefficient Column issue2->cause2a cause2b Distillation Too Fast issue2->cause2b cause3a Thermal Sensitivity issue3->cause3a solution1a Increase Heat cause1a->solution1a solution1b Insulate Column cause1b->solution1b solution2a Use Better Column cause2a->solution2a solution2b Reduce Heat/Rate cause2b->solution2b solution3a Vacuum Distillation cause3a->solution3a

References

identifying common impurities in methyl propargyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Propargyl Ether Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of propargyl alcohol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an SN2 reaction.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • Propargyl alcohol: The alcohol precursor.

  • A methylating agent: Commonly dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).

  • A base: A strong base is required to deprotonate the propargyl alcohol. Common choices include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH).

  • A solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) is often used to facilitate the SN2 reaction.[1]

Q3: What are the most common impurities I might encounter in my crude product?

A3: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual propargyl alcohol and the methylating agent.

  • Side Reaction Products:

    • Elimination (E2) Products: Formation of allene (B1206475) or other unsaturated hydrocarbons due to the basic conditions.[1][2]

    • Self-Condensation Products of Propargyl Alcohol: Under strongly basic conditions, propargyl alcohol can potentially undergo side reactions.

    • Byproducts from the Methylating Agent: For example, if dimethyl sulfate is used, methanol (B129727) and dimethyl ether can be formed through reaction with any residual water or excess alkoxide.[3][4]

  • Over-Alkylation Products: While less common for a primary alcohol, multiple alkylations are a theoretical possibility.

Q4: How can I minimize the formation of the alkene byproduct from the E2 elimination reaction?

A4: To favor the desired SN2 reaction and minimize E2 elimination, consider the following strategies:

  • Use a Primary Alkyl Halide: In this synthesis, the methylating agent is already a methyl halide/sulfate, which is ideal for SN2 reactions.[2]

  • Control the Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[1][2] It is advisable to maintain the temperature within the range of 50-100 °C.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant issue, although strong, common bases like NaH are generally effective.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred as they enhance the nucleophilicity of the alkoxide, promoting the SN2 reaction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of propargyl alcohol.Ensure a sufficiently strong base (e.g., NaH) is used in an appropriate stoichiometric amount to fully form the propargyl alkoxide.[2]
Steric hindrance.This is less of a concern with a methylating agent but ensure the reaction conditions are optimized for SN2 (see Q4 in FAQs).[2]
Poor quality of reagents.Use fresh, anhydrous solvents and reagents. Water can consume the base and react with the methylating agent.
Presence of a Significant Amount of Alkene Impurity E2 elimination is competing with SN2 substitution.Lower the reaction temperature.[1][2] Ensure the choice of base and solvent are optimal for SN2 (see Q4 in FAQs).
Presence of Unreacted Propargyl Alcohol Insufficient amount of methylating agent.Use a slight excess of the methylating agent.
Reaction time is too short.Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.
Product is Contaminated with a High-Boiling Impurity Possible self-condensation of propargyl alcohol or formation of dipropargyl ether.Ensure slow addition of the base to the propargyl alcohol at a controlled temperature. Purify the product using fractional distillation.

Quantitative Data on Common Impurities

The following table provides a general overview of potential impurities and their typical, albeit not empirically determined for this specific synthesis, concentration ranges post-reaction and prior to purification. Actual levels can vary significantly based on reaction conditions.

Impurity Chemical Formula Typical Concentration Range (mol %) Analytical Method for Detection
Unreacted Propargyl AlcoholC₃H₄O1 - 10%GC-MS, ¹H NMR
Unreacted Dimethyl Sulfate(CH₃)₂SO₄< 1%GC-MS (with derivatization), LC-MS
AlleneC₃H₄< 5%GC-MS, ¹H NMR
MethanolCH₃OHVariableGC-MS, ¹H NMR
Dimethyl Ether(CH₃)₂OVariableHeadspace GC-MS

Experimental Protocols for Impurity Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Objective: To separate and identify volatile impurities in the this compound product.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound in a volatile solvent like dichloromethane (B109758) or diethyl ether at a concentration of approximately 1 mg/mL.

    • If quantitative analysis is required, prepare a series of calibration standards for expected impurities (e.g., propargyl alcohol).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of key impurities by comparing retention times and mass spectra with authentic standards.

    • Quantify impurities by creating a calibration curve from the standard solutions.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

  • Objective: To confirm the structure of the desired product and identify and quantify major impurities.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the crude product in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic signals: a singlet for the methoxy (B1213986) protons (~3.4 ppm), a doublet for the methylene (B1212753) protons (~4.1 ppm), and a triplet for the acetylenic proton (~2.4 ppm).

    • Propargyl Alcohol: Identify the signals for the methylene protons (~4.3 ppm) and the acetylenic proton (~2.5 ppm), along with the hydroxyl proton.

    • Other Impurities: Analyze other signals in the spectrum to identify potential byproducts.

    • Quantification: Determine the relative molar ratios of the product and impurities by comparing the integration of their characteristic peaks to the integration of the internal standard.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_low_yield_causes Low Yield Troubleshooting cluster_high_impurities_causes High Impurities Troubleshooting cluster_solutions Solutions start Low Yield or High Impurity Level in this compound Synthesis low_yield Low Product Yield start->low_yield high_impurities High Impurity Levels start->high_impurities incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation reagent_quality Poor Reagent Quality? low_yield->reagent_quality reaction_conditions Suboptimal Conditions? low_yield->reaction_conditions unreacted_sm Unreacted Starting Material? high_impurities->unreacted_sm side_reactions Side Reactions Prevalent? high_impurities->side_reactions check_base Use stronger base (e.g., NaH) Ensure correct stoichiometry incomplete_deprotonation->check_base use_fresh_reagents Use fresh, anhydrous reagents and solvents reagent_quality->use_fresh_reagents optimize_conditions Optimize temperature and reaction time (monitor by TLC/GC) reaction_conditions->optimize_conditions adjust_stoichiometry Adjust stoichiometry of methylating agent unreacted_sm->adjust_stoichiometry modify_conditions Lower reaction temperature Use appropriate solvent (e.g., DMF) side_reactions->modify_conditions

Caption: Troubleshooting workflow for this compound synthesis.

References

optimizing reaction conditions for Williamson ether synthesis of methyl propargyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of methyl propargyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. For optimal results, consult the reaction condition summary and detailed experimental protocol below.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield in the synthesis of this compound can stem from several factors. Incomplete deprotonation of propargyl alcohol is a common culprit. Ensure you are using a sufficiently strong base to completely form the alkoxide. Additionally, side reactions, such as elimination or the formation of byproducts, can consume starting materials and reduce the yield of the desired ether.

To improve your yield:

  • Optimize the base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the propargyl alcohol.[1]

  • Control the temperature: Higher temperatures can favor the competing E2 elimination reaction.[1] If elimination is suspected, consider running the reaction at a lower temperature for a longer duration.

  • Choose the right solvent: Employ a polar aprotic solvent such as THF or DMF to enhance the nucleophilicity of the alkoxide.[1][2]

  • Ensure anhydrous conditions: Water can consume the strong base and quench the alkoxide, hindering the reaction. Use anhydrous solvents and reagents.

Q2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?

The most common byproduct in this synthesis is allene, formed through a base-catalyzed elimination (E2) of the methylating agent. This is particularly prevalent if using a sterically hindered base or high temperatures.[2]

Another potential side reaction is the isomerization of the propargyl group to an allenyl group, which can be promoted by certain catalysts or high temperatures.

To minimize byproduct formation:

  • Select a less hindered base: Sodium hydride is generally preferred over bulkier bases like potassium tert-butoxide.[2]

  • Maintain a lower reaction temperature: This will favor the desired SN2 substitution over the E2 elimination pathway.[2]

  • Use a methylating agent with a good leaving group: Methyl iodide or methyl tosylate are excellent choices for promoting the SN2 reaction.

Q3: The reaction is not proceeding to completion, and I have unreacted starting material. What should I do?

Incomplete conversion can be due to insufficient deprotonation, a non-optimal reaction time, or a deactivated methylating agent.

To drive the reaction to completion:

  • Verify the quality of the base: Ensure your sodium hydride (or other base) is fresh and has not been deactivated by exposure to air or moisture.

  • Increase reaction time: Monitor the reaction progress using TLC or GC/MS and extend the reaction time if necessary.

  • Add a catalyst: In cases of a less reactive methylating agent, adding a catalytic amount of an iodide salt (if not using methyl iodide) can enhance the reaction rate through in-situ halide exchange.

Summary of Optimized Reaction Conditions

For ease of comparison, the following table summarizes key reaction parameters for the Williamson ether synthesis of this compound.

ParameterRecommended ConditionRationale
Alcohol Propargyl AlcoholStarting material for the synthesis.
Methylating Agent Methyl Iodide (CH₃I) or Methyl Tosylate (CH₃OTs)Primary electrophiles that are highly reactive towards SN2 substitution.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong, non-nucleophilic base that ensures complete deprotonation of the alcohol.[1][2]
Solvent Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that solvate the cation, enhancing the reactivity of the alkoxide anion.[1][2]
Temperature 0 °C to room temperatureLower temperatures minimize side reactions like elimination. The reaction is typically started at 0°C and allowed to warm.
Reaction Time 2 - 8 hoursMonitor by TLC or GC/MS for completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be necessary based on specific laboratory conditions and reagent purity.

Materials:

  • Propargyl alcohol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add propargyl alcohol (1.0 equivalent) to a flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)?

A: While KOH and NaOH can be used, they are generally less effective for deprotonating alcohols compared to stronger bases like sodium hydride.[1] Using these weaker bases may result in an incomplete reaction due to the equilibrium between the alcohol and the alkoxide. For optimal results, a strong base that irreversibly deprotonates the alcohol is recommended.

Q: Is it possible to use other methylating agents like dimethyl sulfate?

A: Yes, dimethyl sulfate can be used as a methylating agent. However, it is highly toxic and should be handled with extreme caution. Methyl iodide and methyl tosylate are generally preferred due to their high reactivity and slightly lower toxicity.

Q: Why is an inert atmosphere important for this reaction?

A: An inert atmosphere (like argon or nitrogen) is crucial because the strong base used (sodium hydride) is highly reactive and can be quenched by atmospheric moisture. The resulting alkoxide is also sensitive to moisture.

Q: My starting propargyl alcohol is old. Can this affect the reaction?

A: Yes, the purity of your starting materials is critical. Old propargyl alcohol may contain impurities or have oxidized, which can lead to side reactions and lower yields. It is recommended to use freshly distilled or high-purity propargyl alcohol.

Q: What is the best way to monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material (propargyl alcohol). Staining with potassium permanganate (B83412) can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC/MS) can be used to identify the product and any byproducts formed.

Process Visualization

The following diagrams illustrate the key processes involved in optimizing the Williamson ether synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start with Propargyl Alcohol and Methylating Agent Setup Set up Reaction under Inert Atmosphere Start->Setup Deprotonation Deprotonation with Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., THF) Setup->Deprotonation Alkylation SN2 Attack by Alkoxide on Methylating Agent Deprotonation->Alkylation Quench Quench Reaction Alkylation->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Characterize Methyl Propargyl Ether Purify->Analyze

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Steps Problem Low Yield or Byproduct Formation CheckBase Verify Base Strength & Stoichiometry Problem->CheckBase CheckSolvent Ensure Anhydrous Polar Aprotic Solvent Problem->CheckSolvent CheckTemp Optimize Reaction Temperature (Lower if needed) Problem->CheckTemp CheckPurity Confirm Starting Material Purity Problem->CheckPurity Solution Optimized Reaction Conditions & Improved Outcome CheckBase->Solution CheckSolvent->Solution CheckTemp->Solution CheckPurity->Solution

Caption: Troubleshooting logic for optimizing the synthesis.

References

troubleshooting low yields in methyl propargyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl propargyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this reaction.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields in this compound synthesis, typically a Williamson ether synthesis, can stem from several factors. The most common issues include:

  • Incomplete Deprotonation of Propargyl Alcohol: The reaction requires the formation of the propargyl alkoxide. If the base used is not strong enough or is used in insufficient quantity, the initial deprotonation of propargyl alcohol will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.

  • Competing Side Reactions: The primary desired reaction is O-alkylation. However, side reactions such as C-alkylation of the propargyl alcohol, elimination reactions of the methylating agent, and rearrangement of the propargyl group can significantly reduce the yield of the desired ether.[1][2]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a critical role in the reaction's success. For instance, excessively high temperatures can favor elimination side reactions.[3]

  • Moisture in the Reaction: Water can react with strong bases and reduce their effectiveness in deprotonating the propargyl alcohol. It can also hydrolyze the methylating agent.

  • Impure Reagents: The purity of starting materials, especially the propargyl alcohol and the methylating agent, is crucial. Impurities can interfere with the reaction or introduce side reactions.

Q2: I've noticed the formation of an unexpected byproduct with a similar mass to my product. What could it be?

A2: A common byproduct in the synthesis of propargyl ethers is an allene (B1206475). Under basic conditions, the propargyl alkoxide can undergo a rearrangement to form an allenic intermediate, which can then be methylated.[2][4] Another possibility is C-alkylation, where the methyl group attaches to the carbon skeleton of the propargyl alcohol instead of the oxygen atom, leading to the formation of 1-methoxy-2-butyne.[1]

Q3: How can I minimize the formation of side products like allenes and C-alkylated compounds?

A3: To favor the desired O-alkylation and minimize side reactions, consider the following strategies:

  • Choice of Base and Solvent: The combination of base and solvent can influence the selectivity of the reaction. For example, using a strong, non-nucleophilic base can cleanly deprotonate the alcohol without interfering with the subsequent alkylation. Polar aprotic solvents like DMF or DMSO can accelerate the S(_N)2 reaction.

  • Control of Reaction Temperature: Maintaining the recommended reaction temperature is critical. Lowering the temperature can often disfavor elimination and rearrangement reactions, which typically have higher activation energies than the desired S(_N)2 reaction.

  • Order of Reagent Addition: Adding the methylating agent slowly to the solution of the pre-formed propargyl alkoxide can help maintain a low concentration of the electrophile, which can sometimes favor O-alkylation over C-alkylation.

Q4: What are the optimal reaction conditions for synthesizing this compound?

A4: While the ideal conditions can vary depending on the specific scale and desired purity, a reliable starting point for the synthesis of this compound involves the following:

  • Reactants: Propargyl alcohol, a methylating agent (such as dimethyl sulfate), and a base (such as sodium hydroxide).[5]

  • Solvent: The reaction can be effectively carried out in water.[5]

  • Temperature: A reaction temperature of 50-60°C is often optimal.[5]

  • Reaction Time: Reaction times can vary, but monitoring the reaction progress by techniques like TLC or GC is recommended to determine the point of maximum conversion.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on how different reaction parameters can affect the yield of propargyl ether synthesis.

Table 1: Effect of Solvent and Base on Propargyl Ether Yield

EntryBaseSolventReaction Time (h)Yield (%)
1K₂CO₃Acetone289
2K₂CO₃Acetonitrile278
3NaHDMF292
4NaHDioxane275
5NaHDiethyl ether267
6NaHTHF272

Data adapted from a study on the synthesis of a substituted propargyl ether.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using dimethyl sulfate (B86663) and sodium hydroxide (B78521).

Synthesis of this compound

  • Materials:

    • Propargyl alcohol

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Water (H₂O)

    • Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol in water. Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide in water to the flask while stirring. Maintain the temperature below 10°C.

    • Methylation: Once the sodium hydroxide solution has been added, slowly add dimethyl sulfate dropwise to the reaction mixture, ensuring the temperature remains between 50-60°C.[5]

    • Reaction Monitoring: After the addition of dimethyl sulfate is complete, allow the reaction to stir at the same temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purification: Purify the crude product by distillation to obtain pure this compound.

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows involved in the synthesis and troubleshooting of this compound.

G cluster_reactants Reactants cluster_products Products propargyl_alcohol Propargyl Alcohol (HC≡CCH₂OH) alkoxide Propargyl Alkoxide (HC≡CCH₂O⁻) propargyl_alcohol->alkoxide Deprotonation base Base (e.g., NaOH) methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) methyl_propargyl_ether This compound (HC≡CCH₂OCH₃) methylating_agent->methyl_propargyl_ether side_product_1 C-Alkylation Product (CH₃C≡CCH₂OH) methylating_agent->side_product_1 side_product_2 Allene Product (H₂C=C=CHOCH₃) methylating_agent->side_product_2 alkoxide->methyl_propargyl_ether O-Alkylation (SN2) Desired Pathway alkoxide->side_product_1 C-Alkylation Side Reaction alkoxide->side_product_2 Rearrangement & Methylation Side Reaction

Caption: Reaction pathway for this compound synthesis.

G start Start: Synthesize This compound prepare_alkoxide 1. Prepare Propargyl Alkoxide (Propargyl Alcohol + Base) start->prepare_alkoxide methylation 2. Add Methylating Agent prepare_alkoxide->methylation monitor 3. Monitor Reaction (TLC/GC) methylation->monitor workup 4. Aqueous Workup & Extraction monitor->workup purify 5. Purify Product (Distillation) workup->purify end End: Pure Methyl Propargyl Ether purify->end

Caption: Experimental workflow for this compound synthesis.

G low_yield Low Yield Observed check_base Is the base strong enough and used in sufficient quantity? low_yield->check_base check_conditions Are the reaction temperature and time optimized? check_base->check_conditions Yes increase_base Solution: Use a stronger base or increase stoichiometry. check_base->increase_base No check_moisture Were anhydrous conditions maintained? check_conditions->check_moisture Yes optimize_conditions Solution: Adjust temperature and monitor reaction closely. check_conditions->optimize_conditions No check_reagents Are the reagents pure? check_moisture->check_reagents Yes dry_reagents Solution: Use dry solvents and freshly opened reagents. check_moisture->dry_reagents No check_reagents->optimize_conditions Yes purify_reagents Solution: Purify starting materials before use. check_reagents->purify_reagents No

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Managing Side Reactions in the Isomerization of Methyl Propargyl Ether to Methoxyallene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the isomerization of methyl propargyl ether to methoxyallene (B81269) (1-methoxy-1,2-propadiene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during this valuable synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the isomerization of this compound to methoxyallene?

A1: The most common side reactions include:

  • Polymerization: The allene (B1206475) product, methoxyallene, is highly reactive and can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[1][2]

  • Further Isomerization: The desired methoxyallene can sometimes isomerize into the more thermodynamically stable, but often undesired, methyl vinyl ether or other conjugated dienes.

  • Dimerization: Similar to polymerization, reactive allene intermediates can undergo dimerization to form cyclobutane (B1203170) derivatives.[2]

  • Decomposition: At high temperatures, this compound and its isomerization products can decompose, leading to a complex mixture of byproducts and reduced yield.

Q2: What are the typical reagents and conditions for this isomerization?

A2: A strong, non-nucleophilic base is typically required to effect the isomerization. Potassium tert-butoxide (KOtBu) is a commonly used base for this transformation. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[3][4] Reaction conditions, such as temperature and reaction time, must be carefully controlled to maximize the yield of the desired allene and minimize side reactions.

Q3: How can I monitor the progress of the reaction and identify the products?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Product identification and quantification are typically achieved using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile components of the reaction mixture, including the starting material, the desired allene, and any byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the products. The characteristic signals for the methoxyallene product can be distinguished from the starting this compound.[3][6][7]

Q4: What are the key safety precautions when handling this compound and potassium tert-butoxide?

A4: Both this compound and potassium tert-butoxide are hazardous materials that require careful handling in a well-ventilated fume hood.

  • This compound: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[8][9]

  • Potassium tert-Butoxide: It is a corrosive solid that reacts violently with water. It is also flammable and can cause severe skin and eye burns. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[10][11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isomerization of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of this compound 1. Inactive base (potassium tert-butoxide).2. Insufficient reaction temperature or time.3. Presence of proton sources (e.g., water, alcohol) that quench the base.1. Use freshly opened or properly stored potassium tert-butoxide. Consider titrating the base to determine its activity.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of methoxyallene with significant byproduct formation 1. Further isomerization of the allene product.2. Polymerization of the allene product.3. High reaction temperature or prolonged reaction time.1. Use a less polar solvent to potentially disfavor further isomerization. Optimize the reaction time to isolate the allene before it rearranges.2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Work up the reaction mixture promptly upon completion.3. Perform a time-course study to determine the optimal reaction time for maximizing allene yield.
Formation of a polymeric residue 1. High concentration of the allene product.2. Elevated reaction temperature.1. Consider running the reaction at a lower concentration.2. Maintain a low reaction temperature. If heating is necessary, use the minimum temperature required.
Complex mixture of unidentified byproducts 1. Decomposition of starting material or products at high temperatures.2. Reaction with atmospheric oxygen or moisture.1. Lower the reaction temperature. Consider using a milder base or a catalytic system if high temperatures are required with KOtBu.2. Perform the reaction under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Base-Catalyzed Isomerization of this compound with Potassium tert-Butoxide

This protocol describes a general procedure for the isomerization of this compound to methoxyallene using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas.

  • Reagent Addition: Allow the flask to cool to room temperature. To the flask, add anhydrous DMSO (or THF) followed by this compound.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide in portions to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C or room temperature, monitoring the progress by TLC or GC. The optimal time and temperature should be determined empirically.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure at low temperature to obtain the crude methoxyallene.

  • Purification: Due to the volatility and reactivity of methoxyallene, purification by distillation should be performed with care at reduced pressure and low temperature.

Data Presentation

The following table summarizes the expected influence of reaction parameters on the product distribution. Note that specific yields can vary significantly based on the exact experimental setup.

Parameter Condition Expected Methoxyallene Yield Expected Side Product Formation
Base Strong, non-nucleophilic (e.g., KOtBu)HighModerate (further isomerization, polymerization)
Weaker baseLow to moderateLower, but conversion may be incomplete
Solvent Polar aprotic (e.g., DMSO)HighCan promote further isomerization
Less polar (e.g., THF)Moderate to highMay reduce the rate of further isomerization
Temperature Low (e.g., 0 °C)Moderate (slower reaction)Minimized
Room TemperatureHighModerate
ElevatedDecreasedHigh (polymerization, decomposition)
Reaction Time ShortLow to moderateDependent on conversion rate
OptimalHighMinimized
ProlongedDecreasedHigh (further isomerization, polymerization)

Visualizations

Isomerization_Pathway MPE This compound Allene Methoxyallene (Desired Product) MPE->Allene Base-catalyzed isomerization Polymer Polymerization Products Allene->Polymer [Side Reaction] Isomers Further Isomerization (e.g., Methyl Vinyl Ether) Allene->Isomers [Side Reaction] Dimers Dimerization Products Allene->Dimers [Side Reaction]

Caption: Reaction pathway for the isomerization of this compound.

Troubleshooting_Workflow Start Low Yield of Methoxyallene Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Base activity - Temperature/Time - Anhydrous conditions Low_Conversion->Troubleshoot_Reaction Analyze_Byproducts Analyze Byproduct Profile: - Polymerization? - Further Isomerization? High_Conversion->Analyze_Byproducts Optimize_Conditions Optimize for Selectivity: - Lower temperature - Shorter reaction time - Different solvent Analyze_Byproducts->Optimize_Conditions Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Allene_Yield Methoxyallene Yield Temperature->Allene_Yield affects rate Polymerization Polymerization Temperature->Polymerization promotes Further_Isomerization Further Isomerization Temperature->Further_Isomerization promotes Time Reaction Time Time->Allene_Yield initially increases Time->Further_Isomerization increases with time Base_Strength Base Strength Base_Strength->Allene_Yield increases rate Solvent_Polarity Solvent Polarity Solvent_Polarity->Further_Isomerization can promote

References

safe handling and disposal of methyl propargyl ether waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of methyl propargyl ether waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (also known as 3-methoxy-1-propyne) is a colorless to light yellow liquid organic compound with the chemical formula C₄H₆O.[1][2][3] It is a versatile reagent used in organic synthesis, particularly in the preparation of pharmaceuticals and other chemical intermediates.[1][3][4] The primary hazards associated with this compound are its high flammability and its potential to cause skin, eye, and respiratory irritation.[3][5][6] It is classified as a flammable liquid and may form explosive peroxides, especially upon prolonged storage or exposure to air.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles or a face shield to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.

  • Body Protection: A laboratory coat to protect clothing and skin.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] In situations where ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][5][7] The recommended storage temperature is typically between 2-8°C.[1][2][5] It should be stored separately from strong oxidizing agents, acids, and bases to prevent violent reactions.

Q4: How should I dispose of this compound waste?

This compound waste is considered hazardous and must be disposed of according to institutional and local regulations. It should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.[6] The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[4] Do not dispose of this compound waste down the drain or in regular trash.

Q5: Can I neutralize or chemically treat this compound waste in the lab before disposal?

There are no widely established and validated protocols for the in-lab chemical neutralization of this compound waste. Due to its reactive propargyl group, attempting to neutralize it with common laboratory reagents such as strong acids, bases, or oxidizing agents (e.g., bleach) could lead to vigorous and potentially dangerous reactions. The safest approach is to segregate the waste for professional disposal.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
A precipitate has formed in the this compound container. Peroxide formation upon prolonged storage or exposure to air.Do not handle the container. Peroxides can be explosive when subjected to shock, friction, or heat. Immediately contact your institution's Environmental Health and Safety (EHS) department for guidance on safe disposal.
A small spill of this compound has occurred in the fume hood. Accidental mishandling during transfer.1. Ensure the fume hood is operating correctly. 2. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[4] 3. Carefully collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste. 5. Report the spill to your laboratory supervisor.
The this compound has a strong, pungent odor outside of the fume hood. Improperly sealed container or a leak.1. Evacuate the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, check the container for any leaks or improper sealing. 4. If a leak is found, place the leaking container into a larger, sealable container and label it appropriately. 5. Contact your EHS department for further instructions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 627-41-8[1][2]
Molecular Formula C₄H₆O[1][2]
Molecular Weight 70.09 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 61-62 °C[1][2][5]
Density 0.83 g/mL at 25 °C[1][2][5]
Flash Point -18 °C (-0.4 °F) - closed cup[5][6]
Storage Temperature 2-8 °C[1][2][5]

Experimental Protocols

Protocol 1: Safe Collection and Segregation of this compound Waste

Objective: To safely collect and segregate this compound waste for disposal by a licensed contractor.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as described in the FAQs

  • Fume hood

Methodology:

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a hazardous waste label to the container. Fill in all required information (e.g., chemical name, concentration, responsible person, date).

  • Waste Collection:

    • All operations must be performed inside a certified chemical fume hood.

    • Carefully transfer the this compound waste into the designated container. Avoid splashing.

    • Also, collect any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a separate, appropriately labeled solid hazardous waste container.

  • Container Sealing and Storage:

    • Securely seal the waste container.

    • Wipe the exterior of the container clean.

    • Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood use_reagent Use this compound in Experiment prep_hood->use_reagent collect_waste Collect Waste in Designated Container use_reagent->collect_waste seal_container Securely Seal and Label Waste Container collect_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup Spill_Response_Logic spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill in Fume Hood? assess->small_spill large_spill Large Spill or Outside Hood small_spill->large_spill No contain Contain with Inert Absorbent small_spill->contain Yes evacuate Evacuate Area large_spill->evacuate collect Collect Waste contain->collect clean Clean Spill Area collect->clean report Report to Supervisor clean->report notify_ehs Notify EHS Immediately evacuate->notify_ehs

References

Technical Support Center: Catalyst Selection for Methyl Propargyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization for experiments involving methyl propargyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for this compound?

A1: this compound is a versatile substrate used in several key catalytic reactions, primarily leveraging the reactivity of its alkyne group. The most common transformations include:

  • Gold-Catalyzed Cycloadditions and Isomerizations: Gold catalysts, particularly Au(I) and Au(III) complexes, are effective for various cycloaddition reactions and rearrangements.[1][2][3][4][5]

  • Ruthenium-Catalyzed Enyne Metathesis: Ruthenium carbene complexes, such as Grubbs catalysts, are the catalysts of choice for enyne metathesis to produce 1,3-dienes.[6][7]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,2,3-triazoles.[8][9][10][11][12]

  • Propargylic Substitution: Various transition metals, including copper and iron, can catalyze the substitution of the propargylic position with nucleophiles.[13][14][15]

Q2: I am observing low to no yield in my gold-catalyzed reaction. What are the potential causes?

A2: Low yields in gold-catalyzed reactions can stem from several factors:

  • Catalyst Deactivation: Gold catalysts can be sensitive. The active cationic gold(I) species can be unstable. The presence of certain ligands or additives can help stabilize the catalyst.[16]

  • Co-catalyst Requirement: Many Au(I) precatalysts of the type L-Au-X (where X is a halide) require a silver salt (e.g., AgSbF₆, AgNTf₂) as a co-catalyst to abstract the halide and generate the active cationic gold species. Ensure you are using the appropriate activator.

  • Reaction Pathway Competition: Propargyl ethers and esters can undergo multiple reaction pathways with gold catalysts, such as 1,2- or 1,3-acyloxy migration, cyclopropanation, or rearrangement.[17][18][19][20][21] The desired pathway may be in competition with others, leading to a low yield of the target product. Reaction conditions, such as the choice of ligand and solvent, can influence this selectivity.[22]

Q3: My ruthenium-catalyzed enyne metathesis is sluggish or failing. What should I check?

A3: For enyne metathesis reactions, consider the following:

  • Catalyst Choice: The activity of ruthenium catalysts varies. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more reactive and have broader functional group tolerance than first-generation catalysts.[7][23][24]

  • Ethylene (B1197577) Atmosphere: For some enyne metathesis reactions, particularly cross-metathesis with ethylene, maintaining an ethylene atmosphere can prevent catalyst decomposition and improve activity by favoring the formation of the active ruthenium methylidene species.[6][25]

  • Substrate-Related Issues: A heteroatom, like the ether oxygen in this compound, in the propargylic position can have a beneficial effect on reactivity with some catalysts.[25] However, terminal alkynes can sometimes lead to lower yields due to side reactions of the product diene.[6]

Q4: I am seeing significant side products in my copper-catalyzed propargylic substitution. How can I improve selectivity?

A4: The formation of allene (B1206475) derivatives is a common side reaction in propargylic substitutions.[13][14] To improve selectivity for the desired propargylated product:

  • Ligand Choice: The denticity of the ligand can control the reaction mechanism. For instance, with palladium catalysts, bidentate ligands can favor an outer-sphere mechanism, leading to dienylation, while monodentate ligands may allow for an inner-sphere mechanism, resulting in the propargyl isomer.[13]

  • Catalyst System: Simple copper salts like CuBr or CuCl can be effective, but their combination with chiral ligands can also enable enantioselective substitutions.[14]

Troubleshooting Guides

Issue 1: Low Yield in Gold-Catalyzed Cycloaddition
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of gold precatalyst and silver activator. Ensure anhydrous and inert reaction conditions.Gold catalysts, especially the active cationic species, can be sensitive to air and moisture.
Incorrect Catalyst/Activator Ratio Screen different ratios of gold precatalyst to silver activator (e.g., 1:1, 1:2).A 1:1 ratio of silver salt to a bisphosphine gold precatalyst can be crucial for enantioselectivity in some reactions.[22]
Poor Ligand Choice For complex cycloadditions, screen different ligands. N-heterocyclic carbene (NHC) ligands can be highly effective for certain transformations where phosphine (B1218219) ligands are not.[5]The ligand modulates the electronic properties and stability of the gold center, influencing its catalytic activity and selectivity.[3]
Sub-optimal Temperature Vary the reaction temperature. While many gold-catalyzed reactions proceed at room temperature, some may require gentle heating.Temperature can affect reaction rates and the equilibrium between different catalytic intermediates.
Issue 2: Catalyst Deactivation in Ruthenium-Catalyzed Enyne Metathesis
Potential Cause Troubleshooting Step Rationale
Air/Moisture Sensitivity Use freshly purified, degassed solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen).Ruthenium carbene catalysts are sensitive to oxygen and moisture, which can lead to decomposition of the active species.[23]
Amine Inhibition If the substrate or additives contain amine functionalities, this can lead to catalyst deactivation.Certain amines can coordinate to the ruthenium center and inhibit catalysis. Tertiary amines are generally less problematic than primary or secondary amines.[26]
Formation of Stable Off-Cycle Species For reactions involving terminal alkynes, adding a stream of ethylene can improve catalyst turnover.An ethylene atmosphere helps to regenerate the active methylidene catalyst and prevents the formation of less active, product-coordinated species.[6][25]

Quantitative Data Summary

The optimal catalyst and conditions are highly dependent on the specific reaction. The following tables provide a summary of representative data for key reaction types.

Table 1: Gold-Catalyzed Cycloaddition of Propargyl Derivatives

Catalyst SystemSubstratesReaction TypeTemp. (°C)Time (h)Yield (%)Reference
[NHC-AuIPr]Cl / AgSbF₆ (1 mol%)Propargyl p-tolyl ester & cyclopentadiene[4+3] CycloadditionRT2392[5]
(R)-BINAP(AuCl)₂ / AgNTf₂ (2.5 mol%)Propargyl ketal & trans-cinnamaldehyde[3+2] CycloadditionRT1.585[3]
Ph₃PAuCl / AgOTf (5 mol%)Secondary propargyl ketal & nitrone[3+3] CycloadditionRT1275[3]

Table 2: Ruthenium-Catalyzed Enyne Metathesis

Catalyst (mol%)Substrate TypeReactionSolventTemp.Yield (%)Reference
Grubbs I (5%)Enyne with terminal alkyneRCEYMCH₂Cl₂RT21[6]
Grubbs II (5%)Enyne with internal alkyneRCEYMToluene80°C>95[6]
Hoveyda-Grubbs IIPropargylic thiobenzoate & vinyl etherEYCMCH₂Cl₂40°C84[25]

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed [3+2] Cycloaddition

This protocol is adapted from a general procedure for the cycloaddition of propargyl acetals/ketals with aldehydes.[3]

  • Catalyst Activation: In a dry vial, add the dinuclear gold catalyst (e.g., (R)-BINAP(AuCl)₂, 0.025 equiv.) and the silver salt (e.g., AgNTf₂, 0.05 equiv.) to anhydrous dichloromethane (B109758) (0.5 mL). Sonicate the mixture for 3 minutes.

  • Reaction Setup: Filter the resulting suspension through glass wool into a solution of the propargyl ether derivative (1.0 equiv.), the aldehyde (1.5 equiv.), and 4 Å molecular sieves in dichloromethane.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dihydrofuran derivative.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale click reaction.[8][10][11]

  • Stock Solutions: Prepare stock solutions of the azide (B81097) component, this compound, copper(II) sulfate (B86663), a ligand (e.g., THPTA), and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water, DMSO, or a mixture). Sodium ascorbate solutions should be prepared fresh.

  • Catalyst Premix: In a separate tube, mix the copper(II) sulfate and ligand solutions. A 1:5 ratio of copper to ligand is often used for bioconjugation to protect sensitive substrates.[10]

  • Reaction Setup: In a reaction vial, combine the this compound and the azide substrate in the chosen solvent system (e.g., a t-BuOH/H₂O mixture).

  • Initiation: Add the copper/ligand premix to the reaction vial, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Reaction Execution: Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Work-up and Analysis: The work-up procedure will depend on the nature of the product. The reaction can be monitored by TLC, LC-MS, or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).[27]

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation cyclo Cycloaddition / Rearrangement start->cyclo metathesis Enyne Metathesis start->metathesis click Azide-Alkyne Cycloaddition (Click) start->click subst Propargylic Substitution start->subst gold Gold Catalysis (Au(I)/Au(III)) - Check ligand (Phosphine vs NHC) - Use Ag+ co-catalyst cyclo->gold Primary Choice ru Ruthenium Catalysis (Grubbs, Hoveyda-Grubbs) - Consider catalyst generation (I, II, III) metathesis->ru Primary Choice cu Copper Catalysis (Cu(I)) - In situ reduction of Cu(II) - Use stabilizing ligand (e.g., THPTA) click->cu Primary Choice subst->cu For Amination other_metals Other Metals (Fe, etc.) - Screen Lewis acids subst->other_metals Broad Screening

Caption: Catalyst selection workflow for this compound.

Gold_Catalysis_Mechanism cluster_paths Competitive Gold-Catalyzed Pathways MPE This compound + [L-Au]+ node_A π-Alkyne Complex MPE->node_A node_E π-Alkyne Complex MPE->node_E node_B Nucleophilic Attack (e.g., by alkene) node_A->node_B [Path A] node_C Cyclopropyl Gold Carbene node_B->node_C node_D Rearrangement / Product Release node_C->node_D product_cyclo Cycloadduct node_D->product_cyclo node_F Nucleophilic Attack (e.g., by H2O) node_E->node_F [Path B] node_G Vinyl-Gold Species node_F->node_G node_H Protodemetalation node_G->node_H product_isom Enone / Ketal node_H->product_isom

Caption: Competing pathways in gold-catalyzed reactions of propargyl ethers.

References

scale-up considerations for methyl propargyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of methyl propargyl ether, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: this compound is typically synthesized via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of propargyl alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

Q2: What are the primary safety concerns when synthesizing and handling this compound?

A2: Key safety concerns include:

  • Flammability: this compound is a highly flammable liquid with a low flash point of -18°C.[1] All operations should be conducted away from ignition sources in a well-ventilated area.

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light. It is crucial to test for and eliminate peroxides before any heating or distillation.

  • Toxicity of Reagents: Propargyl alcohol is toxic if inhaled, ingested, or absorbed through the skin.[2] Methylating agents like dimethyl sulfate are extremely hazardous and carcinogenic. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, and work in a fume hood.[1][2]

Q3: My Williamson ether synthesis is giving a low yield. What are the common causes?

A3: Low yields in Williamson ether synthesis can stem from several issues:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the propargyl alcohol.

  • Side Reactions: The primary competing reaction is E2 elimination, especially if using a more sterically hindered alkyl halide or high temperatures.[3][4]

  • Poor Solubility: If the reactants are not in the same phase, the reaction rate will be very slow. The use of a phase-transfer catalyst can mitigate this.[5]

  • Volatile Reagents/Product: Both the methylating agent (e.g., methyl iodide) and the product are volatile.[1][5] Poor temperature control can lead to loss of material from the reaction vessel.

Q4: How does scale-up affect the synthesis of this compound?

A4: Scaling up this synthesis introduces several challenges:

  • Heat Management: The reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled.

  • Mass Transfer: Inefficient mixing on a larger scale can lead to localized "hot spots" or areas of high concentration, which can increase side product formation.

  • Reagent Addition: The rate of addition of the methylating agent becomes critical to control the reaction rate and temperature.

  • Workup and Purification: Handling and separating large volumes of volatile and potentially hazardous materials requires specialized equipment and procedures.

Troubleshooting Guides

Problem: Low or No Product Formation

Caption: Troubleshooting workflow for low product yield.

Problem: Significant Alkene Byproduct Formation (E2 Elimination)
  • Cause: The alkoxide is acting as a base rather than a nucleophile, abstracting a proton and leading to elimination. This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at elevated temperatures.[3][4]

  • Solution:

    • Temperature Control: Maintain the lowest effective temperature for the reaction. On a large scale, this requires a reactor with efficient cooling.

    • Reagent Choice: Use a methyl halide (e.g., methyl iodide) or dimethyl sulfate, which are primary and less prone to elimination.[4]

    • Controlled Addition: Add the alkylating agent slowly to the alkoxide solution to maintain a low concentration of the electrophile and control the exotherm.

Scale-Up Data Presentation

The following table presents representative data illustrating common adjustments made when scaling up this compound synthesis from a laboratory to a pilot plant scale.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Rationale for Change on Scale-Up
Solvent Volume 500 mL40 LReduced solvent concentration to improve reaction safety and aid in temperature control by providing a larger thermal mass.
Reagent Addition Time 15 minutes2-3 hoursSlower addition is crucial to manage the exotherm due to the lower surface-area-to-volume ratio in a larger reactor.
Reaction Temperature 50-60°C40-50°CA lower temperature is often targeted to better control the reaction rate and minimize side products.
Agitation Speed 500 RPM (Magnetic Stirrer)100-200 RPM (Impeller)Mechanical agitation is required for effective mixing in large vessels; speed is optimized for homogeneity without splashing.
Workup Procedure Liquid-liquid extraction in a separatory funnelPhase separation in the reactor followed by pumped transferLarge volumes necessitate in-situ phase separation and transfer using pumps to minimize manual handling.
Yield 80%70-75%A slight decrease in yield is common on scale-up due to factors like less ideal mixing and extended reaction times.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is adapted from known Williamson ether synthesis procedures, incorporating phase-transfer catalysis for improved scalability.[6][7]

Reagents:

  • Propargyl alcohol

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Dimethyl sulfate

  • Tetrabutylammonium (B224687) bromide (TBAB) - Phase-Transfer Catalyst

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

Caption: Experimental workflow for this compound synthesis.

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add propargyl alcohol, water, and tetrabutylammonium bromide (TBAB).

  • Deprotonation: Cool the mixture to 0-5°C using a circulating chiller. Slowly add a 50% aqueous solution of sodium hydroxide via the addition funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Etherification: Heat the mixture to 40°C. Begin the dropwise addition of dimethyl sulfate. The reaction is exothermic; control the addition rate to maintain the temperature between 40-50°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 45°C for 2-4 hours. Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the salts. Transfer the mixture to a separation vessel. Separate the lower aqueous layer.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Purify the crude this compound by distillation at atmospheric pressure, collecting the fraction boiling at 61-62°C.[1] Caution: Before distillation, test a sample of the crude product for peroxides and quench if necessary.

References

Technical Support Center: Synthesis and Purification of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl propargyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of propargyl alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663).[3][4]

Q2: What are the typical byproducts I can expect in the synthesis of this compound?

A2: During the synthesis of this compound via the Williamson ether synthesis, several byproducts can form. The most common include:

  • Unreacted Starting Materials: Residual propargyl alcohol and the methylating agent (e.g., methyl iodide, dimethyl sulfate) are often present in the crude product mixture.

  • Elimination Products: Although less common with primary alkyl halides like methyl iodide, a competing E2 elimination reaction can lead to the formation of alkenes.[1][5]

  • Allene Isomers: Under basic conditions or at elevated temperatures, the propargyl group can isomerize to form allenic ethers.[6]

  • Dimerized Byproducts: Self-condensation of the propargyl alcohol or the product can lead to dimerized impurities.

  • Formaldehyde (B43269) Reaction Products: If the starting propargyl alcohol was produced from butynediol synthesis, it might contain formaldehyde impurities, which can form byproducts like dipropargyl formal.[7]

Q3: How can I effectively remove these byproducts from my final product?

A3: A combination of purification techniques is typically employed:

  • Extraction: An initial workup with water and an organic solvent (like diethyl ether or ethyl acetate) can remove water-soluble byproducts such as salts (e.g., sodium iodide) and any remaining base.[8]

  • Distillation: Fractional distillation is a highly effective method for separating the desired this compound (boiling point: 61-62 °C) from the higher-boiling propargyl alcohol (boiling point: ~114-115 °C) and other less volatile impurities.[9][10] Vacuum distillation can be used to prevent decomposition of the product at high temperatures.[7][11]

  • Column Chromatography: For high-purity applications, silica (B1680970) gel column chromatography can be used to separate the product from closely related impurities.[12]

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of Propargyl Alcohol: The base used may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the reactive alkoxide.[1] 2. Poor Nucleophilicity of the Alkoxide: The choice of solvent can significantly impact the reactivity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1] 3. Inactive Methylating Agent: The methyl iodide or dimethyl sulfate may have degraded over time.1. Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[4] 2. Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1] 3. Use a fresh or properly stored bottle of the methylating agent.
Significant Amount of Alkene Byproduct 1. High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway over the SN2 substitution.[1] 2. Sterically Hindered Base: A bulky base can preferentially act as a base rather than facilitating the formation of the nucleophile, promoting elimination.1. Lower the reaction temperature. The Williamson ether synthesis is often carried out at temperatures between 50-100 °C.[1] 2. Use a less sterically hindered base. For propargyl alcohol, sodium hydroxide (B78521) or sodium hydride are common choices.[3][4]
Presence of Allene Impurities in the Final Product Isomerization of the Propargyl Group: The triple bond of the propargyl group can isomerize to a more stable conjugated diene (allene) under basic or thermal conditions.[6]1. Maintain a controlled, lower reaction temperature. 2. Minimize the reaction time to what is necessary for completion. 3. Carefully neutralize the reaction mixture during workup to remove the base.
Difficulty in Separating Product from Starting Material Inefficient Purification: The chosen purification method may not be adequate for the separation.1. For distillation, ensure the fractionating column has sufficient theoretical plates for the separation. 2. If distillation is ineffective, consider using column chromatography with an appropriate solvent system.
Product Decomposes During Distillation High Temperature: this compound or residual impurities may be thermally unstable at atmospheric pressure boiling points.[7]1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7][11]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the Williamson ether synthesis.

Materials:

  • Propargyl alcohol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • Dimethyl sulfate or Methyl iodide

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in a suitable solvent (e.g., water or THF).[3][12]

  • Add the base (e.g., sodium hydroxide) portion-wise to the solution while maintaining a controlled temperature (e.g., 0 °C to room temperature).[3] If using sodium hydride, the solvent must be anhydrous (e.g., THF).[4]

  • Allow the mixture to stir for a specified time to ensure complete formation of the sodium propargoxide.

  • Methylation: Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture, again controlling the temperature as the reaction can be exothermic.[3]

  • After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 50-60 °C) and stirred for several hours to drive the reaction to completion.[3]

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly heat the flask.

  • Collect the fraction that distills at the boiling point of this compound (61-62 °C).[9][10]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Propargyl_Alcohol Propargyl Alcohol Alkoxide Sodium Propargoxide Propargyl_Alcohol->Alkoxide Deprotonation Base Base (e.g., NaOH, NaH) Base->Alkoxide Crude_Product Crude Methyl Propargyl Ether Alkoxide->Crude_Product SN2 Reaction Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Methylating_Agent->Crude_Product Workup Aqueous Workup (Extraction) Crude_Product->Workup Distillation Fractional Distillation Workup->Distillation Pure_Product Pure Methyl Propargyl Ether Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation Reactants Propargyl Alcohol + Methylating Agent Desired_Reaction SN2 Substitution Reactants->Desired_Reaction Side_Reaction1 E2 Elimination Reactants->Side_Reaction1 Product This compound Desired_Reaction->Product Side_Reaction2 Isomerization Product->Side_Reaction2 Byproduct1 Alkene Byproduct Side_Reaction1->Byproduct1 Byproduct2 Allene Ether Side_Reaction2->Byproduct2

Caption: Competing reaction pathways in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl Propargyl Ether and Ethyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl propargyl ether and ethyl propargyl ether, two key building blocks in organic synthesis. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways in pharmaceutical and materials science research. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key reaction pathways to aid in the rational selection of these reagents.

Executive Summary

This compound and ethyl propargyl ether are versatile reagents that participate in a variety of chemical transformations, including cyclization, isomerization, and alkylation reactions. The primary difference in their reactivity stems from the nature of the alkoxy group—methoxy versus ethoxy. Available data indicates that this compound exhibits a higher reactivity in certain cyclization reactions compared to its ethyl counterpart. This difference can be attributed to steric and electronic effects imparted by the respective alkyl groups.

Data Presentation: A Comparative Overview of Reactivity

Reaction TypeSubstrateCatalystRelative ReactivityReference
CyclizationThis compoundDinuclear xanthene-bridged bis(iminopyridine) di-nickel complexFaster[1]
CyclizationEthyl Propargyl EtherDinuclear xanthene-bridged bis(iminopyridine) di-nickel complexSlower[1]

Note: The table above is based on a specific documented reaction. Further experimental studies are required to establish a broader comparative dataset for other reaction types such as Nazarov cyclization, isomerization, and alkylation.

Key Reaction Classes and Mechanistic Insights

Methyl and ethyl propargyl ethers are known to undergo several key types of reactions, primarily involving the reactive alkyne functionality.

Cyclization Reactions

Propargyl ethers are valuable precursors for the synthesis of various cyclic compounds. One notable example is the Nazarov cyclization, an electrocyclic reaction that forms cyclopentenones from divinyl ketones. While direct comparative kinetic data for the Nazarov cyclization of methyl and ethyl propargyl ether is scarce, the general mechanism involves the formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure. The nature of the alkoxy group can influence the stability of the cationic intermediate and thus the rate of the reaction.

Logical Relationship: General Reactivity of Propargyl Ethers

General Reactivity Pathways of Propargyl Ethers Propargyl Ether Propargyl Ether Cyclization Cyclization Propargyl Ether->Cyclization Isomerization Isomerization Propargyl Ether->Isomerization Alkylation Alkylation Propargyl Ether->Alkylation

Caption: Overview of the main reaction pathways for propargyl ethers.

Isomerization Reactions

Propargyl ethers can undergo isomerization to form the corresponding allenyl ethers in the presence of a base. This transformation is a key step in various synthetic sequences. The rate of this isomerization is dependent on the strength of the base and the reaction conditions. The difference in the alkyl group (methyl vs. ethyl) is expected to have a minor, though potentially measurable, impact on the kinetics of this process.

Alkylation Reactions

The terminal alkyne proton of propargyl ethers is acidic and can be removed by a strong base to form a propargyl anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form substituted alkynes. The steric bulk of the ether's alkyl group could influence the rate of alkylation, with the less hindered this compound potentially reacting faster than the ethyl derivative.

Experimental Workflow: Comparative Reactivity Study

Workflow for Comparing Propargyl Ether Reactivity cluster_0 Reactant Preparation cluster_1 Reaction Setup This compound This compound Reaction Vessel 1 Reaction Vessel 1 This compound->Reaction Vessel 1 Ethyl Propargyl Ether Ethyl Propargyl Ether Reaction Vessel 2 Reaction Vessel 2 Ethyl Propargyl Ether->Reaction Vessel 2 Reaction Monitoring Reaction Monitoring Reaction Vessel 1->Reaction Monitoring Reaction Vessel 2->Reaction Monitoring Common Reagents Common Reagents Common Reagents->Reaction Vessel 1 Common Reagents->Reaction Vessel 2 Data Analysis Data Analysis Reaction Monitoring->Data Analysis

Caption: A generalized workflow for conducting a comparative reactivity study.

Experimental Protocols

To facilitate further research and direct comparison, the following general protocols are provided for key reactions. Researchers should optimize these conditions for their specific substrates and analytical methods.

Protocol 1: Comparative Nazarov Cyclization

Objective: To compare the rate of Nazarov cyclization of divinyl ketones derived from methyl and ethyl propargyl ether.

Materials:

  • Divinyl ketone substrate (derived from the respective propargyl ether)

  • Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard for kinetic analysis (e.g., durene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In two separate, oven-dried flasks under an inert atmosphere, dissolve the divinyl ketone derived from this compound (Flask A) and ethyl propargyl ether (Flask B) in the anhydrous solvent.

  • Add the internal standard to each flask.

  • Cool the solutions to the desired temperature (e.g., 0 °C).

  • To each flask, add the Lewis acid catalyst at the same time (t=0).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with the saturated sodium bicarbonate solution.

  • Extract the quenched aliquots with an organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Protocol 2: Comparative Base-Catalyzed Isomerization

Objective: To compare the rate of isomerization of this compound and ethyl propargyl ether to their corresponding allenes.

Materials:

  • This compound

  • Ethyl propargyl ether

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., dimethyl sulfoxide)

  • Internal standard for kinetic analysis

  • Standard laboratory glassware

Procedure:

  • Prepare two separate solutions of the base in the anhydrous solvent.

  • In two separate flasks, prepare solutions of this compound (Flask A) and ethyl propargyl ether (Flask B) with the internal standard in the anhydrous solvent.

  • At t=0, add the base solution to each of the propargyl ether solutions.

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them via GC or ¹H NMR spectroscopy to determine the ratio of propargyl ether to allenyl ether.

  • Plot the percentage of isomerization versus time for both ethers to compare their reaction rates.

Protocol 3: Comparative Alkylation Reaction

Objective: To compare the rate of alkylation of this compound and ethyl propargyl ether with an alkyl halide.

Materials:

  • This compound

  • Ethyl propargyl ether

  • Strong base (e.g., n-butyllithium)

  • Alkyl halide (e.g., iodomethane, iodoethane)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Internal standard for kinetic analysis

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In two separate, oven-dried flasks under an inert atmosphere, prepare solutions of this compound (Flask A) and ethyl propargyl ether (Flask B) with the internal standard in the anhydrous solvent.

  • Cool the solutions to a low temperature (e.g., -78 °C).

  • Add the strong base to each flask to deprotonate the terminal alkyne.

  • At t=0, add the alkyl halide to each flask.

  • Monitor the reaction by withdrawing aliquots at specific time points, quenching with a suitable reagent (e.g., water), and analyzing by GC or HPLC.

  • Determine the rate of consumption of the starting material to compare the alkylation rates.

Conclusion

References

A Comparative Guide to Validating Methyl Propargyl Ether Synthesis Yield: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of methyl propargyl ether synthesis yield. Experimental data and detailed protocols are presented to support the comparison and guide researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Accurate determination of its synthesis yield is crucial for process optimization and quality control. The Williamson ether synthesis is a widely employed method for its preparation. This guide explores the use of qNMR as a primary ratio method for yield determination and compares its performance with the more established chromatographic methods of GC-MS and HPLC.

Synthesis of this compound via Williamson Ether Synthesis

A common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of propargyl alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. The use of a phase transfer catalyst can enhance the reaction rate and yield. A typical reported yield for this type of synthesis is around 80%.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Propargyl alcohol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Tetrabutylammonium (B224687) bromide (TBAB) (Phase Transfer Catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propargyl alcohol and tetrabutylammonium bromide in dichloromethane.

  • Add a freshly prepared aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath and add dimethyl sulfate dropwise while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Yield Determination by Quantitative NMR (qNMR)

Quantitative NMR is a powerful analytical technique that allows for the determination of the absolute concentration or purity of a sample by comparing the integral of a specific analyte signal to the integral of a known amount of an internal standard.[2][3][4][5]

Experimental Protocol: qNMR for this compound Yield

1. Sample Preparation:

  • Accurately weigh a specific amount of the crude reaction mixture (containing this compound).

  • Select a suitable internal standard that has a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of the product or residual starting materials. For this compound, a suitable internal standard is 1,3,5-trimethoxybenzene (B48636) . It is a stable, non-volatile solid with a sharp singlet for its nine equivalent methoxy (B1213986) protons at around 6.1 ppm, which is well-separated from the signals of this compound (alkynyl-H at ~2.4 ppm, -CH₂- at ~4.1 ppm, and -OCH₃ at ~3.4 ppm).

  • Accurately weigh a precise amount of the chosen internal standard.

  • Dissolve both the crude product and the internal standard in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Yield Calculation:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Carefully integrate the well-resolved signal of the this compound (e.g., the singlet of the -OCH₃ group at ~3.4 ppm) and the signal of the internal standard (the singlet of the methoxy groups of 1,3,5-trimethoxybenzene at ~6.1 ppm).

  • Calculate the molar amount of the internal standard.

  • Use the following formula to calculate the moles of this compound:

    Where:

    • Integral_product is the integration value of the selected product signal.

    • N_product is the number of protons giving rise to the selected product signal (e.g., 3 for the -OCH₃ group).

    • Integral_IS is the integration value of the internal standard signal.

    • N_IS is the number of protons giving rise to the internal standard signal (e.g., 9 for the methoxy groups of 1,3,5-trimethoxybenzene).

    • Moles_IS is the known number of moles of the internal standard.

  • Calculate the percentage yield using the following formula:

Comparison with Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for separating and identifying volatile compounds. For quantitative analysis, a calibration curve is typically required.

Experimental Protocol: GC-MS for this compound Analysis

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Split/splitless injector at 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.

  • Quantification: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration. Analyze the crude reaction mixture and determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For compounds lacking a strong chromophore, like this compound, a refractive index (RI) detector or derivatization might be necessary.

Experimental Protocol: HPLC for this compound Analysis

  • Column: A normal-phase silica (B1680970) column or a reverse-phase C18 column.

  • Mobile Phase: For a normal-phase column, a mixture of hexane (B92381) and ethyl acetate. For a reverse-phase column, a mixture of acetonitrile (B52724) and water.

  • Detector: Refractive Index (RI) detector or a UV detector if a suitable chromophore-containing derivative is prepared.

  • Quantification: Similar to GC-MS, create a calibration curve using standard solutions of purified this compound.

Data Presentation: Comparison of Analytical Methods

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.Separation based on partitioning between a mobile and stationary phase, detected by various methods.
Quantification Absolute quantification using an internal standard. No calibration curve of the analyte is required.Requires a calibration curve with a purified standard of the analyte for accurate quantification.Requires a calibration curve with a purified standard of the analyte.
Sample Preparation Simple dissolution of the crude mixture and internal standard.Dilution of the sample in a suitable solvent.Dilution and filtration of the sample. Derivatization may be needed.
Analysis Time Relatively fast per sample once the instrument is set up.Can be fast, especially with modern instruments and optimized methods.Can be slower depending on the separation required.
Selectivity High, based on unique chemical shifts of protons.High, based on both retention time and mass spectrum.Dependent on column and detector choice.
Sensitivity Generally lower than chromatographic methods.High, especially with selected ion monitoring (SIM).Varies with the detector used; can be very high.
Accuracy & Precision High accuracy and precision when performed correctly.High precision; accuracy depends on the quality of the calibration curve.High precision; accuracy depends on the quality of the calibration curve.
Cost (Instrument) High initial investment.Moderate to high initial investment.Moderate initial investment.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_qnmr qNMR Analysis Reactants Propargyl Alcohol + Methylating Agent Reaction Williamson Ether Synthesis (Base, Phase Transfer Catalyst) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Sample_Prep Weigh Crude Product & Internal Standard Crude_Product->Sample_Prep Aliquot for Analysis Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve NMR_Acquisition Acquire 1H NMR Spectrum Dissolve->NMR_Acquisition Data_Processing Process Spectrum & Integrate Signals NMR_Acquisition->Data_Processing Calculation Calculate Moles & Yield Data_Processing->Calculation

Caption: Experimental workflow for the synthesis and qNMR-based yield validation of this compound.

logical_comparison cluster_attributes Comparison Attributes qNMR Quantitative NMR (qNMR) Quantification Absolute vs. Relative Quantification qNMR->Quantification Absolute Calibration Calibration Curve Requirement qNMR->Calibration Not Required Sensitivity Sensitivity qNMR->Sensitivity Lower Selectivity Selectivity qNMR->Selectivity High Cost Instrument Cost qNMR->Cost High GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->Quantification Relative (typically) GCMS->Calibration Required GCMS->Sensitivity Higher GCMS->Selectivity Very High GCMS->Cost Moderate-High HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Quantification Relative (typically) HPLC->Calibration Required HPLC->Sensitivity Variable HPLC->Selectivity High HPLC->Cost Moderate

Caption: Logical comparison of qNMR, GC-MS, and HPLC for quantitative analysis.

Conclusion

The validation of this compound synthesis yield can be reliably performed using qNMR, GC-MS, and HPLC.

  • GC-MS offers excellent sensitivity and selectivity, making it ideal for identifying and quantifying volatile impurities alongside the main product. However, it relies on the availability of a pure standard for accurate quantification.

  • HPLC is a versatile technique suitable for a wide range of compounds, but for a small, non-chromophoric molecule like this compound, it may require a less common detector (e.g., RI) or derivatization, potentially adding complexity to the analysis.

For researchers requiring high accuracy and a direct measure of the molar quantity of the product in a crude reaction mixture, qNMR is the superior choice . For routine analysis where high throughput and sensitivity to volatile impurities are critical, and a pure standard is available, GC-MS is a highly effective alternative . The choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of the research or development process.

References

A Comparative Spectroscopic Analysis of Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a comparative analysis of the spectroscopic characteristics of methyl, ethyl, and benzyl (B1604629) propargyl ethers, supported by experimental data and protocols.

Propargyl ethers are a class of organic compounds characterized by a propargyl group (a three-carbon chain with a carbon-carbon triple bond) attached to an oxygen atom, which is in turn bonded to another organic substituent. These compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. This guide provides a comparative overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for three common propargyl ethers: methyl propargyl ether, ethyl propargyl ether, and benzyl propargyl ether.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl, ethyl, and benzyl propargyl ethers. This data has been compiled from various sources and represents typical values observed in spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundStructureδ (ppm) - O-CH₂ -C≡CHδ (ppm) - O-CH₂-C≡CH δ (ppm) - Other Protons
This compound CH₃-O-CH₂-C≡CH~4.1 (d)~2.4 (t)~3.4 (s, 3H, -OCH₃)
Ethyl Propargyl Ether CH₃CH₂-O-CH₂-C≡CH~4.1 (d)~2.4 (t)~3.6 (q, 2H, -OCH₂ CH₃), ~1.2 (t, 3H, -OCH₂CH₃ )
Benzyl Propargyl Ether C₆H₅CH₂-O-CH₂-C≡CH~4.2 (d)~2.4 (t)~7.3 (m, 5H, Ar-H), ~4.7 (s, 2H, -OCH₂ Ph)

d = doublet, t = triplet, q = quartet, s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundStructureδ (ppm) - O-CH₂ -C≡CHδ (ppm) - O-CH₂-C≡CH δ (ppm) - O-CH₂-C≡CH δ (ppm) - Other Carbons
This compound CH₃-O-CH₂-C≡CH~58~80~75~58 (-OCH₃)
Ethyl Propargyl Ether CH₃CH₂-O-CH₂-C≡CH~58~80~75~66 (-OCH₂ CH₃), ~15 (-OCH₂CH₃ )
Benzyl Propargyl Ether C₆H₅CH₂-O-CH₂-C≡CH~58~80~75~72 (-OCH₂ Ph), ~128-138 (Ar-C)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ≡C-H stretch: ~3300 (strong, sharp), C≡C stretch: ~2120 (weak), C-O-C stretch: ~1100 (strong)
Ethyl Propargyl Ether ≡C-H stretch: ~3300 (strong, sharp)[1], C≡C stretch: ~2120 (weak), C-O-C stretch: ~1100 (strong)[1]
Benzyl Propargyl Ether ≡C-H stretch: ~3300 (strong, sharp), C≡C stretch: ~2120 (weak), C-O-C stretch: ~1100 (strong), Ar-H stretch: ~3030, Ar C=C stretch: ~1600, 1500
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound 70.0970 (M⁺), 69, 55, 41, 39
Ethyl Propargyl Ether 84.1284 (M⁺), 69, 55, 41, 39, 29
Benzyl Propargyl Ether 146.19146 (M⁺), 107, 91 (tropylium ion - base peak), 77, 65, 39

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid propargyl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the propargyl ether in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[2]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).[3]

  • For ¹H NMR, typical spectral parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.[3]

  • Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Place a small drop of the liquid propargyl ether directly onto the ATR crystal.[4][5]

  • Ensure the crystal surface is clean before applying the sample.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.[4][5]

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Introduce the volatile propargyl ether into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.[1]

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of different propargyl ethers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Propargyl Ethers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Synthesis Synthesis of Propargyl Ethers (Methyl, Ethyl, Benzyl) Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Collection Data Collection (Spectra Acquisition) NMR->Data_Collection IR->Data_Collection MS->Data_Collection Data_Analysis Spectral Interpretation (Peak Assignment) Data_Collection->Data_Analysis Comparison Comparative Analysis (Tabulation of Data) Data_Analysis->Comparison Conclusion Conclusion: Spectroscopic Fingerprints Comparison->Conclusion

Caption: A flowchart illustrating the process for the synthesis, purification, spectroscopic analysis, and comparative data evaluation of different propargyl ethers.

References

A Comparative Guide to Chromatographic Analysis for Assessing the Purity of Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of chromatographic and spectroscopic methods for assessing the purity of methyl propargyl ether (3-methoxy-1-propyne), a versatile building block in organic synthesis. This guide offers detailed experimental protocols, data presentation in tabular format, and a workflow visualization to aid in selecting the most appropriate analytical technique.

Primary Method: Gas Chromatography (GC)

Gas chromatography is the industry-standard and most effective method for determining the purity of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main component from potential impurities.

Common Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Based on its common synthesis route—typically the Williamson ether synthesis from propargyl alcohol and a methylating agent like dimethyl sulfate—the following impurities may be present:

  • Propargyl alcohol: Unreacted starting material.

  • Dimethyl sulfate/Methanol: Residual methylating agent or its hydrolysis product.

  • Dipropargyl ether: A potential byproduct from the reaction of propargyl alcohol with another propargyl halide.

  • Isomers: Allenic isomers may form through rearrangement.

  • Dimerization products: Side reactions of the propargyl group can lead to dimers.

Data Presentation: GC-FID Analysis

A typical Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of a this compound sample might yield the following results, which are readily quantifiable.

CompoundRetention Time (min)Area (%)Purity/Impurity Level
This compound 4.25 99.50 High Purity
Propargyl Alcohol5.100.35Minor Impurity
Dipropargyl Ether7.820.15Trace Impurity

Comparison of Analytical Methods

While GC is the preferred method, other techniques can provide complementary information or may be considered under specific circumstances.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC-FID) Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase.High resolution and sensitivity for volatile compounds.[1] Excellent for quantitative analysis.[2] Established and robust method.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (¹H qNMR) Provides structural information and quantitative data based on the nuclear spin properties of atoms in a magnetic field.Absolute quantification without the need for specific impurity standards. Provides structural confirmation of the main component and impurities.Lower sensitivity compared to GC. Requires a high-field NMR spectrometer. Spectral overlap can complicate quantification in complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast and non-destructive.[3] Good for detecting specific functional group impurities (e.g., -OH from propargyl alcohol).Not inherently quantitative without calibration. Less effective for distinguishing between compounds with similar functional groups.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their interaction with a stationary phase.Suitable for non-volatile or thermally labile compounds.Generally less suitable for highly volatile and low polarity compounds like this compound. May require derivatization.[4][5]

Experimental Protocols

Detailed Protocol for GC-FID Analysis

This protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar column such as a TG-1MS or TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[6]

  • Carrier gas: Helium or Nitrogen, high purity.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the prepared sample into the GC.

  • Record the chromatogram and integrate the peaks.

  • Calculate the area percentage of each peak to determine the purity of this compound and the relative amounts of impurities.

Summary Protocol for ¹H qNMR Analysis
  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the this compound and the internal standard. Compare the integral values, corrected for the number of protons, to calculate the absolute purity of the sample.

Summary Protocol for FTIR Analysis
  • Sample Preparation: Place a drop of the neat liquid this compound sample on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Examine the spectrum for the characteristic C-O-C stretching of the ether (around 1100 cm⁻¹), the C≡C-H stretching (around 3300 cm⁻¹), and the absence of a broad O-H stretching band (around 3300-3600 cm⁻¹) which would indicate the presence of propargyl alcohol impurity.

Workflow for Chromatographic Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using the primary chromatographic method.

chromatographic_workflow cluster_sample Sample Handling cluster_analysis GC-FID Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity Determination Calculation->Purity

Workflow for GC-FID purity analysis.

References

A Comparative Study of Protecting Groups: Methyl Propargyl Ether vs. Other Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving target molecules with high fidelity and yield. Ether protecting groups are a cornerstone of this chemical toolkit, prized for their general stability and diverse cleavage methods. This guide provides a comprehensive comparative analysis of the methyl propargyl ether protecting group against other commonly employed ether-based protecting groups: methoxymethyl (MOM), benzyloxymethyl (BOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyldimethylsilyl (TBS) ethers. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction to Ether Protecting Groups

Ethers are a popular choice for protecting hydroxyl groups due to their general inertness to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as basic and organometallic reagents. The selection of a specific ether protecting group is dictated by its stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.

This compound is an emerging protecting group that offers unique reactivity due to the presence of the terminal alkyne. This functionality allows for deprotection under specific conditions that are orthogonal to many other protecting groups. Furthermore, its small size can be advantageous in sterically hindered environments.

Comparative Data on Ether Protecting Groups

The following tables summarize the key characteristics, protection and deprotection conditions, and stability profiles of this compound and other common ether protecting groups.

Table 1: General Characteristics and Applications
Protecting GroupStructureKey AdvantagesCommon Applications
This compound R-O-CH₂-C≡CHSmall size, unique deprotection methods (metal-catalyzed), orthogonal to many acid/base labile groups.Carbohydrate chemistry, natural product synthesis where mild and specific deprotection is required.
MOM Ether R-O-CH₂-O-CH₃Stable to basic and nucleophilic conditions, well-established protocols.General alcohol protection in a wide range of syntheses.
BOM Ether R-O-CH₂-O-BnCan be cleaved under reductive conditions, orthogonal to acid- and base-labile groups.Useful when acidic or basic conditions need to be avoided for deprotection.
SEM Ether R-O-CH₂-O-CH₂CH₂Si(CH₃)₃Stable to a wide range of conditions, can be cleaved with fluoride (B91410) or acids.Protection of alcohols where fluoride-mediated deprotection is desired for orthogonality.
TBS Ether R-O-Si(CH₃)₂(t-Bu)High stability, tunable reactivity with other silyl (B83357) ethers, cleaved with fluoride or acid.Very common for alcohol protection, especially in complex molecule synthesis due to its robustness.
Table 2: Comparison of Protection and Deprotection Conditions
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
This compound Propargyl bromide, NaH, THF, 0 °C to rt85-951. KOtBu, DMSO; 2. OsO₄, NMO, THF/H₂OPdCl₂(PPh₃)₂, Et₃N, DMF/H₂O, 80 °CTi(OiPr)₄, TMSCl, Mg, THF80-9085-95[1]80-90[2]
MOM Ether MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt90-98[3]HCl, MeOH, reflux85-95[4]
BOM Ether BOMCl, DIPEA, CH₂Cl₂, 0 °C to rt85-95H₂, Pd/C, EtOAc or MeOH, rt90-99
SEM Ether SEMCl, DIPEA, CH₂Cl₂, 0 °C to rt90-98TBAF, THF, rtMgBr₂, Et₂O, rt85-95[5]70-90[6]
TBS Ether TBSCl, Imidazole (B134444), DMF, rt to 50 °C95-100[7]TBAF, THF, rtAcOH, THF/H₂O, rt90-98[7]85-95
Table 3: Comparative Stability Profile
Protecting GroupStrong Acid (e.g., HCl)Strong Base (e.g., NaOH)Oxidizing Agents (e.g., PCC, O₃)Reducing Agents (e.g., LiAlH₄, H₂/Pd)Organometallics (e.g., R-Li, R-MgBr)Fluoride (e.g., TBAF)
This compound Generally StableStableStableStable (cleaved by some low-valent metals)StableStable
MOM Ether Labile[8]Stable[9]Stable[9]Stable[9]Stable[9]Stable
BOM Ether StableStableStableLabile (H₂/Pd)StableStable
SEM Ether Labile (stronger acid needed than for MOM)[5]StableStableStableStableLabile[5]
TBS Ether Labile[7]StableStableStableStableLabile[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic primary alcohol (R-OH) are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Protection of an Alcohol as a this compound

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Propargyl bromide (80% in toluene, 1.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Deprotection of a this compound via Isomerization-Oxidation

Materials:

  • Propargyl ether (1.0 equiv)

  • Potassium tert-butoxide (KOtBu, catalytic)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Osmium tetroxide (OsO₄, catalytic)

  • N-Methylmorpholine N-oxide (NMO, 2.0 equiv)

  • Tetrahydrofuran (THF) and water

Procedure:

  • Isomerization: To a solution of the propargyl ether in anhydrous DMSO, add a catalytic amount of KOtBu. Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC), indicating formation of the corresponding allene (B1206475) and/or conjugated alkyne.

  • Oxidative Cleavage: Dilute the reaction mixture with THF/water (10:1). Add NMO, followed by a catalytic amount of OsO₄.

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Protection of an Alcohol as a MOM Ether

Materials:

  • Primary alcohol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Methoxymethyl chloride (MOMCl, 1.5 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DIPEA.

  • Slowly add MOMCl to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[9]

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of a MOM Ether with Acid

Materials:

Procedure:

  • Dissolve the MOM ether in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the reaction at room temperature or gently reflux until the starting material is consumed (monitoring by TLC).[4]

  • Neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: Protection of an Alcohol as a TBS Ether

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DMF, add imidazole and TBSCl.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.[7]

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Deprotection of a TBS Ether with Fluoride

Materials:

  • TBS ether (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS ether in anhydrous THF.

  • Add the TBAF solution and stir at room temperature until the starting material is consumed (monitoring by TLC).[7]

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Orthogonality

The concept of orthogonal protection is crucial in complex synthesis. The following diagram illustrates a scenario where different ether protecting groups can be selectively removed in the presence of others.

Orthogonal_Deprotection A Multi-protected Alcohol (R-OTBS, R'-OMOM, R''-OPropargyl) B Deprotected Alcohol 1 (R-OH, R'-OMOM, R''-OPropargyl) A->B  TBAF, THF   C Deprotected Alcohol 2 (R-OTBS, R'-OH, R''-OPropargyl) A->C  HCl, MeOH   D Deprotected Alcohol 3 (R-OTBS, R'-OMOM, R''-OH) A->D  Pd(0) or Ti(0)  

Caption: Orthogonal deprotection of TBS, MOM, and propargyl ethers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of protecting group chemistry and a typical experimental workflow.

Protecting_Group_Logic cluster_0 Protection Phase cluster_1 Transformation Phase cluster_2 Deprotection Phase A Substrate with -OH group B Protection (e.g., Propargyl Bromide, Base) A->B Step 1 C Protected Substrate (R-O-Propargyl) B->C D Reaction on another functional group C->D E Deprotection (e.g., Pd(0)) D->E Step 'n' F Final Product with -OH group restored E->F

Caption: General logic of a synthesis involving a protecting group.

Experimental_Workflow Start Start Setup Reaction Setup (Solvent, Reagents) Start->Setup Reaction Reaction (Stirring, Heating) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a protection or deprotection step.

Conclusion

The choice of an ether protecting group is a critical decision in the design of a synthetic route. While established protecting groups like MOM and TBS ethers offer reliability and a wealth of literature support, the this compound presents a valuable alternative with a unique set of deprotection conditions that can enhance the orthogonality of a protection strategy. Its small size may also be beneficial in sterically demanding situations. By understanding the comparative stability and reactivity of these different ether protecting groups, researchers can devise more efficient and robust synthetic pathways for the preparation of complex molecules.

References

Performance Evaluation of a Propargyl Ether-Functionalized Polymer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-performance polymers, materials derived from monomers featuring propargyl ether groups are demonstrating significant potential, particularly in applications demanding high thermal stability and robust mechanical properties. This guide provides a detailed performance evaluation of a notable example: a propargyl ether-functionalized poly(m-phenylene) (PE-PMP). Its properties are objectively compared with two widely used commercial alternatives, a bisphenol A-based epoxy resin and a novolac-type epoxy resin, supported by experimental data from peer-reviewed literature.

This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced polymer systems for demanding applications.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the cured PE-PMP in comparison to the commercial epoxy and novolac resins. The data highlights the superior thermal and mechanical characteristics of the propargyl ether-based polymer.

PropertyPropargyl Ether-Functionalized Poly(m-phenylene) (Cured PE-PMP)Commercial Epoxy Resin (DER331 type)Commercial Novolac Resin (DEN431 type)
Thermal Properties
Glass Transition Temperature (Tg)~330 °C[1][2]Data not availableData not available
5% Weight Loss Temperature (Td5)471 °C (in N2)[1][2], 451 °C (in air)[2]Data not availableData not available
Char Yield at 1000 °C (in N2)67%[1][2]Data not availableData not available
Coefficient of Thermal Expansion (CTE)30.6 ppm/°C (30-300 °C)[1][2]Typically higher than PE-PMPTypically higher than PE-PMP
Mechanical Properties
Storage Modulus at 300 °C> 4.0 GPa[1]Significantly lowerSignificantly lower
Young's Modulus9.44 GPa[1]Data not availableData not available
Hardness1.22 GPa[1]Data not availableData not available
Dielectric Properties
Dielectric Constant (2-30 MHz)2.93[1]Data not availableData not available

Experimental Protocols

The data presented in this guide is derived from standard polymer characterization techniques. Below are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition characteristics of the cured polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the cured polymer (typically 5-10 mg) is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate, for instance, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The 5% weight loss temperature (Td5) is determined as the temperature at which the polymer has lost 5% of its initial weight. The char yield is the percentage of the initial weight remaining at the end of the experiment (e.g., at 1000 °C).

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and curing behavior of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve. For uncured resins, exothermic peaks indicate curing reactions.

Dynamic Mechanical Analysis (DMA)
  • Objective: To measure the viscoelastic properties of the cured polymer, such as the storage modulus.

  • Instrumentation: A dynamic mechanical analyzer.

  • Procedure:

    • A rectangular sample of the cured polymer with precise dimensions is prepared.

    • The sample is mounted in the DMA clamps (e.g., in a three-point bending or tensile mode).

    • A sinusoidal stress is applied to the sample, and the resulting strain is measured as a function of temperature.

    • The storage modulus (E'), representing the elastic response, is calculated from the stress-strain relationship.

Visualizing the Synthesis and Curing Pathway

The following diagram illustrates the synthetic route and subsequent thermal curing process for the propargyl ether-functionalized poly(m-phenylene).

Synthesis_and_Curing cluster_synthesis Synthesis cluster_curing Thermal Curing Monomer1 Substituted m-Bromophenol Polymerization Suzuki Coupling Polymerization Monomer1->Polymerization Monomer2 Dibromo-m-xylene Monomer2->Polymerization Catalyst Ni(COD)2 / Ligand Catalyst->Polymerization Precursor_Polymer Poly(m-phenylene) with -OH groups Polymerization->Precursor_Polymer Propargylation Propargylation (Propargyl Bromide, Base) Precursor_Polymer->Propargylation PE_PMP Propargyl Ether- Functionalized Poly(m-phenylene) (PE-PMP) Propargylation->PE_PMP Crosslinking Thermal Crosslinking PE_PMP->Crosslinking Heating Heating (e.g., up to 320 °C) Heating->Crosslinking Cured_Polymer Cured PE-PMP Network Crosslinking->Cured_Polymer

Synthesis and thermal curing of PE-PMP.

References

Comparative Kinetic Analysis of Methyl Propargyl Ether in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cycloaddition Reactivity of Methyl Propargyl Ether

This compound is a versatile building block in organic synthesis, valued for its dual functionality of an ether and a terminal alkyne. This guide provides a comparative analysis of its performance in cycloaddition reactions, a cornerstone of heterocyclic chemistry and material science. By examining available kinetic data, this document aims to inform researchers on the reactivity of this compound relative to other alkynes, aiding in the strategic design of synthetic routes and the development of novel molecular entities.

Performance in 1,3-Dipolar Cycloadditions: A Regioselectivity Focus

While comprehensive comparative kinetic data remains scarce in publicly accessible literature, studies on the 1,3-dipolar cycloaddition of this compound with diazodiones offer valuable insights into its reactivity and regioselectivity. In a notable study, the reaction of a rhodium-catalyzed diazodione with this compound was compared to its reaction with methyl propiolate.

Table 1: Regioselectivity in the 1,3-Dipolar Cycloaddition of a Diazodione with Alkynes

DipolarophileMajor RegioisomerMinor Regioisomer(s)
This compound Single regioisomer formedNot observed
Methyl Propiolate Major isomer and one other regioisomer formedYes

This comparison highlights a key advantage of this compound: its high regioselectivity in this specific 1,3-dipolar cycloaddition, affording a single product. In contrast, methyl propiolate, a commonly used alkyne, yields a mixture of regioisomers. This difference is attributed to the interplay of frontier molecular orbitals (HOMO and LUMO) of the interacting dipole and dipolarophile. The specific electronic properties of the methoxymethyl group in this compound direct the cycloaddition to a single, predictable outcome.

Experimental Protocols: A General Framework for Kinetic Analysis

The following outlines a general experimental protocol for conducting kinetic studies of cycloaddition reactions involving this compound and other alkynes. This methodology can be adapted to specific reaction conditions and analytical techniques.

Objective: To determine the reaction rate constants and activation parameters for the cycloaddition of an azide (B81097) with this compound and a comparative alkyne (e.g., phenylacetylene).

Materials:

  • Azide reactant (e.g., benzyl (B1604629) azide)

  • This compound

  • Comparative alkyne (e.g., phenylacetylene)

  • Anhydrous solvent (e.g., toluene, THF)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer or reaction block with in-situ monitoring probe (e.g., IR)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the azide, this compound, the comparative alkyne, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately determined.

  • Reaction Setup: In a typical experiment, a solution of the azide and the internal standard is placed in an NMR tube and equilibrated to the desired temperature in the NMR probe.

  • Initiation of Reaction: The reaction is initiated by adding a pre-thermostated solution of the alkyne (either this compound or the comparative alkyne) to the NMR tube. The time of addition is recorded as t=0.

  • Data Acquisition (NMR Spectroscopy):

    • Immediately following the addition of the alkyne, acquire a series of ¹H NMR spectra at regular time intervals.

    • The disappearance of reactant peaks (e.g., the methylene (B1212753) protons of benzyl azide) and the appearance of product peaks are monitored.

    • The integration of the reactant peaks relative to the constant integral of the internal standard is used to determine the concentration of the reactant at each time point.

  • Data Acquisition (In-situ IR Spectroscopy):

    • If using an in-situ IR probe, the probe is immersed in the reaction mixture.

    • The reaction is initiated, and IR spectra are recorded continuously.

    • The change in absorbance of a characteristic vibrational band of a reactant or product is monitored over time to determine concentration changes.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • From this data, determine the initial reaction rate.

    • To determine the reaction order, perform experiments with varying initial concentrations of the reactants.

    • The rate constant (k) can be calculated from the rate law.

    • By conducting the experiments at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be determined using the Arrhenius and Eyring equations.

Visualizing the Workflow and Comparative Logic

To better illustrate the process, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical framework for comparing the reactivity of different alkynes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Azide, Alkynes, Std.) thermo Thermostat Reactants prep_stock->thermo prep_nmr Prepare NMR Tubes prep_nmr->thermo initiate Initiate Reaction (t=0) thermo->initiate monitor Monitor via NMR/IR initiate->monitor concentration Determine Concentration vs. Time monitor->concentration rate_law Determine Rate Law & Rate Constant (k) concentration->rate_law activation Determine Activation Parameters rate_law->activation

Figure 1: Experimental workflow for kinetic analysis.

logical_comparison cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_kinetics Kinetic Parameters cluster_comparison Comparison azide Common Azide conditions Identical Conditions (Solvent, Temp., Conc.) azide->conditions mpe This compound mpe->conditions alkyne_x Alternative Alkyne (e.g., Phenylacetylene) alkyne_x->conditions rate_mpe Rate Constant (k_MPE) conditions->rate_mpe rate_alkyne_x Rate Constant (k_AlkyneX) conditions->rate_alkyne_x comparison Compare k_MPE vs. k_AlkyneX rate_mpe->comparison rate_alkyne_x->comparison

Figure 2: Logical framework for comparing alkyne reactivity.

Conclusion

This compound demonstrates favorable reactivity and, in certain cases, superior regioselectivity in cycloaddition reactions when compared to other alkynes like methyl propiolate. While a comprehensive quantitative comparison of its reaction kinetics across a wide range of cycloadditions is an area ripe for further investigation, the existing data suggests its utility as a valuable synthon. The provided experimental framework offers a robust starting point for researchers to conduct their own comparative kinetic studies, enabling a deeper understanding of the subtle electronic and steric factors that govern the reactivity of this and other functionalized alkynes. Such studies are crucial for the rational design of efficient and selective synthetic methodologies in drug discovery and materials science.

Stability Under Pressure: A Comparative Guide to Methyl Propargyl Ether and Its Alternatives in Catalytic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. Methyl propargyl ether, a versatile building block, is frequently employed in organic synthesis. However, its stability under various catalytic conditions can be a critical factor influencing reaction outcomes. This guide provides an objective comparison of the stability of this compound with common alternatives—propargyl alcohol and silyl-protected propargyl alcohols—under acidic, basic, and metal-catalyzed conditions, supported by experimental data and detailed protocols.

Comparative Stability Overview

The stability of this compound and its alternatives is highly dependent on the specific catalytic environment. The following tables summarize their behavior under acidic, basic, and metal-catalyzed conditions based on available literature.

Table 1: Stability under Acidic Catalytic Conditions

CompoundCatalyst/ConditionsObserved OutcomeRelative Stability
This compound Strong acids (e.g., HCl, H₂SO₄)Isomerization to 1,3-dienes, potential for hydrolysis to propargyl alcohol and methanol.[1]Moderate
Propargyl Alcohol Strong acidsIsomerization to acrolein and other byproducts.[2]Low to Moderate
TBDMS-Propargyl Ether 1% HCl in THFRapid hydrolysis (half-life < 1 minute for primary alcohols).[3]Very Low
TBDPS-Propargyl Ether Stronger acids (e.g., 40% TFA in DCM)More stable than TBDMS ethers, but cleavage can occur over time.[3][4]High

Table 2: Stability under Basic Catalytic Conditions

CompoundCatalyst/ConditionsObserved OutcomeRelative Stability
This compound Strong bases (e.g., NaOH)Can undergo hydrolysis to propargyl alcohol and methanol.[1]Moderate
Propargyl Alcohol Strong bases (e.g., KOH)Can undergo exothermic decomposition, posing a thermal hazard.[5]Low (Hazardous)
TBDMS-Propargyl Ether Basic conditionsGenerally stable.[3]High
TBDPS-Propargyl Ether Basic conditionsGenerally stable.[4]High

Table 3: Stability under Metal-Catalyzed Conditions

CompoundCatalyst/ConditionsObserved OutcomeRelative Stability
This compound Gold(I) catalystsCan undergo cycloisomerization and other rearrangements.[6]Reactive
This compound Palladium catalystsCan participate in cross-coupling reactions. Stability is context-dependent.[7][8]Reactive
This compound Ruthenium catalystsCan participate in various catalytic transformations.[9][10][11]Reactive
Propargyl Alcohol Ruthenium catalystsUndergoes various cascade conversions.[12]Reactive
Propargyl Alcohol Gold(I)/(III) catalystsCan undergo nucleophilic substitution and hydroarylation.[13]Reactive
Silyl-Protected Propargyl Ethers Various transition metalsGenerally stable, with reactivity centered at the alkyne. The silyl (B83357) group is typically a spectator.High

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for assessing stability and conducting reactions with propargyl compounds.

General Protocol for Monitoring Stability by GC-MS

This protocol can be adapted to assess the stability of this compound or its alternatives under specific catalytic conditions.

Materials:

  • Substrate (e.g., this compound)

  • Catalyst (acidic, basic, or metal-based)

  • Anhydrous solvent (e.g., THF, DCM, or as required by the reaction)

  • Internal standard (e.g., dodecane)

  • Quenching agent (e.g., saturated NaHCO₃ for acid-catalyzed reactions, saturated NH₄Cl for base-catalyzed reactions)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • GC-MS vials

Procedure:

  • To a stirred solution of the substrate (1.0 mmol) and the internal standard (0.5 mmol) in the chosen anhydrous solvent (10 mL) at the desired temperature, add the catalyst (e.g., 0.1 mmol).

  • Monitor the reaction by taking aliquots (0.1 mL) at regular time intervals.

  • Immediately quench each aliquot by adding it to a vial containing the appropriate quenching agent (1 mL).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether, 2 x 1 mL).

  • Dry the combined organic extracts over the drying agent, filter, and analyze by GC-MS.

  • Quantify the disappearance of the starting material relative to the internal standard to determine the rate of decomposition or conversion.

Instrumentation (Example):

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: ZB-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 240°C.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.[14][15]

Protocol for Acid-Catalyzed Isomerization of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in anhydrous diethyl ether (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (isomerized dienes).

Protocol for Base-Mediated Deprotonation of Propargyl Alcohol

Caution: Reactions of propargyl alcohol with strong bases can be highly exothermic and potentially explosive.[5] This should be performed with extreme care, under an inert atmosphere, and with appropriate safety measures in place.

Materials:

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of NaH (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of propargyl alcohol (1.0 equiv) in anhydrous THF dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • The resulting sodium propargyl alkoxide solution can then be used in subsequent reactions.

Protocol for Gold-Catalyzed Reaction of a Propargyl Substrate

This protocol is representative of the types of transformations that propargyl ethers and related compounds can undergo in the presence of gold catalysts.[2][6][13][16]

Materials:

  • Propargyl substrate (e.g., a propargyl ester or ether, 1.0 equiv)

  • Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 1-5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the propargyl substrate and the gold(I) catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cyclized or rearranged product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for stability assessment.

Acid_Catalyzed_Isomerization MPE This compound Protonated_Ether Protonated Ether Intermediate MPE->Protonated_Ether H⁺ Allenic_Carbocation Allenic Carbocation Protonated_Ether->Allenic_Carbocation Loss of H₂O (from solvent) or rearrangement Dienes 1,3-Dienes Allenic_Carbocation->Dienes Deprotonation

Acid-catalyzed isomerization of this compound.

Base_Catalyzed_Deprotonation cluster_reactants Reactants cluster_products Products Propargyl_Alcohol Propargyl Alcohol Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide H2 H₂ gas Alkoxide->H2 byproduct

Base-catalyzed deprotonation of propargyl alcohol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Stability Test cluster_analysis Analysis Reactants Prepare Reactant Solution (Substrate + Internal Standard) Mix Combine Reactants and Catalyst at T°C Reactants->Mix Catalyst Prepare Catalyst Solution Catalyst->Mix Sampling Take Aliquots at Time Intervals Mix->Sampling Quench Quench Reaction Sampling->Quench Extraction Extract with Organic Solvent Quench->Extraction GCMS Analyze by GC-MS Extraction->GCMS Data Quantify and Plot Data GCMS->Data

General workflow for assessing compound stability.

Conclusion

The stability of this compound and its alternatives is highly contingent on the catalytic conditions employed. This compound exhibits moderate stability under both acidic and basic conditions, though it is susceptible to isomerization and hydrolysis, respectively. Propargyl alcohol is reactive under both acidic and basic conditions, with a notable thermal hazard when combined with strong bases. Silyl ethers offer a significant advantage in terms of stability, particularly under basic conditions. The choice of silyl protecting group (e.g., TBDMS vs. TBDPS) allows for fine-tuning of stability under acidic conditions. Under metal-catalyzed conditions, all of these compounds can be considered reactive substrates rather than stable entities. This guide provides a foundational understanding to aid researchers in selecting the most appropriate propargyl-containing compound for their specific synthetic needs, thereby optimizing reaction outcomes and ensuring laboratory safety.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Methyl Propargyl Ether Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of volatile organic compounds (VOCs) like methyl propargyl ether is paramount. This guide provides an objective comparison of two prevalent analytical techniques for its detection: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). This comparison is supported by experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable method for your specific research needs.

Data Presentation: A Quantitative Comparison

The performance of HS-GC-FID and HS-GC-MS for the analysis of volatile ethers and similar organic compounds is summarized below. While specific data for this compound is not extensively published, the following table provides a comparative overview based on the analysis of analogous volatile compounds.[1][2][3]

Performance ParameterHeadspace GC-FIDHeadspace GC-MSKey Considerations
Linearity (R²) > 0.99> 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.1 - 5 mg/L0.05 - 1 µg/LGC-MS offers significantly lower detection limits, making it ideal for trace analysis.[1][4]
Limit of Quantification (LOQ) 0.5 - 20 mg/L0.1 - 5 µg/LThe superior sensitivity of GC-MS allows for the quantification of much smaller analyte amounts.[1]
Accuracy (% Recovery) 85 - 115%90 - 110%Both methods provide high accuracy when properly calibrated.
Precision (% RSD) < 15%< 10%GC-MS generally offers slightly better precision due to its higher selectivity.
Selectivity GoodExcellentGC-MS provides structural information, allowing for definitive peak identification and resolution of co-eluting compounds.[4]
Cost LowerHigherThe initial investment and operational costs for GC-MS systems are considerably higher.[5]
Robustness HighModerateGC-FID is often considered more robust for routine quality control applications.

Experimental Protocols

Below are detailed methodologies for the detection of a volatile ether like this compound using both HS-GC-FID and HS-GC-MS. These protocols are generalized and should be optimized for your specific instrumentation and sample matrix.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is well-suited for the routine quantification of known volatile organic compounds.

1. Sample Preparation:

  • Accurately weigh 1 gram of the sample into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) if the sample is solid or viscous.[6]

  • Add an appropriate internal standard (e.g., n-propanol) to a final concentration of 100 µg/mL.[6]

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Headspace Autosampler Parameters:

  • Incubation Temperature: 80°C

  • Incubation Time: 30 minutes

  • Syringe Temperature: 90°C

  • Injection Volume: 1 mL

3. GC-FID Parameters:

  • Injector Temperature: 250°C

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent

  • Carrier Gas: Nitrogen or Helium at a constant flow of 3.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

This method is ideal for both the identification and quantification of volatile compounds, especially in complex matrices or at trace levels.

1. Sample Preparation:

  • Follow the same procedure as for HS-GC-FID.

2. Headspace Autosampler Parameters:

  • Incubation Temperature: 80°C

  • Incubation Time: 30 minutes

  • Syringe Temperature: 90°C

  • Injection Volume: 1 mL

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Column: DB-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[7][8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[7][8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 20°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Transfer Line Temperature: 280°C[7]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_fid HS-GC-FID Analysis cluster_ms HS-GC-MS Analysis cluster_validation Method Validation & Comparison Sample Homogeneous Sample Batch Spike Spike with this compound (at various concentrations) Sample->Spike Aliquots Create Aliquots Spike->Aliquots FID_Analysis Analyze Aliquots Aliquots->FID_Analysis MS_Analysis Analyze Aliquots Aliquots->MS_Analysis FID_Data Obtain FID Data (Peak Area, Retention Time) FID_Analysis->FID_Data Validation Evaluate Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) FID_Data->Validation MS_Data Obtain MS Data (Peak Area, Mass Spectrum) MS_Analysis->MS_Data MS_Data->Validation Comparison Compare Performance Metrics Validation->Comparison Conclusion Determine Method Equivalency or Complementarity Comparison->Conclusion

Caption: Cross-validation workflow for HS-GC-FID and HS-GC-MS.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Propargyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of Methyl Propargyl Ether in Research and Development.

This document provides crucial, actionable guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Core Safety and Physical Properties

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is also a peroxide-forming chemical, which necessitates specific handling and storage precautions to mitigate the risk of explosion over time.[2]

PropertyValueSource
CAS Number 627-41-8[3]
Molecular Formula C₄H₆O[3][4]
Molecular Weight 70.09 g/mol [1][3]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 61 - 62 °C[3]
Flash Point -18 °C (-0.4 °F) - closed cup
Density 0.83 g/mL[3]
Storage Temperature 2 - 8 °C[3]

Operational Plan: From Receipt to Use

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage, crystallization, or discoloration.[2] Do not open any container that appears compromised.

  • Record the date of receipt and the date of opening on the container.[2]

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory.[5] In case of potential splashing, consider an apron or coveralls.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when exposure limits may be exceeded. A dust mask type N95 (US) is also mentioned.

3. Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dark, and dry place, away from heat, sparks, open flames, and direct sunlight.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Use only non-sparking tools.[6]

  • Due to its peroxide-forming nature, it is crucial to test for the presence of peroxides before use, especially if the container has been opened for an extended period or if the chemical has been stored for more than 12 months.[2] Discard or test for peroxides every 3 months for opened containers.[2]

Emergency Spill Response

A spill of this compound presents a significant fire and health hazard. The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess the Spill (Size and Location) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE EmergencyServices Contact Emergency Services and Evacuate Lab LargeSpill->EmergencyServices Ventilate Ensure Proper Ventilation (Fume Hood) PPE->Ventilate Contain Contain the Spill (Absorbent Material) Ventilate->Contain Collect Collect Absorbed Material (Non-Sparking Tools) Contain->Collect Decontaminate Decontaminate the Area (Soap and Water) Collect->Decontaminate Dispose Package and Label Waste for Disposal Decontaminate->Dispose Report Report the Incident Dispose->Report EmergencyServices->Report

Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personnel safety.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Indicate the associated hazards, such as "Flammable Liquid" and "Irritant."

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition.

4. Final Disposal:

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[6] This should be done through an approved waste disposal plant or a licensed hazardous waste contractor.[6]

  • Never dispose of this compound down the drain.

By implementing these detailed operational and disposal plans, you can significantly mitigate the risks associated with the handling of this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.